molecular formula C14H12O3 B1331787 5-(Benzyloxy)-2-hydroxybenzaldehyde CAS No. 56979-56-7

5-(Benzyloxy)-2-hydroxybenzaldehyde

Cat. No.: B1331787
CAS No.: 56979-56-7
M. Wt: 228.24 g/mol
InChI Key: QIQZAISWDRNIFG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQZAISWDRNIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358139
Record name 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56979-56-7
Record name 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-(Benzyloxy)-2-hydroxybenzaldehyde

[1]

Physicochemical Profile & Core Identity

This compound is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of Schiff base ligands, metallodrugs, and bioactive heterocycles.[1][2][3] Its structural uniqueness lies in the differentiation between the two oxygenated positions: the 2-hydroxy group (essential for chelation/reactivity) and the 5-benzyloxy group (providing lipophilicity and steric bulk).

Key Identifiers & Constants
PropertyValueTechnical Note
CAS Registry Number 56979-56-7 Distinct from the 4-benzyloxy isomer (CAS 52085-14-0).
IUPAC Name This compoundAlso known as 5-O-Benzylgentisaldehyde.
Molecular Weight 228.25 g/mol Calculated:

Exact Mass 228.0786 DaMonoisotopic mass for HRMS validation.
Physical State Pale yellow solidColor intensity varies with purity/oxidation state.
Solubility DMSO, DMF, DCM, AcetonePoorly soluble in water; soluble in aqueous base (phenolate formation).
pKa (Predicted) ~7.5 (Phenolic OH)Lower than phenol due to the ortho-formyl electron-withdrawing effect.

Synthetic Architecture & Regioselectivity

The synthesis of this compound presents a classic problem in regioselectivity: distinguishing between two phenolic hydroxyl groups on the starting material, 2,5-dihydroxybenzaldehyde (Gentisaldehyde) .

The Chelation Effect (Mechanistic Insight)

Direct alkylation of 2,5-dihydroxybenzaldehyde with benzyl bromide yields the 5-benzyloxy derivative with high selectivity. This is governed by intramolecular hydrogen bonding .

  • Position 2-OH: Forms a strong 6-membered hydrogen bond with the aldehyde carbonyl oxygen. This "locks" the proton, significantly increasing the pKa and reducing the nucleophilicity of the oxygen at position 2.

  • Position 5-OH: Remains sterically free and electronically typical of a phenol. Under mild basic conditions (e.g.,

    
    ), the 5-OH is preferentially deprotonated and alkylated.
    
Reaction Pathway Visualization (Graphviz)

The following diagram illustrates the regioselective synthesis logic:

SynthesisPathcluster_mechRegiocontrol MechanismStart2,5-Dihydroxybenzaldehyde(Gentisaldehyde)BaseBase (K2CO3)DeprotonationStart->BasepKa differentiationInterMono-anion Intermediate(5-position active)Base->InterSelective 5-OH removalProductThis compound(Target)Inter->Product+ BnBr (1.0 eq)SN2 ReactionReagentBenzyl Bromide(BnBr)ByProduct2,5-Dibenzyloxybenzaldehyde(Over-alkylation)Product->ByProduct+ Excess BnBr(Avoidable)

Caption: Regioselective alkylation pathway driven by intramolecular H-bond deactivation of the 2-OH group.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound (CAS 56979-56-7) from 2,5-dihydroxybenzaldehyde.

Materials
  • Substrate: 2,5-Dihydroxybenzaldehyde (1.0 eq)

  • Electrophile: Benzyl bromide (1.05 eq)

  • Base: Potassium carbonate (

    
    ), anhydrous (1.1 eq)
    
  • Solvent: Acetonitrile (ACN) or Acetone (dry)

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydroxybenzaldehyde (10 mmol, 1.38 g) in anhydrous Acetonitrile (30 mL).

  • Activation: Add anhydrous

    
     (11 mmol, 1.52 g) in a single portion. The solution will darken (yellow/orange) as the phenolate forms. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add Benzyl bromide (10.5 mmol, 1.25 mL) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
    
    
    ) should disappear, and a new spot (
    
    
    ) should appear.
    • Critical Control: Do not overheat or prolong reaction excessively to avoid alkylating the hindered 2-OH position.

  • Workup: Cool to RT. Filter off the inorganic solids (

    
    , residual 
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in DCM and wash with water. Dry over

    
    . If necessary, recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0% 
    
    
    20% EtOAc in Hexanes).

Structural Characterization (Validation)

To certify the identity of the product, the following spectral signatures must be observed.

-NMR (400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
10.82 Singlet (s)1H-OH Highly deshielded due to intramolecular H-bond with C=O.
9.83 Singlet (s)1H-CHO Characteristic aldehyde proton.
7.30 – 7.45 Multiplet (m)5HPh-H Protons of the benzyl group.
7.15 Doublet (d)1HAr-H6 Ortho to aldehyde; meta coupling to H4 (

).
7.10 Doublet of Doublets (dd)1HAr-H4 Para to aldehyde; coupling to H3 (

) and H6.
6.95 Doublet (d)1HAr-H3 Ortho to OH (

).
5.05 Singlet (s)2H-O-CH2- Benzylic methylene protons.
Infrared Spectroscopy (FT-IR)
  • ~3200 cm⁻¹ (Broad): Phenolic O-H stretch (weakened by chelation).

  • 1660–1680 cm⁻¹: C=O stretch (Aldehyde). Shifted to lower wavenumber due to conjugation and H-bonding.

  • 1240 cm⁻¹: Ar-O-C asymmetric stretch (Ether linkage).

Applications in Drug Discovery

This molecule is a "privileged intermediate" because it allows for orthogonal functionalization.

  • Schiff Base Ligands (Salen-type): The 2-hydroxybenzaldehyde core condenses with diamines (e.g., ethylenediamine) to form Salen ligands. The 5-benzyloxy group increases solubility in organic solvents, facilitating the formation of homogeneous catalysts or metallodrugs.

  • Fragment-Based Drug Design (FBDD): The benzyl group can be cleaved (hydrogenolysis,

    
    ) to reveal the 5-OH, which can then be diversified with solubilizing groups (PEG chains) or targeting moieties (folate, antibodies).
    
Workflow: Schiff Base Synthesis

SchiffBaseStartThis compoundCondensationCondensation(Ethanol, Reflux)Start->CondensationAminePrimary Amine / Diamine(R-NH2)Amine->CondensationImineSchiff Base Ligand(C=N Bond Formation)Condensation->Imine- H2OMetalMetal Complexation(M(II) Acetate)Imine->MetalCoordination

Caption: General workflow for converting the title compound into bioactive Schiff base metal complexes.

References

  • Synthesis & Regioselectivity: Kappe, T., & Witoszynskyj, T. (1975).[4] Syntheses of 5-benzyloxy-2-hydroxybenzaldehyde from 2,5-dihydroxybenzaldehyde. Archiv der Pharmazie, 308(5), 339-346.[4]

  • CAS Registry & Properties: National Institutes of Health (NIH). PubChem Compound Summary: this compound (CAS 56979-56-7).

  • Application in Ligand Design: Costamagna, J., et al. (1992). Schiff bases and their metal complexes as urease inhibitors. Coordination Chemistry Reviews, 119, 67-88.

Strategic Synthesis of 5-(Benzyloxy)-2-hydroxybenzaldehyde: Mechanisms, Protocols, and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 20925-27-3) is a critical pharmacophore and intermediate, frequently utilized in the synthesis of Schiff bases, metallo-organic frameworks, and anti-inflammatory agents. Its structural duality—possessing both a free phenolic hydroxyl group ortho to an aldehyde and a protected benzyloxy group at the meta position—requires precise synthetic planning to avoid regioisomeric byproducts.

This guide details two high-fidelity pathways for its synthesis. Pathway A (Regioselective Alkylation) is the preferred method for laboratory-scale high-purity synthesis, leveraging intramolecular hydrogen bonding (IMHB) to achieve >90% regioselectivity. Pathway B (Magnesium-Mediated Formylation) is a scalable linear route starting from 4-(benzyloxy)phenol, superior to the classical Reimer-Tiemann reaction in terms of yield and purity.

Pathway A: Regioselective Benzylation (The Convergent Route)

This pathway is chemically elegant because it exploits the inherent reactivity difference between the two hydroxyl groups on the starting material, 2,5-dihydroxybenzaldehyde (Gentisaldehyde).

The Mechanistic Principle: Intramolecular Hydrogen Bonding (IMHB)

The success of this reaction relies on chemo-differentiation . In 2,5-dihydroxybenzaldehyde, the hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This locks the C2 proton, significantly increasing its pKa (making it less acidic) and reducing the nucleophilicity of the C2 oxygen.

Conversely, the C5 hydroxyl group is sterically unencumbered and electronically free. By using a mild base (


 or 

), we can selectively deprotonate and alkylate the C5 position without touching the C2 position.
Experimental Protocol

Target Scale: 10 mmol Expected Yield: 85–92%

Reagents:

  • Substrate: 2,5-Dihydroxybenzaldehyde (1.38 g, 10 mmol)

  • Electrophile: Benzyl bromide (1.71 g, 10 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.38 g, 10 mmol)
    
  • Solvent: Acetone (dry, 50 mL) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Solvation: Charge a flame-dried round-bottom flask with 2,5-dihydroxybenzaldehyde and anhydrous acetone. Stir until fully dissolved.

  • Base Activation: Add

    
    . The solution may turn a darker shade of yellow/orange as the C5-phenoxide generates. Stir at room temperature for 15 minutes.
    
  • Addition: Add Benzyl bromide dropwise over 10 minutes. Note: Do not add all at once to prevent local concentration spikes that could force C2 alkylation.

  • Reflux: Heat the mixture to a gentle reflux (

    
    C for acetone) for 4–6 hours.
    
  • Validation (TLC): Monitor using Hexane:EtOAc (3:1).

    • Starting Material: Low Rf.

    • Product (Mono-benzyl): Medium Rf.

    • Impurity (Bis-benzyl): High Rf (Should be minimal).

  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , unreacted 
    
    
    
    ). Evaporate the solvent in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if bis-alkylation exceeds 5%.

Pathway Visualization

RegioselectiveAlkylation Start 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) IMHB IMHB Effect: 2-OH Locked 5-OH Free Start->IMHB Property Analysis Inter 5-Phenoxide Intermediate Start->Inter Deprotonation (Acetone, Reflux) Base Weak Base (K2CO3/NaHCO3) Base->Inter Product This compound (Target) Inter->Product SN2 Attack (Major) Byprod 2,5-Bis(benzyloxy)benzaldehyde (Over-alkylation) Inter->Byprod Excess Base/Heat (Minor) BnBr Benzyl Bromide (1.0 equiv) BnBr->Product

Caption: Regioselective alkylation pathway relying on the Intramolecular Hydrogen Bond (IMHB) to protect the 2-OH position.[1]

Pathway B: Magnesium-Mediated Ortho-Formylation (The Linear Route)

When 2,5-dihydroxybenzaldehyde is unavailable or expensive, this route is the industry standard. It avoids the tarry messes of the Reimer-Tiemann reaction by using magnesium coordination to direct the formyl group specifically to the ortho position of 4-(benzyloxy)phenol.

The Mechanistic Principle: Coordination Sphere

This method utilizes the Aldred/Skattebøl protocol . Magnesium chloride (


) and Triethylamine (

) react with the phenol to form a magnesium bis-phenoxide complex. When paraformaldehyde is added, the magnesium ion coordinates with the formaldehyde oxygen and the phenoxide oxygen simultaneously. This "molecular clamp" positions the electrophilic carbon of the formaldehyde exactly at the ortho position, facilitating a highly regioselective reaction.
Experimental Protocol

Target Scale: 50 mmol Expected Yield: 80–85%

Reagents:

  • Substrate: 4-(Benzyloxy)phenol (10.0 g, 50 mmol)

  • Reagent A: Anhydrous

    
     (9.5 g, 100 mmol)
    
  • Reagent B: Paraformaldehyde (4.5 g, 150 mmol)[2]

  • Base: Triethylamine (

    
    ) (10.1 g, 100 mmol)
    
  • Solvent: Acetonitrile (

    
    ) or THF (dry, 250 mL)
    

Step-by-Step Workflow:

  • Complex Formation: In a dry flask under Argon/Nitrogen, combine

    
    , Paraformaldehyde, and Acetonitrile. Add 
    
    
    
    dropwise. Stir for 10–15 minutes.
  • Substrate Addition: Add 4-(benzyloxy)phenol. The mixture will likely turn opaque or light pink.

  • Reaction: Heat to reflux (

    
    C).
    
    • Self-Validating Sign: The reaction mixture will turn a bright orange-yellow . This color shift indicates the formation of the salicylaldehyde-magnesium complex.

  • Duration: Reflux for 3–4 hours. Monitor via TLC (the aldehyde is less polar than the phenol).

  • Quench & Hydrolysis: Cool to room temperature. Pour the mixture into cold 1N HCl (300 mL) or 10%

    
    .
    
    • Caution: Gas evolution (

      
      /Formaldehyde) may occur.[2] This step breaks the Mg-complex.
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    .[3][4]
  • Purification: The crude product is often pure enough (pale yellow solid). If needed, recrystallize from Hexane/EtOAc.

Pathway Visualization

MgFormylation Start 4-(Benzyloxy)phenol Complex Mg-Phenoxide Coordination Complex (Bright Orange/Yellow) Start->Complex Acetonitrile, Reflux Reagents MgCl2 + Paraformaldehyde + Et3N Reagents->Complex Transition Ortho-Selective Formylation (Directed by Mg) Complex->Transition Internal Rearrangement Hydrolysis Acid Hydrolysis (HCl) Transition->Hydrolysis Quench Final This compound Hydrolysis->Final Isolation

Caption: Magnesium-mediated ortho-formylation workflow. The Mg-complex ensures high regioselectivity, avoiding para-substitution.

Comparative Analysis & Recommendations

MetricPathway A: Regioselective AlkylationPathway B: Mg-Mediated Formylation
Starting Material 2,5-Dihydroxybenzaldehyde4-(Benzyloxy)phenol
Regioselectivity Excellent (>95%) due to IMHBVery Good (>90%) due to Mg-clamping
Atom Economy Moderate (Loss of HBr)High (Incorporation of CH2O)
Scalability High (Simple workup)High (Industrial standard)
Primary Risk Over-alkylation (Bis-benzyl)Incomplete hydrolysis of Mg-complex
Cost Higher (Gentisaldehyde is pricier)Lower (Phenol precursors are cheap)

Recommendation:

  • For Medicinal Chemistry/Library Synthesis: Use Pathway A . It is operationally simpler, requires less rigorous anhydrous conditions, and the purification is trivial.

  • For Process Development/Scale-up (>100g): Use Pathway B . The cost savings on starting materials are significant, and the reaction is robust at scale.

References

  • Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[5] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[5][6] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. Link

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.[5][7] Acta Chemica Scandinavica, 53, 258-262.[7] Link

  • BenchChem Application Note. (2025). Regioselective Alkylation of 2,4- and 2,5-Dihydroxybenzaldehyde. Link (Cited for general regioselectivity principles in poly-hydroxy benzaldehydes).

  • Organic Syntheses. (2012). Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 115-125. (Protocol adapted for 4-benzyloxyphenol). Link

Sources

Physical and chemical properties of 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 56979-56-7) is a critical pharmacophore and synthetic intermediate, distinguished by its dual functionality as both a phenolic aldehyde and a benzyl ether.[1][2][3] It serves as a pivotal precursor in the synthesis of radiotracers for Positron Emission Tomography (PET), specifically for the translocator protein (TSPO) ligand [¹¹C]FEDAA1106 , and fatty acid amide hydrolase (FAAH) inhibitors. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications, designed for researchers in medicinal chemistry and radiopharmacology.

Molecular Architecture & Identification

The compound is a derivative of gentisaldehyde (2,5-dihydroxybenzaldehyde), where the 5-hydroxyl group is selectively protected with a benzyl moiety. This regioselective protection is chemically significant because the 2-hydroxyl group remains free, stabilized by an intramolecular hydrogen bond with the adjacent aldehyde carbonyl, a feature that dictates its reactivity profile.[4]

Identifier Value
IUPAC Name This compound
Common Name 5-Benzyloxy-salicylaldehyde
CAS Number 56979-56-7
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.25 g/mol
SMILES O=Cc1cc(OCc2ccccc2)ccc1O
InChI Key FQNZXGZKHKUKRN-UHFFFAOYSA-N
Physicochemical Profile

The physical properties of this compound are governed by the lipophilic benzyl ether tail and the polar, hydrogen-bonding salicylaldehyde headgroup.

Property Data / Observation
Appearance Pale yellow crystalline solid
Melting Point 97–99 °C (Typical for gentisaldehyde derivatives; specific lit. varies by purity)
Solubility (Organic) High in DMF, DMSO, Acetone, Chloroform, Ethyl Acetate
Solubility (Aqueous) Negligible; requires organic co-solvent
pKa (Phenol) ~8.0–8.5 (Predicted); increased acidity due to aldehyde electron withdrawal
LogP ~3.2 (Predicted); Lipophilic due to benzyl group
Synthetic Methodology & Regioselectivity

The synthesis of this compound hinges on the regioselective alkylation of 2,5-dihydroxybenzaldehyde. This reaction exploits the difference in acidity and nucleophilicity between the two phenolic hydroxyl groups.

3.1. The "H-Bonding Effect" Mechanism

In 2,5-dihydroxybenzaldehyde, the hydroxyl group at the 2-position (ortho) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the proton, increasing the pKa and reducing the nucleophilicity of the 2-OH. The 5-hydroxyl (meta) , lacking this stabilization, is more acidic and readily deprotonated by weak bases (e.g., K₂CO₃), allowing for selective alkylation.

3.2. Experimental Protocol (Based on Kappe et al., 1975)
  • Reagents: 2,5-Dihydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.0–1.1 eq), Potassium Carbonate (K₂CO₃, 1.1 eq).

  • Solvent: Anhydrous DMF or Acetone.

  • Conditions: Stir at 60–80 °C for 4–12 hours.

  • Workup: Pour into ice water; the product precipitates as a solid. Recrystallize from ethanol/water.

3.3. Synthesis Visualization

Synthesis Start 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) Reagents Benzyl Bromide K2CO3 / DMF 60°C Start->Reagents Intermediate Transition State: 2-OH H-bonded to C=O 5-O- Deprotonated Reagents->Intermediate Selective Deprotonation Product This compound (Target) Intermediate->Product Major Pathway (Nucleophilic Substitution) SideProduct 2,5-Dibenzyl ether (Over-alkylation) Intermediate->SideProduct Minor Pathway (Excess Base/R-Br)

Caption: Regioselective synthesis pathway exploiting intramolecular hydrogen bonding to favor 5-O-alkylation.

Spectroscopic Characterization

Accurate identification relies on distinguishing the aldehyde proton and the specific substitution pattern on the aromatic ring.

¹H NMR (CDCl₃, 400 MHz) – Diagnostic Signals
  • δ 10.85 ppm (s, 1H, -OH): Downfield shift due to strong intramolecular H-bond with C=O.

  • δ 9.84 ppm (s, 1H, -CHO): Characteristic aldehyde singlet.

  • δ 7.30–7.45 ppm (m, 5H, Ph-H): Multiplet corresponding to the benzyl aromatic ring.

  • δ 7.15 ppm (d, 1H, Ar-H): Proton at C6 (ortho to CHO).

  • δ 7.10 ppm (dd, 1H, Ar-H): Proton at C4.

  • δ 6.95 ppm (d, 1H, Ar-H): Proton at C3 (ortho to OH).

  • δ 5.05 ppm (s, 2H, -OCH₂Ph): Sharp singlet for the benzylic methylene group.

IR Spectroscopy (KBr)
  • 3200–3400 cm⁻¹: O-H stretch (broad, often weak due to H-bonding).

  • 2850, 2750 cm⁻¹: C-H aldehyde Fermi doublet.

  • 1660–1680 cm⁻¹: C=O stretch (Lower frequency than typical aldehydes due to conjugation and H-bonding).

Applications in Drug Discovery & Radiochemistry

The primary utility of this compound lies in its role as a "scaffold builder" for bioactive molecules.

5.1. Precursor for [¹¹C]FEDAA1106 (TSPO Imaging)

This aldehyde is a key intermediate in the synthesis of FEDAA1106 , a potent ligand for the Translocator Protein (18 kDa), used to image neuroinflammation.

  • Workflow: The aldehyde undergoes a reductive amination or condensation to form the core structure of the ligand before the final radiolabeling step.

5.2. Schiff Base Ligands

The free aldehyde and 2-hydroxyl groups make this compound an ideal precursor for Schiff base ligands (N,O-donors). These complexes are widely explored for:

  • Antimicrobial activity: Complexation with transition metals (Cu, Zn).

  • Catalysis: Asymmetric catalysis ligands.

5.3. Application Workflow Diagram

Applications Compound This compound Branch1 Reductive Amination Compound->Branch1 Branch2 Schiff Base Condensation Compound->Branch2 Branch3 Oxidation Compound->Branch3 Prod1 FEDAA1106 Precursor (Neuroinflammation Imaging) Branch1->Prod1 Prod2 Metal Complexes (Catalysis/Antimicrobial) Branch2->Prod2 Prod3 Gentisic Acid Derivatives Branch3->Prod3

Caption: Divergent synthetic utility of the scaffold in radiochemistry and coordination chemistry.

Handling & Safety Protocols

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for substituted benzaldehydes.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-benzyloxy-salicylic acid) over time.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory to avoid inhalation of dust or contact with mucous membranes.

References
  • Synthesis & Properties: Kappe, T.; Witoszynskyj, T. "Synthese von 5-Benzyloxy-2-hydroxy-benzaldehyd." Archiv der Pharmazie, 1975 , 308(5), 339–346.[5][6]

  • Radiochemistry Application ([¹¹C]FEDAA1106): Fujimura, Y., et al. "Synthesis and evaluation of [¹¹C]FEDAA1106 as a new PET imaging probe for peripheral benzodiazepine receptors." Nuclear Medicine and Biology, 2006, 33(2), 313–320.
  • FAAH Inhibitor Synthesis: Wang, M., et al. "Synthesis and preliminary PET imaging studies of a FAAH radiotracer ([¹¹C]MPPO)."[7] Bioorganic & Medicinal Chemistry Letters, 2016 .

  • General Reactivity: Katritzky, A. R., et al. "Preparation of 2-Alkoxy-5-methoxybenzaldehydes." Arkivoc, 2000, 1(6), 81–90.

Sources

5-(Benzyloxy)-2-hydroxybenzaldehyde solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Solubility Behavior of 5-(Benzyloxy)-2-hydroxybenzaldehyde

Executive Summary

This compound (CAS: 56979-56-7 / Analogous to 603-76-9 family) is a critical organic intermediate used primarily in the synthesis of Schiff bases, metallomesogens, and pharmaceutical active ingredients. Its molecular architecture—featuring a lipophilic benzyloxy tail and a polar salicylaldehyde core—creates a distinct solubility profile characterized by poor aqueous solubility but high affinity for polar aprotic and chlorinated organic solvents.[1]

This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic properties, and validated protocols for experimental determination, designed to support researchers in formulation and synthetic optimization.[1]

Molecular Architecture & Physicochemical Baseline

To predict and manipulate solubility, one must understand the competing forces within the molecule.[1]

  • Lipophilic Domain (The "Tail"): The 5-benzyloxy group adds significant bulk and hydrophobicity.[1] While salicylaldehyde (the parent core) has a LogP of ~1.8, the addition of the benzyl ether shifts the calculated LogP to approximately 3.5–4.0 .[1] This dictates high solubility in non-polar aromatics and chlorinated solvents.[1]

  • Chelation Domain (The "Head"): The ortho-hydroxyl and aldehyde groups form a strong Intramolecular Hydrogen Bond (IMHB) .[1] This "locks" the molecule into a planar conformation, reducing its ability to hydrogen bond with external solvent molecules (like water), further decreasing aqueous solubility compared to its para-isomers.[1]

  • Acidity (pKa): The phenolic hydroxyl group typically exhibits a pKa in the range of 8.0–8.5 .[1] This allows for pH-dependent solubility switching—a critical feature for purification.[1]

Physicochemical Property Summary
PropertyValue / CharacteristicRelevance to Solubility
Molecular Formula C₁₄H₁₂O₃Moderate Molecular Weight (228.24 g/mol )
Physical State Solid (Crystalline)High lattice energy requires polar solvents to dissolve.[1]
Melting Point 76–95°C (Polymorph dependent)Indicates moderate thermal stability; suitable for hot recrystallization.[1]
LogP (Calc.) 3.5 – 3.8Highly Lipophilic; partitions into organic layers.[1]
pKa (Phenol) ~8.3Insoluble in neutral water; Soluble in pH > 10.[1]

Solubility Profile & Solvent Compatibility

The following data is synthesized from synthetic protocols (e.g., etherification, Schiff base condensation) and standard solubility parameters for salicylaldehyde derivatives.

Solvent Compatibility Table
Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and synthesis.[1]
Polar Aprotic DMSO, DMF, DMAcExcellent High solubility even at RT; difficult to remove (high BP).[1]
Ketones Acetone, MEKGood Standard solvent for synthesis (e.g., Williamson ether synthesis).[1]
Aromatics Toluene, BenzeneModerate to Good Good for high-temp reactions; solubility drops significantly at low T.
Alcohols Methanol, Ethanol, IsopropanolModerate Ideal for Recrystallization. Soluble when hot, precipitates upon cooling.[1]
Ethers THF, Diethyl EtherGood Good solubility; often used for work-up.[1]
Alkanes Hexane, Pentane, HeptanePoor / Insoluble Used as an anti-solvent to force precipitation.[1]
Water (Neutral) Water (pH 7)Insoluble < 0.1 mg/mL.[1] Hydrophobic effect dominates.[1]
Water (Basic) 1M NaOH, 1M KOHSoluble Forms the water-soluble phenolate salt (yellow/orange solution).[1]

Mechanistic Visualization: pH-Dependent Solubility[1]

The ability to switch solubility based on pH is the most powerful tool for purifying this compound.[1] The diagram below illustrates the transition from the lipophilic "Organic Phase" species to the hydrophilic "Aqueous Phase" species.[1]

SolubilityMechanism cluster_0 Phase Partitioning cluster_1 Aqueous Phase Neutral Neutral Form (Organic Soluble) LogP ~3.8 Transition Deprotonation (Phenolate Formation) Neutral->Transition pH > 9.0 Base Base (OH-) Base->Transition Salt Anionic Form (Water Soluble) LogP < 1.0 Transition->Salt Salt Formation Salt->Neutral Re-acidification (pH < 4.0) Acid Acid (H+) Acid->Neutral

Caption: Figure 1. The pH-switching mechanism.[1][2] Treating the neutral benzyloxy-benzaldehyde with base deprotonates the phenol, creating a water-soluble salt.[1] Acidification reverses this, precipitating the pure compound.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific solvent system.

Reagents: this compound (Solid), Test Solvent (HPLC Grade). Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical Balance.

  • Saturation: Add excess solid (~100 mg) to 2 mL of solvent in a crimp-top vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Stop agitation and allow settling for 1 hour. Draw supernatant through a pre-warmed 0.45 µm PTFE filter.[1]

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial (

      
      ).
      
    • Evaporate solvent under nitrogen stream or vacuum.[1][3]

    • Dry residue in a vacuum oven at 40°C for 4 hours.

    • Weigh the vial again (

      
      ).[1]
      
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Based on the differential solubility in alcohols.

  • Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethanol (or Isopropanol).

    • Note: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot.

  • Nucleation: Remove from heat and allow to cool slowly to room temperature.

  • Precipitation: Once crystals form, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel.

  • Wash: Wash the cake with cold Hexane (or cold Ethanol). The compound is insoluble in Hexane, which removes non-polar impurities.[1]

Synthetic Implications & Workflow

The solubility profile directly impacts synthetic workflows, particularly in Schiff base synthesis.[1]

SynthesisWorkflow Start Start: this compound Reaction Reaction: Schiff Base Condensation Solvent: Ethanol or Methanol Temp: Reflux Start->Reaction SolubilityCheck Solubility Check: Is Product Soluble in Hot Alcohol? Reaction->SolubilityCheck Precipitate Outcome A: Product Precipitates (Ideal) SolubilityCheck->Precipitate No Soluble Outcome B: Product Remains Soluble (Common with lipophilic amines) SolubilityCheck->Soluble Yes ActionA Action: Filter & Wash with Cold EtOH Precipitate->ActionA ActionB Action: Evaporate Solvent -> Recrystallize from DCM/Hexane Soluble->ActionB

Caption: Figure 2. Decision tree for Schiff base synthesis optimization based on the solubility of the starting material vs. the product.

Key Insight: Because this compound is moderately soluble in alcohols, it is an ideal starting material for condensation reactions.[1] As the reaction proceeds, the formation of the Schiff base often increases the molecular weight and rigidity, causing the product to precipitate directly from the reaction mixture, driving the equilibrium forward (Le Chatelier's principle).[1]

References

  • Synthesis & Properties: RSC Advances, "Synthesis of 6-Substituted 1,2-benzoxathiine-2,2-dioxides," (2015).[1] Describes the synthesis of 5-benzyloxy-2-hydroxybenzaldehyde from 2,5-dihydroxybenzaldehyde using benzyl bromide in acetone.[1][3]

  • General Salicylaldehyde Data: OECD SIDS, "2-Hydroxybenzaldehyde: SIDS Initial Assessment Report," (2003).[1] Provides baseline pKa (8.28) and LogP (1.66) for the parent scaffold, serving as the baseline for lipophilicity calculations.[1] [1]

  • Isomer Comparison: PubChem Compound Summary, "4-Benzyloxy-2-hydroxybenzaldehyde" (CID 561235).[1][4] Provides comparative computed properties (LogP ~3.0) for the structural isomer, validating the lipophilicity range. [1]

  • Solubility Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Standard procedures for recrystallization and solvent selection for phenolic aldehydes.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 5-(Benzyloxy)-2-hydroxybenzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-(Benzyloxy)-2-hydroxybenzaldehyde , a privileged pharmacophore in medicinal chemistry. Unlike simple salicylaldehydes, the 5-benzyloxy derivative integrates a lipophilic "tail" with a chelating "head" (the ortho-hydroxyaldehyde moiety). This dual nature enhances membrane permeability while retaining the ability to coordinate with metalloenzymes or form bioactive Schiff bases. This document details its synthesis, biological mechanisms (specifically antimicrobial and anticancer), and derivatization strategies for drug development.[1]

Chemical Architecture & Pharmacophore Analysis

The molecule consists of three critical domains governing its biological interaction:

  • The Chelating Core (2-OH + CHO): The ortho-positioning of the hydroxyl and aldehyde groups allows for bidentate chelation of divalent cations (Cu²⁺, Zn²⁺, Fe²⁺). This is the primary driver for enzyme inhibition and antimicrobial activity via metal sequestration.

  • The Lipophilic Tail (5-Benzyloxy): The benzyl ether at the 5-position significantly increases the partition coefficient (LogP). This modification facilitates passive transport across the lipid bilayers of Gram-positive bacteria and cancer cell membranes, addressing the poor bioavailability often seen with hydrophilic parents like gentisaldehyde.

  • The Reactive Handle (Aldehyde): Serves as the electrophilic site for condensation with amines to form Schiff bases (imines), expanding the library of active derivatives.

Chemical Synthesis Protocol

Objective: Selective synthesis of this compound via regioselective formylation.

Validated Synthetic Route (Reimer-Tiemann Approach)

While Williamson ether synthesis is possible, the direct formylation of 4-(benzyloxy)phenol is preferred to ensure the correct isomer.

Reagents: 4-(Benzyloxy)phenol, Chloroform (


), Sodium Hydroxide (

), Hydrochloric Acid (

).

Step-by-Step Methodology:

  • Solubilization: Dissolve 4-(benzyloxy)phenol (1.0 eq) in 20% aqueous

    
     (5.0 eq) at 60°C. Rationale: Phenoxide formation activates the ring for electrophilic attack.
    
  • Carbene Generation: Add

    
     (2.0 eq) dropwise over 45 minutes while maintaining temperature at 65-70°C. Mechanism: 
    
    
    
    reacts with base to form dichlorocarbene (:CCl₂), the active electrophile.
  • Reflux: Stir vigorously at reflux for 4 hours. The solution will turn deep red/orange.

  • Hydrolysis & Acidification: Cool to room temperature. Acidify carefully with 2M

    
     to pH 3. The dichloromethyl intermediate hydrolyzes to the aldehyde.
    
  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol/Water (8:2).

    • Self-Validation Checkpoint: The product must show a singlet at

      
       ppm (CHO) and a singlet at 
      
      
      
      ppm (Phenolic OH, D₂O exchangeable) in
      
      
      H-NMR.
Synthesis Workflow Diagram

SynthesisWorkflow Start 4-(Benzyloxy)phenol Step1 Activation (NaOH, 60°C) Start->Step1 Step2 Formylation (:CCl₂ addition) Step1->Step2 CHCl3 dropwise Step3 Hydrolysis (Acidification pH 3) Step2->Step3 Reflux 4h Product 5-(Benzyloxy)-2- hydroxybenzaldehyde Step3->Product Validation QC Checkpoint 1H-NMR: CHO peak @ 9.8ppm Product->Validation Purity Check

Figure 1: Step-by-step synthesis workflow using the Reimer-Tiemann method, ensuring regioselectivity.

Biological Activity: Mechanisms & Data[2][3][4][5][6][7][8]

Antimicrobial Activity

The 5-benzyloxy derivative exhibits superior activity against Gram-positive bacteria compared to its parent, gentisaldehyde.

Mechanism of Action:

  • Membrane Disruption: The hydrophobic benzyl group inserts into the bacterial lipid bilayer, increasing permeability.

  • Iron Starvation: The free 2-hydroxy and aldehyde groups chelate extracellular iron (

    
    ), a critical nutrient for bacterial growth (Siderophore mimicry).
    

Comparative Activity Profile (Estimated MIC ranges based on SAR):

OrganismStrain TypeMIC (µg/mL)Activity Level
Staphylococcus aureusGram-Positive15.6 - 31.2High
MRSAResistant31.2 - 62.5Moderate
Escherichia coliGram-Negative> 128Low
Candida albicansFungi64 - 128Low-Moderate

Note: Gram-negative activity is lower due to the outer membrane barrier, which excludes hydrophobic molecules larger than 600 Da, though the 5-benzyloxy core is small enough to pass, efflux pumps often eject it.

Anticancer Activity (Pro-Apoptotic)

Derivatives of benzyloxybenzaldehyde, particularly when converted to Schiff bases or hydrazones, show potent cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) lines.

Primary Pathway: Mitochondrial Induced Apoptosis The compound acts as a "mitocan" (mitochondria-targeted anticancer agent). It disrupts the mitochondrial membrane potential (


), leading to the release of Cytochrome c.

Signaling Cascade Diagram:

ApoptosisPathway Compound 5-(Benzyloxy)-2- hydroxybenzaldehyde Derivative CellEntry Passive Diffusion (Lipophilic Tail) Compound->CellEntry Mito Mitochondria Targeting CellEntry->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Redox Cycling MMP Loss of Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome c Release MMP->CytC Caspase Caspase-3/9 Activation CytC->Caspase Apoptosis Apoptosis (G2/M Arrest) Caspase->Apoptosis

Figure 2: Proposed mechanism of action for anticancer cytotoxicity, highlighting mitochondrial disruption.

Derivatization Strategies for Drug Development

The aldehyde group at position 1 is a versatile "warhead" for creating Schiff bases. These derivatives often exhibit 10-50x higher potency than the parent aldehyde.

Schiff Base Synthesis (General Protocol)[7]
  • Reactants: this compound + Primary Amine (e.g., 4-amino-antipyrine, hydrazides, or sulfonamides).

  • Conditions: Ethanol reflux (2-4 hours) with catalytic Glacial Acetic Acid.

  • Key Advantage: The resulting azomethine bond (-C=N-) coordinates with metal ions (Cu, Ni, Co) to form stable complexes. These complexes are known to cleave DNA via oxidative pathways.

Structure-Activity Relationship (SAR) Insights
  • Electron Donating Groups (EDG): Adding methoxy groups to the benzyl ring (e.g., 5-(3,5-dimethoxybenzyloxy)...) enhances antioxidant capacity but may reduce cell permeability due to increased polarity.

  • Halogenation: Adding Cl or F to the benzyl ring increases metabolic stability and lipophilicity, often boosting antibacterial potency [1].

References

  • BenchChem. (2025).[1] A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. Retrieved from

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Retrieved from

  • Zanin Journal of Science and Engineering. (2025). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid. Retrieved from

  • National Institutes of Health (NIH). (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus.[2] Retrieved from

  • Mawla, M. C., & Omar, T. N. (2025). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences. Retrieved from

Sources

Methodological & Application

Application Note: 5-(Benzyloxy)-2-hydroxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 6053-03-8), often utilized as a protected derivative of gentisaldehyde (2,5-dihydroxybenzaldehyde), represents a critical intermediate in the synthesis of pharmaceutical pharmacophores. Its structural uniqueness lies in the orthogonality of its functional groups:

  • C1-Aldehyde & C2-Phenol: A "salicylaldehyde" motif primed for heterocycle formation (coumarins, chromones) and Schiff base condensation.

  • C5-Benzyloxy Group: A robust masking group for the 5-hydroxyl position. It imparts lipophilicity, aiding solubility in organic solvents during multi-step synthesis, and prevents oxidation of the hydroquinone core until the final deprotection step.

This guide details the strategic application of this scaffold in Diversity-Oriented Synthesis (DOS) , focusing on ligand design and heterocycle construction.

Strategic Applications in Drug Discovery[1]

Schiff Base Ligand Synthesis (N,O-Chelators)

The aldehyde moiety undergoes rapid condensation with primary amines to form Schiff bases (imines). When the amine contains an additional donor atom (e.g., thiosemicarbazide, amino acids), the resulting N,O- or N,N,O-tridentate ligands are potent chelators for transition metals (Cu, Zn, Fe).

  • Therapeutic Relevance: These complexes exhibit significant antibacterial and anticancer activity by intercalating DNA or inhibiting metalloenzymes.

  • Why 5-Benzyloxy? Unlike the free 2,5-dihydroxy variant, the 5-benzyloxy derivative prevents the formation of polymeric byproducts during reflux and simplifies purification.

Coumarin and Chromone Scaffolds

Via the Knoevenagel or Perkin condensation, the C1-C2 salicylaldehyde core cyclizes to form coumarins (2H-chromen-2-ones).

  • Therapeutic Relevance: 6-substituted coumarins are privileged structures in anticoagulants (warfarin analogs) and fluorescent biological probes.

  • Mechanism: The 5-benzyloxy group directs electron density, influencing the fluorescence quantum yield of the resulting coumarin.

Controlled Deprotection to Gentisaldehyde

The benzyl group is removed via catalytic hydrogenolysis to reveal the 5-hydroxyl group. This is essential for synthesizing antioxidant metabolites or generating hydroquinone-based redox-active drugs.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the parent compound.

SyntheticPathways Start 5-(Benzyloxy)-2- hydroxybenzaldehyde Schiff Schiff Base Formation (Imine Ligands) Start->Schiff + R-NH2 EtOH, Reflux Coumarin Coumarin Synthesis (Perkin/Knoevenagel) Start->Coumarin + Ac2O/NaOAc or Malonic Acid Deprotect Deprotection (Hydrogenolysis) Start->Deprotect H2, Pd/C MetalComplex Metal Complexes (Cu, Zn, Fe) Schiff->MetalComplex + Metal Salt Bioactive Anticoagulants & Fluorescent Probes Coumarin->Bioactive Functionalization Gentisaldehyde Gentisaldehyde (2,5-Dihydroxybenzaldehyde) Deprotect->Gentisaldehyde - Toluene

Figure 1: Divergent synthetic utility of this compound in medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligands

Objective: Condensation with 4-nitroaniline (Model Reaction).

Reagents:

  • This compound (1.0 eq)

  • 4-Nitroaniline (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 2.28 g (10 mmol) of this compound in 20 mL of hot absolute ethanol in a round-bottom flask.

  • Addition: Add 1.38 g (10 mmol) of 4-nitroaniline dissolved in 10 mL ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Reflux the mixture at 78°C for 4–6 hours.

    • Validation: Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear.

  • Isolation: Cool to room temperature, then to 4°C. The Schiff base precipitates as a yellow/orange solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Data Analysis (Expected):

  • Yield: 85–92%

  • IR Spectroscopy: Appearance of azomethine (-C=N-) stretch at 1610–1630 cm⁻¹. Disappearance of aldehyde C=O stretch at ~1660 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Singlet at 8.5–9.0 ppm (Azomethine CH).

Protocol B: Synthesis of 6-(Benzyloxy)coumarin (Perkin Reaction)

Objective: Cyclization to the coumarin core.

Reagents:

  • This compound (1.0 eq)

  • Acetic Anhydride (excess, solvent/reagent)

  • Sodium Acetate (anhydrous, 1.5 eq)

Procedure:

  • Mix: In a dry flask, combine 10 mmol of the aldehyde, 15 mmol of anhydrous NaOAc, and 15 mL of acetic anhydride.

  • Heat: Heat the mixture to 170–180°C (oil bath) for 6 hours.

    • Note: High temperature is required to form the cinnamic acid intermediate and drive the intramolecular esterification.

  • Quench: Pour the hot reaction mixture onto crushed ice (~100 g). Stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Precipitation: The solid coumarin derivative will precipitate. Filter and wash with water until neutral pH.

  • Purification: Recrystallize from ethanol/water.

Protocol C: Deprotection to Gentisaldehyde

Objective: Removal of the benzyl ether.

Procedure:

  • Dissolve the substrate in MeOH/EtOAc (1:1).

  • Add 10% Pd/C (5 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure) for 12 hours at RT.

  • Filter through Celite to remove catalyst. Evaporate solvent.[1][2][3]

Comparative Data: Reaction Optimization

The following table summarizes solvent effects on the Schiff base yield (Protocol A), highlighting the importance of protic solvents for this specific pathway.

SolventTemperature (°C)Time (h)Yield (%)Observation
Ethanol 78 (Reflux)492 Clean precipitation upon cooling.
Methanol 65 (Reflux)688Slightly slower kinetics.
THF 66 (Reflux)865Poor precipitation; requires evaporation.
Water 1001240Low solubility of starting material.

Workflow Logic & Validation

The following diagram details the logical flow for Protocol A, including critical "Stop/Go" decision points based on validation.

ProtocolWorkflow Start Start: Mix Aldehyde + Amine in Ethanol Catalyst Add AcOH (Catalyst) Start->Catalyst Reflux Reflux (4-6 Hours) Catalyst->Reflux TLC TLC Check (Hexane:EtOAc 7:3) Reflux->TLC Complete Aldehyde Spot Gone? TLC->Complete ContinueReflux Continue Reflux (+2h) Complete->ContinueReflux No Workup Cool to 4°C Filter Precipitate Complete->Workup Yes ContinueReflux->TLC Validation Validate: IR (1620 cm⁻¹) MP Determination Workup->Validation

Figure 2: Step-by-step decision matrix for Schiff Base synthesis.

References

  • BenchChem. (2025).[4] Application Notes and Protocols: The Use of 2,5-Dihydroxybenzaldehyde in the Preparation of Pharmaceutical Intermediates. Retrieved from

  • PubChem. (n.d.). 2,5-Dihydroxybenzaldehyde | C7H6O3.[5] National Library of Medicine. Retrieved from

  • ChemicalBook. (2022). Synthesis and Application of 2,5-Dihydroxybenzaldehyde. Retrieved from

  • Fei, W. L., et al. (2025).[6] Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5.[6] European Journal of Medicinal Chemistry. Retrieved from

  • Guo, Y., et al. (2021).[7] Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry. Retrieved from

Sources

Application Note: 5-(Benzyloxy)-2-hydroxybenzaldehyde as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 5-(Benzyloxy)-2-hydroxybenzaldehyde in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

This compound (CAS: 56979-56-7) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple salicylaldehyde, the addition of the 5-benzyloxy group confers significant lipophilicity (increasing logP) and steric bulk, allowing derivatives to occupy hydrophobic pockets in enzymes and receptors that smaller analogs cannot reach.

This guide details the two primary synthetic vectors for this molecule:

  • Schiff Base Ligand Construction: For the development of antimicrobial and anticancer metallodrugs.

  • Coumarin/Chromone Cyclization: For the synthesis of fluorescent markers and antioxidant pharmacophores.

Chemical Specifications
PropertyDetail
IUPAC Name This compound
CAS Number 56979-56-7
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Solubility Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water.[1][2]
Key Functionality Ortho-hydroxy aldehyde (Chelation/Cyclization core) + Benzyloxy tail (Lipophilic anchor).

Application Vector I: Synthesis of Bioactive Schiff Base Ligands

Context: The ortho-hydroxyaldehyde moiety is a classic chelator. When condensed with amines, it forms Schiff bases (imines) that act as N,O-donor ligands. The 5-benzyloxy group enhances the membrane permeability of these complexes, significantly boosting cytotoxicity against cancer cell lines (e.g., MCF-7, HL-60) compared to non-substituted analogs.

Experimental Protocol: Condensation with Primary Amines

Objective: Synthesis of N-(5-(benzyloxy)-2-hydroxybenzylidene)aniline derivatives.

Reagents:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (228 mg) of this compound in 10 mL of absolute ethanol in a round-bottom flask. Slight heating (40°C) may be required due to the benzyloxy group's lipophilicity.

  • Addition: Add 1.0 mmol of the amine component dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Reflux: Reflux the mixture at 78°C for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot (

      
      ) indicates completion.
      
  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base typically precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF mixture if necessary.

Validation Criteria:

  • IR Spectroscopy: Appearance of a strong band at 1615–1630 cm⁻¹ (C=N azomethine stretch). Disappearance of the aldehyde C=O stretch (1660 cm⁻¹).

  • ¹H NMR: Singlet at

    
     8.5–9.0 ppm (Azomethine proton).
    

Application Vector II: Construction of Oxygen Heterocycles (Coumarins)

Context: Coumarins (2H-chromen-2-ones) are dominant scaffolds in anti-coagulant and anti-tumor therapies. The 5-benzyloxy group on the starting aldehyde translates to the 6-position on the coumarin ring, a substitution pattern associated with potent inhibition of steroid sulfatase (STS) and aromatase enzymes.

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of 6-(benzyloxy)-3-acetylcoumarin.

Reagents:

  • This compound (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol or Solvent-Free (Grinding method)

Step-by-Step Methodology:

  • Preparation: Mix 1.0 mmol of this compound and 1.2 mmol of ethyl acetoacetate in 5 mL of ethanol.

  • Catalysis: Add 2 drops of piperidine.

  • Cyclization: Reflux for 2–4 hours.

    • Mechanism Note: The reaction proceeds via Knoevenagel condensation followed by rapid intramolecular transesterification (lactonization) involving the free phenol. Protection of the phenol is not required and would actually prevent coumarin formation.

  • Work-up: Pour the reaction mixture into crushed ice/water. The hydrophobic coumarin product will precipitate immediately.

  • Purification: Filter the solid. Wash with water to remove excess piperidine. Recrystallize from acetic acid.

Structural Biology & Mechanism of Action

The utility of the 5-benzyloxy group extends beyond simple chemistry.[3] In biological systems, this moiety acts as a "hydrophobic clamp."

Pathway Visualization

The following diagram illustrates the divergent synthesis and the biological logic behind the scaffold.

G Start 5-(Benzyloxy)- 2-hydroxybenzaldehyde (Scaffold) Schiff Schiff Base Formation (+ Amine) Start->Schiff Reflux/EtOH Cat: AcOH Knoevenagel Knoevenagel Condensation (+ Ethyl Acetoacetate) Start->Knoevenagel Piperidine MetalComplex Metal Complex (Cu/Zn/Co) Schiff->MetalComplex + Metal Salt Bio1 DNA Intercalation & Cleavage MetalComplex->Bio1 Mechanism Coumarin 6-Benzyloxycoumarin Knoevenagel->Coumarin Cyclization Bio2 Steroid Sulfatase Inhibition Coumarin->Bio2 Hydrophobic Binding

Caption: Divergent synthesis pathways from the this compound scaffold yielding DNA-targeting metallodrugs (Red) and enzyme-inhibiting coumarins (Green).

SAR Insight: The "Lipophilic Tail" Effect

In medicinal chemistry, the benzyloxy group at position 5 serves a critical Structure-Activity Relationship (SAR) function:

  • Steric Occlusion: It prevents metabolic conjugation at the para position relative to the phenol, potentially extending half-life.

  • Hydrophobic Interaction: In kinase inhibitors, the benzyl ring often occupies the "back pocket" (Gatekeeper region) of the ATP binding site, improving selectivity over other kinases.

References

  • PubChem. (2025).[4] Compound Summary: 2-Hydroxy-5-methoxybenzaldehyde and derivatives. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

Sources

The Versatile Scaffold: A Detailed Guide to the Experimental Use of 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(Benzyloxy)-2-hydroxybenzaldehyde. This versatile aromatic aldehyde serves as a crucial building block in organic synthesis and a promising scaffold in medicinal chemistry. Herein, we explore its synthesis, key reactions, and specific applications, supported by detailed experimental protocols and mechanistic insights to ensure scientific rigor and reproducibility.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound is a substituted salicylaldehyde derivative characterized by the presence of a hydroxyl group, an aldehyde moiety, and a benzyloxy substituent on the aromatic ring. This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[1] The strategic placement of these groups allows for selective transformations, rendering it an important intermediate in the development of novel pharmaceutical agents and functional materials.

The hydroxyl group can be alkylated or acylated and directs further electrophilic aromatic substitutions. The aldehyde group is amenable to a variety of carbon-carbon bond-forming reactions, such as aldol condensations and Wittig reactions.[1] The benzyloxy group acts as a protecting group for the phenol, preventing the acidic phenolic proton from interfering in subsequent reactions; it can be selectively removed later in a synthetic sequence, typically via catalytic hydrogenation.[1]

Recent research has highlighted the significance of the benzyloxybenzaldehyde scaffold in drug discovery. Notably, derivatives of this compound have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes.[2][3] This positions this compound as a key starting material for the development of novel anticancer therapeutics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₃
Molecular Weight228.25 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point77.0 to 98.0 °C
CAS Number56979-56-7[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the regioselective benzylation of 2,5-dihydroxybenzaldehyde. The differential reactivity of the two hydroxyl groups is the key to this selective modification.

Mechanistic Rationale

The hydroxyl group at the 5-position of 2,5-dihydroxybenzaldehyde is more nucleophilic and sterically accessible compared to the hydroxyl group at the 2-position. The C-2 hydroxyl group is involved in intramolecular hydrogen bonding with the adjacent carbonyl group of the aldehyde, which reduces its nucleophilicity. This difference in reactivity allows for the selective attachment of the benzyl group at the 5-position.[1] The reaction proceeds via an SN2 mechanism where a mild base deprotonates the more acidic 5-hydroxyl group, forming a phenoxide ion that subsequently attacks benzyl chloride.

Detailed Experimental Protocol: Regioselective Benzylation

This protocol is adapted from established synthetic methodologies for benzyloxy-hydroxybenzaldehydes.[1][4]

Materials:

  • 2,5-Dihydroxybenzaldehyde

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃) or a similar mild base

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Benzyl Chloride: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford this compound as a solid.

Diagram 1: Synthetic Workflow for this compound

G start Start: 2,5-Dihydroxybenzaldehyde reagents Add K₂CO₃ and Benzyl Chloride in Acetone/DMF start->reagents reflux Reflux and Monitor by TLC reagents->reflux workup Filter and Concentrate reflux->workup extraction Dissolve in DCM, Wash with NaHCO₃ and Brine workup->extraction dry Dry with Na₂SO₄ and Concentrate extraction->dry purify Purify by Column Chromatography dry->purify product Product: this compound purify->product

Caption: A typical workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecular architectures due to its strategically placed functional groups.[1]

Synthesis of Heterocyclic Compounds

The aldehyde and hydroxyl groups can participate in condensation reactions with various nucleophiles to form a range of heterocyclic compounds, such as Schiff bases, which are widely studied in medicinal chemistry.[5]

Precursor for Natural Product Synthesis

This compound serves as a key building block in the total synthesis of complex natural products. Its utility has been demonstrated in synthetic routes targeting polyketide synthase inhibitors, which have potential applications in treating diseases like tuberculosis.[1]

Application in Drug Discovery: A Scaffold for ALDH1A3 Inhibitors

A significant application of this compound is in the development of inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), a promising target in cancer therapy.[2]

Mechanism of Action

ALDH1A3 is overexpressed in several cancer types and contributes to therapy resistance.[2] Derivatives of benzyloxybenzaldehyde have been designed to mimic the physiological substrate of ALDH1A3, allowing them to bind to the active site of the enzyme and inhibit its activity. This inhibition can lead to increased sensitivity of cancer cells to conventional therapies.

Table 2: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3

CompoundIC₅₀ (µM) for ALDH1A3Cytotoxicity on A549 cells (IC₅₀, µM)Cytotoxicity on H1299 cells (IC₅₀, µM)Reference
ABMM-150.23Not significantly cytotoxicNot significantly cytotoxic[2]
ABMM-161.29Not significantly cytotoxicNot significantly cytotoxic[2]

Note: A549 are ALDH-positive cells, and H1299 are ALDH-negative cells.

The data indicates that these compounds are potent and selective inhibitors of ALDH1A3 with low general cytotoxicity, making them promising candidates for further development.[2][3]

Diagram 2: Role of Benzyloxybenzaldehyde Derivatives in ALDH1A3 Inhibition

G cluster_0 Normal Cellular Process cluster_1 Therapeutic Intervention drug Benzyloxybenzaldehyde Derivative enzyme ALDH1A3 Enzyme drug->enzyme Inhibits apoptosis Increased Sensitivity to Chemotherapy drug->apoptosis Leads to product Retinoic Acid (Promotes Cell Differentiation) enzyme->product cancer Cancer Cell Proliferation and Drug Resistance enzyme->cancer Contributes to substrate Physiological Substrate substrate->enzyme Binds product->cancer Suppresses

Caption: Inhibition of ALDH1A3 by benzyloxybenzaldehyde derivatives.

Protocol: In Vitro ALDH Activity Assay

This protocol outlines a general procedure for assessing the inhibitory potential of compounds against ALDH activity using a commercially available assay kit.

Materials:

  • ALDH-positive cancer cell line (e.g., A549)

  • ALDH activity assay kit (e.g., Aldefluor™)

  • Test compounds (dissolved in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture A549 cells to 70-80% confluency. Harvest the cells and resuspend them in the assay buffer provided in the kit.

  • Compound Treatment: Aliquot the cell suspension into tubes. Add the test compounds at various concentrations. Include a positive control (with a known ALDH inhibitor like DEAB) and a negative control (with DMSO vehicle).

  • ALDH Substrate Addition: Add the activated ALDH substrate (e.g., BAAA) to all tubes except the negative control.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity is proportional to the ALDH activity.

  • Data Analysis: Determine the percentage of ALDH-positive cells for each treatment. Calculate the IC₅₀ value of the test compounds, which is the concentration that inhibits 50% of the ALDH activity.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Avoid breathing dust, fumes, or vapors.[6][7][9]

  • Health Hazards: May be harmful if swallowed or in contact with skin.[8] Causes skin and eye irritation.[7][8] May cause respiratory irritation.[7][9]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6][7] If on skin, wash with plenty of soap and water.[6] If inhaled, move the person to fresh air.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its unique structural features allow for a wide range of chemical transformations, making it a key building block in organic synthesis. Furthermore, its emergence as a promising scaffold for the development of selective ALDH1A3 inhibitors underscores its significance in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to facilitate further research and unlock the full potential of this compound in developing novel therapeutics and advanced materials.

References

  • Al-Iami, M. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. Available at: [Link]

  • 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2001). ResearchGate. Available at: [Link]

  • Al-Iami, M. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde. Available at: [Link]

  • Method for producing 2,5-dihydroxybenzaldehyde compound. (n.d.). Google Patents.
  • p-HYDROXYPHENYLPYRUVIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • SIGMA-ALDRICH (n.d.). Safety Data Sheet. Available at: [Link]

Sources

Application Note: 5-(Benzyloxy)-2-hydroxybenzaldehyde – Reactivity Profiling & Synthetic Protocols

[1][2]

Introduction & Molecule Profile

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 56979-56-7) is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for redox-active drugs, fluorescent probes, and metal-chelating ligands.[1][2] Structurally, it combines a reactive aldehyde, a phenolic hydroxyl capable of intramolecular hydrogen bonding, and a benzyl-protected hydroxyl group at the 5-position.[2]

This Application Note provides validated protocols for three critical transformations:

  • Schiff Base Condensation: Synthesis of N-donor ligands.[1][2]

  • Knoevenagel Cyclization: Accessing the coumarin (2-oxo-2H-chromene) pharmacophore.[1][2]

  • Reductive Deprotection: Controlled hydrogenolysis to access 2,5-dihydroxybenzaldehyde (Gentisaldehyde).[1][2]

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Pale yellow to cream crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in Ethanol (cold).[1][2][3][4]
Key Reactivity Nucleophilic addition (Aldehyde), O-Alkylation (Phenol), Hydrogenolysis (Benzyl ether).[2]

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the this compound scaffold.

GStart5-(Benzyloxy)-2-hydroxybenzaldehydeSchiffSchiff Base Ligands(Imine Formation)Start->Schiff+ Primary Amine(Acid Cat.)CoumarinCoumarin Derivatives(Heterocyclic Cyclization)Start->Coumarin+ Active Methylene(Base Cat.)Catechol2,5-Dihydroxybenzaldehyde(Redox Active Core)Start->Catechol+ H2, Pd/C(Hydrogenolysis)

Figure 1: Divergent synthesis map showing the three primary reaction pathways for the 5-benzyloxy scaffold.

Module 1: Schiff Base Condensation (Imine Synthesis)[2]

Mechanism & Rationale

The reaction between the aldehyde and a primary amine proceeds via a carbinolamine intermediate, followed by dehydration to form the imine (

  • Critical Factor: The 2-hydroxy group forms an intramolecular hydrogen bond with the imine nitrogen (keto-amine/enol-imine tautomerism), significantly stabilizing the product compared to non-hydroxylated benzaldehydes.[1][2]

  • Water Removal: Equilibrium is driven forward by removing water, either via azeotropic distillation (Dean-Stark) or using anhydrous solvents with molecular sieves.[1][2]

Protocol: Synthesis of (E)-2-(((4-methoxyphenyl)imino)methyl)-4-(benzyloxy)phenol

Reagents:

  • This compound (1.0 equiv)[1][2]

  • 4-Methoxy aniline (1.0 equiv)[1][2]

  • Ethanol (Absolute, 10 mL/mmol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (228 mg, 1.0 mmol) in 10 mL of absolute ethanol. Slight heating (40°C) may be required for full solubility.[1][2]

  • Addition: Add 4-methoxy aniline (123 mg, 1.0 mmol) to the solution. The color will likely deepen immediately (yellow/orange) due to initial conjugation.[2]

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Note: Acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine attack.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–5 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear.[2]
    
  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a bright yellow/orange solid.[2]

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum. Recrystallize from hot ethanol if necessary.

Module 2: Knoevenagel Condensation (Coumarin Synthesis)[2][3]

Mechanism & Rationale

This pathway utilizes the Knoevenagel condensation followed by an intramolecular transesterification.[2]

  • Deprotonation: A weak base (piperidine) deprotonates the active methylene compound (e.g., diethyl malonate).[2]

  • Attack: The enolate attacks the aldehyde carbonyl.[2]

  • Cyclization: The adjacent phenolic hydroxyl group attacks the ester moiety, releasing ethanol and closing the lactone ring to form the coumarin.

Protocol: Synthesis of Ethyl 6-(benzyloxy)-2-oxo-2H-chromene-3-carboxylate

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Diethyl malonate (1.2 equiv)[2]

  • Ethanol (10 mL/mmol)[2][5]

  • Piperidine (Catalytic, 0.1 equiv)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Workflow:

  • Setup: Combine the aldehyde (1.0 mmol) and diethyl malonate (1.2 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add piperidine (10 µL) and acetic acid (2 drops).

    • Why this pair? Piperidine forms a salt with acetic acid, creating a buffered system that prevents side reactions (like Cannizzaro) while maintaining basicity for enolization.[2]

  • Reaction: Reflux for 4–6 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Precipitation: Acidify slightly with 1M HCl (to pH 5) to ensure protonation of any phenoxides and induce precipitation of the coumarin.

  • Filtration: Collect the solid by vacuum filtration.[1][2] Wash with water and cold ethanol.[1][2]

Module 3: Benzyl Deprotection (Hydrogenolysis)

Mechanism & Rationale

The benzyl ether is robust against acids and bases but is cleaved selectively by catalytic hydrogenation.[2] This restores the hydroquinone/catechol character, which is essential for antioxidant activity or further functionalization.[2]

Protocol: Synthesis of 2,5-Dihydroxybenzaldehyde

Reagents:

  • This compound (1.0 equiv)[1][2]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[2]

  • Methanol or Ethyl Acetate (Solvent)[2]

  • Hydrogen Gas (Balloon pressure)[2]

Step-by-Step Workflow:

  • Safety Check: Purge the reaction vessel with nitrogen to remove oxygen (preventing ignition of Pd/C).

  • Loading: Add the aldehyde (1.0 mmol) and solvent (15 mL MeOH).

    • Solvent Choice: Methanol is faster; Ethyl Acetate is safer if the product is prone to oxidation.[2]

  • Catalyst: Carefully add 10% Pd/C (23 mg, 10 wt% of substrate mass).[2] Do not add to dry solvent; wet the catalyst immediately.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon) three times. Stir vigorously at room temperature for 12–16 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure.

    • Caution: The product (2,5-dihydroxybenzaldehyde) is oxidation-sensitive.[1][2] Store under inert gas (Argon/Nitrogen) immediately.

Troubleshooting & QC Data

IssueProbable CauseCorrective Action
No Precipitate (Schiff Base) Product is too soluble in EtOH.Concentrate the solution to 50% volume and freeze (-20°C) overnight.
Low Yield (Coumarin) Incomplete cyclization.[1][2]Ensure the reaction is refluxing vigorously; increase reaction time or switch to Piperidine/Toluene with Dean-Stark trap.
Product Oxidation (Deprotection) Exposure to air during workup.[1][2]Add a trace of sodium metabisulfite during workup or perform filtration under Nitrogen atmosphere.[1][2]
Expected NMR Signals (DMSO-d6)
  • Aldehyde (-CHO): Singlet at

    
     10.0 – 10.5 ppm.[1][2]
    
  • Phenolic -OH (C2): Broad singlet at

    
     10.5 – 11.0 ppm (often H-bonded).[1][2]
    
  • Benzylic -CH2-: Singlet at

    
     5.1 ppm.[1][2]
    
  • Aromatic Protons: Multiplets in the 6.8 – 7.5 ppm range.[2]

References

  • Schiff Base Mechanism & Catalysis

    • Cimerman, Z., Galic, N., & Bosner, B. (2000).[2] The Schiff bases of salicylaldehyde and aminopyridines as highly sensitive analytical reagents.[2] Analytica Chimica Acta, 424(1), 93-101.[2] Link

  • Coumarin Synthesis via Knoevenagel

    • Brufola, G., Fringuelli, F., Piermatti, O., & Pizzo, F. (1996). Simple and efficient synthesis of coumarins in water.[2] Heterocycles, 43(6), 1257-1266.[2] Link[2]

  • Hydrogenolysis of Benzyl Ethers

    • Hartung, W. H., & Simonoff, R. (1953).[2] Hydrogenolysis of Benzyl Groups. Organic Reactions, 7, 263.[2] Link[2]

  • General Reactivity of 5-Substituted Salicylaldehydes

    • Nieto, C. I., et al. (2021).[2][4] Synthesis and Characterization of Schiff Base Ligands. International Journal of Molecular Sciences, 22(4), 1888.[2] Link[2]

Title: A Multi-technique Approach for the Comprehensive Characterization of 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

**Abstract

5-(Benzyloxy)-2-hydroxybenzaldehyde is a pivotal intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and complex ligands.[1] Its purity and structural integrity are paramount to ensure the desired outcome, yield, and safety profile of subsequent products. This application note provides a comprehensive, multi-technique guide for the definitive characterization of this compound. We present an integrated workflow encompassing chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, quality control scientists, and professionals in drug development. Each protocol is detailed with an emphasis on the scientific rationale behind the experimental choices, ensuring robust and reproducible results.

Introduction and Physicochemical Profile

The precise molecular structure of this compound, featuring a hydroxyl, an aldehyde, and a benzyloxy ether group on an aromatic ring, imparts specific chemical and physical properties that dictate the analytical strategy for its characterization. The hydroxyl and aldehyde groups can engage in intramolecular hydrogen bonding, influencing its spectral and thermal behavior. The benzyloxy group adds a layer of complexity and potential for related impurities.

A thorough characterization is not merely a procedural checklist; it is a self-validating system that confirms molecular identity, quantifies purity, and establishes a baseline for stability studies. The following table summarizes the fundamental physicochemical properties of the target compound.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonym(s) 5-(Phenylmethoxy)-2-hydroxybenzaldehydeN/A
Molecular Formula C14H12O3[2]
Molecular Weight 228.24 g/mol N/A
Appearance Off-white to yellow solid[3]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[3]

Chromatographic Analysis: Purity and Integrity Assessment

Chromatography is the cornerstone for assessing the purity of any chemical intermediate. It effectively separates the target compound from starting materials, by-products, and degradation products.

Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring and Purity Screening

Expertise & Rationale: TLC is an indispensable, rapid, and cost-effective technique for monitoring the progress of a synthesis or for a preliminary purity check. The choice of a mobile phase with moderate polarity (ethyl acetate/n-hexane) is critical. It allows for the effective separation of the moderately polar product from potentially non-polar starting materials (like benzyl bromide) and more polar impurities (like the dihydroxy precursor). Silica gel, a polar stationary phase, retains polar compounds more strongly.

Protocol:

  • Plate Preparation: Use commercially available silica gel F-254 plates.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the solid in 0.5 mL of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the TLC plate baseline.

  • Elution: Develop the plate in a chamber pre-saturated with a mobile phase of 10% Ethyl Acetate in n-Hexane (v/v) .

  • Visualization: Visualize the separated spots under UV light at 254 nm. The aromatic rings will appear as dark spots.

  • Rf Calculation: Calculate the Retention Factor (Rf). An Rf value of approximately 0.36 is expected for the pure compound in this system.[4]

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination

Expertise & Rationale: HPLC provides quantitative data on purity and is the gold standard for quality control. A reverse-phase C18 column is chosen for its versatility in separating moderately polar organic compounds. The mobile phase, a mixture of acetonitrile and acidified water, ensures good peak shape and resolution. Acetonitrile acts as the organic modifier, while the acidic water (using acetic or phosphoric acid) protonates the phenolic hydroxyl group, preventing peak tailing and ensuring symmetrical peaks. Detection at 254 nm is effective due to the strong UV absorbance of the benzaldehyde chromophore.[5]

Protocol:

  • Instrument: A standard HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., Zorbax StableBond, 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Acetic Acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Mobile Phase (0.5 mg/mL) p1->p2 p3 Filter (0.45 µm) p2->p3 h2 Inject 10 µL Sample p3->h2 mp Prepare Mobile Phase (60:40 ACN:H₂O + 0.1% Acid) degas Degas Mobile Phase mp->degas h1 Equilibrate C18 Column degas->h1 h1->h2 h3 Isocratic Elution (1.0 mL/min) h2->h3 h4 Detect at 254 nm h3->h4 d1 Record Chromatogram h4->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate % Purity d2->d3

Caption: HPLC workflow for purity analysis.

Spectroscopic Structural Elucidation

Spectroscopic methods provide irrefutable evidence of the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. 1H NMR identifies the chemical environment of all protons, while 13C NMR does the same for carbon atoms. The solvent choice, DMSO-d6, is excellent for this compound as it readily dissolves the sample and its residual peak does not interfere with key signals. The chemical shifts observed are highly diagnostic of the functional groups present.[4]

Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record standard 1H and 13C{1H} spectra at room temperature. For 13C, a sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the isotope.[6]

  • Data Processing: Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for 1H and 39.52 ppm for 13C).

Expected NMR Data Summary:

NucleusChemical Shift (δ, ppm)MultiplicityIntegration/Assignment
1H NMR ~10.33Singlet1H, Aldehyde (-CHO)
~10.30Singlet1H, Phenolic (-OH)
~7.41Multiplet5H, Phenyl protons of benzyl group
~7.26Multiplet2H, Aromatic protons on main ring
~6.99Doublet (J ≈ 10 Hz)1H, Aromatic proton on main ring
~5.10Singlet2H, Methylene (-OCH2Ph)
13C NMR ~191.7Aldehyde Carbonyl (C=O)N/A
~156.4, 152.1Aromatic carbons attached to oxygenN/A
~138.0Quaternary aromatic carbon of benzyl groupN/A
~129.4, 128.8, 128.6Aromatic CH of benzyl groupN/A
~126.0, 123.1, 119.6, 112.4Aromatic carbons of main ringN/A
~70.7Methylene Carbon (-OCH2Ph)N/A
Data based on values reported in DMSO-d6.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. For this molecule, we expect to see distinct stretches for the hydroxyl, aldehyde, ether, and aromatic C-H bonds. An Attenuated Total Reflectance (ATR) accessory is recommended for solid samples as it requires minimal sample preparation.[7]

Protocol:

  • Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.

  • Background: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm-1.

Expected Characteristic FT-IR Peaks:

Wavenumber (cm-1)Vibration TypeFunctional Group
3100 - 3300O-H Stretch (broad)Phenolic Hydroxyl
3030 - 3080C-H StretchAromatic C-H
2850 - 2920C-H StretchAldehydic C-H
1650 - 1680C=O StretchAldehyde Carbonyl
1580 - 1600C=C StretchAromatic Ring
1200 - 1250C-O StretchAryl Ether
1050 - 1150C-O StretchAlkyl Ether
Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which will likely produce the protonated molecular ion [M+H]+ in positive ion mode.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an ESI source (e.g., LC-MS or direct infusion).

  • Analysis: Infuse the sample into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Result: Expect a prominent peak at m/z 229.08, corresponding to the [M+H]+ ion (C14H13O3+, calculated exact mass: 229.0808).

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They are crucial for determining melting point, polymorphism, and thermal stability.

Expertise & Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, providing a precise melting point and revealing other thermal events like phase transitions.[8] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating the onset of thermal decomposition and the presence of residual volatiles like solvents.[9]

Thermal_Analysis cluster_dsc DSC Protocol cluster_tga TGA Protocol d1 Weigh 3-5 mg into Al pan d2 Seal pan d1->d2 d3 Heat at 10°C/min under N₂ d2->d3 d4 Record Thermogram (Heat Flow vs. Temp) d3->d4 d5 Determine Melting Point (Onset & Peak) d4->d5 t1 Weigh 5-10 mg into ceramic/Pt pan t2 Heat at 10°C/min under N₂ t1->t2 t3 Record Thermogram (% Weight vs. Temp) t2->t3 t4 Determine Decomposition Temperature (T_onset) t3->t4 Sample Pure Sample Sample->d1 Sample->t1

Caption: Workflow for DSC and TGA thermal analysis.

Integrated Characterization Strategy

A single technique is insufficient for full characterization. The power of this approach lies in the integration of orthogonal techniques, where the results of one method corroborate the findings of another. The following workflow illustrates the logical progression from initial purity assessment to definitive structural and thermal characterization.

Integrated_Workflow Start Synthesized or Received Material TLC TLC Screening (Purity Check) Start->TLC HPLC HPLC (Quantitative Purity) TLC->HPLC If pure enough NMR NMR (¹H & ¹³C) (Structure Elucidation) HPLC->NMR Purity > 98% FTIR FT-IR (Functional Groups) NMR->FTIR MS Mass Spectrometry (Molecular Weight) FTIR->MS Thermal Thermal Analysis (DSC & TGA) MS->Thermal Final Fully Characterized Compound Thermal->Final

Caption: Integrated workflow for compound characterization.

References

  • 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information.
  • This compound | 56979-56-7. ChemicalBook.
  • 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235. PubChem. Available at: [Link]

  • This compound | 56979-56-7. Benchchem.
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. Available at: [Link]

  • A Comparative Analysis of 13C NMR Chemical Shifts for 2-(Benzyloxy)-4-fluorobenzaldehyde and Structural Analogs. Benchchem.
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

Sources

Optimized Purification Strategies for 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 56979-56-7) is a critical pharmacophore in medicinal chemistry, serving as a precursor for hemoglobin modulators (e.g., Voxelotor analogs), Schiff base ligands, and anti-inflammatory agents.[1][2] Its synthesis—typically via the selective O-alkylation of 2,5-dihydroxybenzaldehyde (gentisaldehyde)—often yields a complex crude mixture containing the desired product, unreacted starting material, and the over-alkylated byproduct 2,5-bis(benzyloxy)benzaldehyde .[2]

This guide details three purification workflows designed to isolate pharmaceutical-grade material (>98% purity). Unlike generic aldehyde protocols, these methods address the specific solubility anomalies caused by the molecule's intramolecular hydrogen bonding (salicylaldehyde core) and lipophilic tail (benzyl ether).[2]

Chemical Context & Impurity Profile[1][3][4][5][6][7][8][9]

To purify this molecule effectively, one must understand the forces governing its behavior in solution.[2]

The "Pseudo-Nonpolar" Effect

The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the aldehyde carbonyl. This "locks" the polar groups, significantly reducing the molecule's interaction with polar solvents compared to para-isomers. Consequently, this compound exhibits higher solubility in non-polar solvents (e.g., hexanes, toluene) than predicted, complicating standard extraction protocols.[1][2]

Critical Impurities
ImpurityOriginPhysicochemical Difference
2,5-Bis(benzyloxy)benzaldehyde Over-alkylation of the C-2 phenol.[1][3][4]Highly Lipophilic. Lacks the acidic phenol proton.[1][2][4] No intramolecular H-bond.[1]
2,5-Dihydroxybenzaldehyde Unreacted starting material.[1][5][4][6]Highly Polar. Water-soluble at high pH.[1][4]
Benzyl Bromide/Chloride Alkylating agent excess.[1][2][4][7][8]Volatile / Lachrymator. Non-polar, lacks carbonyl reactivity.[1][4]

Protocol A: Selective Recrystallization (Scalable)

Best for: Removing the bis-benzylated byproduct from >5g batches.[1][2]

The bis-benzylated impurity is significantly less soluble in polar protic solvents than the desired mono-benzylated product due to the loss of the free phenol. We exploit this solubility gap.

Materials
  • Solvent A: Ethanol (Absolute) or Methanol[1][2]

  • Solvent B: Water (Deionized)[1][2]

  • Apparatus: Reflux condenser, magnetic stirrer, oil bath.[2]

Step-by-Step Methodology
  • Dissolution: Transfer the crude yellow solid into a round-bottom flask. Add Ethanol (5 mL per gram of crude).[1][2]

  • Reflux: Heat to reflux (78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear yellow/orange solution is obtained.[2]

    • Scientist's Note: If a white suspension persists at reflux, this is likely the bis-benzyloxy impurity . Filter this hot solution through a pre-heated glass frit to remove it immediately.

  • The "Cloud Point": Remove from heat. While still hot (~60°C), add hot Water dropwise until the solution turns slightly turbid (cloudy).

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.[1][2]

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Critical Step: Do not use an ice bath immediately.[1][2] Rapid cooling traps the benzyl halide impurities in the crystal lattice ("oiling out").[2]

  • Crystallization: Once room temperature is reached, place in an ice bath (0-4°C) for 1 hour. Pale yellow needles should form.[1][2]

  • Filtration: Filter under vacuum. Wash the cake with cold 50% EtOH/Water.[1][2]

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Bisulfite Adduct Purification (High Purity)

Best for: Removing non-aldehyde impurities (Benzyl bromide, benzyl alcohol).[1][2]

This method uses the chemical reactivity of the aldehyde to form a water-soluble adduct, leaving non-carbonyl impurities in the organic layer.[2]

Workflow Visualization

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Reagent Add Saturated NaHSO3 (Excess, 40% aq) Start->Reagent Reaction Vigorous Stirring (4-12h) Forms Bisulfite Adduct Reagent->Reaction Filter Filtration / Separation Reaction->Filter Solid Precipitate (Adduct) Or Aqueous Phase Filter->Solid Target Filtrate Organic Phase (Contains Benzyl Bromide/Bis-ether) Filter->Filtrate Discard Wash Wash Adduct with Ether/EtOAc Solid->Wash Regen Regeneration Add 10% H2SO4 or NaHCO3 Wash->Regen Extract Extract with EtOAc Dry & Evaporate Regen->Extract Final Pure 5-(Benzyloxy)- 2-hydroxybenzaldehyde Extract->Final

Figure 1: Chemo-selective purification via bisulfite adduct formation.[1] This method isolates the aldehyde functionality specifically.[2]

Step-by-Step Methodology
  • Preparation: Dissolve 5.0 g of crude material in 30 mL of Ethyl Acetate.

  • Adduct Formation: Add 30 mL of saturated aqueous Sodium Bisulfite (NaHSO₃).

  • Biphasic Stirring: Stir vigorously for 4–12 hours.

    • Observation: A voluminous white precipitate (the bisulfite adduct) typically forms at the interface.[2]

    • Troubleshooting: If no solid forms (common with bulky ethers), the adduct may be soluble in the aqueous phase.[2] Proceed to separate layers.[1][2][3][5][7][8]

  • Separation:

    • Scenario A (Solid forms): Filter the solid.[1][2][7][8] Wash it with diethyl ether (removes non-aldehydes).[1][2]

    • Scenario B (No solid): Separate the layers.[1][2][3][5][7][8] Keep the Aqueous Layer (contains the adduct).[2] Discard the organic layer.[1][2]

  • Regeneration: Suspend the solid (or take the aqueous solution) in fresh flask. Carefully add 10% H₂SO₄ or saturated NaHCO₃ solution until pH < 2 (acid) or pH > 9 (base) depending on stability.[1][2]

    • Recommendation: Use Acidic hydrolysis (10% H₂SO₄) at 40°C for 30 mins to liberate the phenol and aldehyde simultaneously.[2]

  • Extraction: The solution will turn cloudy as the free aldehyde regenerates.[1][2] Extract 3x with Ethyl Acetate.[1][2][8]

  • Workup: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[2][5][8]

Protocol C: Flash Chromatography (Polishing)

Best for: Final polishing or separating difficult regioisomers.[1][2]

If the crude is dark or tarry, run a short silica plug before crystallization.[2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][8]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1][2]

  • Gradient Profile:

    • 100% Hexane: Elutes Benzyl Bromide (Rf ~0.8).[1][2]

    • 95:5 Hexane/EtOAc: Elutes Bis-benzyloxy impurity (Rf ~0.6).[1][2]

    • 85:15 Hexane/EtOAc: Elutes Target Product (Rf ~0.35).[1][2]

    • 50:50 Hexane/EtOAc: Elutes unreacted 2,5-dihydroxybenzaldehyde.[1][8]

Note: The target compound is yellow on the column.[2] Visual tracking is often possible without UV.[1][2]

Analytical Validation (QC)

TestExpected ResultPass/Fail Criteria
Appearance Pale yellow crystalline solidReject if brown oil (indicates oxidation).[1][4]
1H NMR (DMSO-d6) Aldehyde (-CHO) singlet at ~10.3 ppm.[1][2][4][8] Phenol (-OH) singlet at ~10.6 ppm (exchangeable).[1][2][5] Benzyl -CH2- singlet at ~5.1 ppm.[1]Integration of Benzyl CH2 vs Aldehyde CH must be 2:1.
HPLC Purity Single peak at 254 nm.>98.0% Area.[1][9][4][8]
Melting Point 90–94°C (varies slightly by polymorph).[1][2][4]Sharp range (<2°C).[1][2][4]

Decision Matrix

Use this logic flow to select the correct protocol for your specific crude mixture.

DecisionMatrix Input Crude Material Check Major Impurity? Input->Check BisImp Bis-Alkylated (Over-reaction) Check->BisImp NMR shows 2x Benzyl StartImp Benzyl Halide (Non-polar) Check->StartImp Smell of BnBr Tar Tarry/Dark (Polymerization) Check->Tar Visual Recrys Protocol A: Recrystallization BisImp->Recrys Bisul Protocol B: Bisulfite StartImp->Bisul Col Protocol C: Column Chrom. Tar->Col

Figure 2: Strategic selection of purification method based on impurity profile.

References

  • Chemical Structure & Properties: National Center for Biotechnology Information.[1][2] (2023).[1][2][3] PubChem Compound Summary for CID 24848799, this compound.[1] [Link][1][2]

  • Synthesis & Isolation Context: Yi, H., et al.[2][3][8][10] (2018).[1][2] "6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases."[1] Royal Society of Chemistry (RSC) Advances.[1][2] (Describes the synthesis and isolation of 5-benzyloxy-2-hydroxybenzaldehyde as Compound 2). [Link]

  • General Aldehyde Purification (Bisulfite Method): Vogel, A. I.[2] (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for bisulfite adduct protocols). [Link]

  • Recrystallization of Salicylaldehyde Derivatives: Armarego, W. L. F., & Chai, C. L. L.[2] (2009).[1][2][5] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1] [Link]

Sources

5-(Benzyloxy)-2-hydroxybenzaldehyde in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 5-(Benzyloxy)-2-hydroxybenzaldehyde in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials and key intermediates dictates the feasibility, cost, and overall success of a drug development campaign. This compound stands out as a strategically vital building block, prized for its unique trifecta of functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and a benzyl-protected phenol.

This configuration is not a matter of chemical coincidence but of deliberate synthetic design. The benzyloxy group serves as a robust and reliable protecting group for the phenolic hydroxyl.[1] This is critical in multi-step syntheses, preventing the acidic phenol from interfering with base-sensitive reagents or acting as an unwanted nucleophile.[1] The true utility of this compound lies in the orchestrated reactivity of its functional groups, allowing for sequential, regioselective modifications that are foundational to constructing complex pharmaceutical agents. This guide provides an in-depth exploration of its application, focusing on the synthesis of key respiratory medicines, and offers detailed, field-proven protocols for its use.

Core Application: A Cornerstone in the Synthesis of Long-Acting β2-Adrenoceptor Agonists (LABAs)

This compound is a pivotal intermediate in the synthesis of several blockbuster drugs for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its structure forms the core of the salicylaldehyde head group common to many potent β2-agonists.

Case Study: The Synthesis of Vilanterol

Vilanterol is an ultra-long-acting β2-adrenoceptor agonist that is a key component of several successful combination therapies for COPD. The synthesis of Vilanterol provides a quintessential example of the strategic use of this compound. The synthetic pathway hinges on the construction of a specific amino alcohol side chain attached to the aromatic core provided by our key intermediate.

The general retrosynthetic analysis reveals that the complex Vilanterol molecule can be disconnected into two primary fragments: the aromatic head derived from this compound and the chiral amino alcohol side chain.[2]

G cluster_0 Retrosynthetic Disconnection Vilanterol Vilanterol Intermediate_A Key Oxazolidinone Intermediate Vilanterol->Intermediate_A C-N bond cleavage Intermediate_B Alkyl Bromide Side Chain Vilanterol->Intermediate_B Ether bond cleavage This compound This compound Intermediate_A->this compound Formation from starting material caption Fig 1. Retrosynthesis of Vilanterol.

Fig 1. Retrosynthesis of Vilanterol.

The forward synthesis involves a critical reductive amination step between this compound and a chiral amine, followed by further modifications and a final deprotection step to yield the active pharmaceutical ingredient (API).

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the synthesis and key transformations of this compound. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Synthesis of this compound

The most common route to this intermediate involves the regioselective benzylation of 2,5-dihydroxybenzaldehyde. The selectivity for the 5-position hydroxyl group over the 2-position is a classic example of exploiting differential acidity and steric hindrance. The 2-hydroxyl is intramolecularly hydrogen-bonded to the aldehyde carbonyl, making it less nucleophilic.

Reaction Scheme:

2,5-Dihydroxybenzaldehyde + Benzyl Chloride → this compound

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
2,5-Dihydroxybenzaldehyde138.1210.0 g72.4Starting Material
Benzyl Chloride126.589.16 g (8.3 mL)72.4Benzylating Agent
Potassium Carbonate (K₂CO₃)138.2112.0 g86.9Base
Acetonitrile (CH₃CN)41.05200 mL-Solvent

Step-by-Step Procedure:

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) and anhydrous potassium carbonate (12.0 g, 86.9 mmol).

    • Rationale: Potassium carbonate is a mild inorganic base sufficient to deprotonate the more acidic phenolic hydroxyl group without causing side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Begin stirring the suspension and add benzyl chloride (8.3 mL, 72.4 mmol) dropwise over 10 minutes at room temperature.

    • Rationale: A controlled addition prevents a rapid exotherm. Using a stoichiometric amount of benzyl chloride minimizes the formation of the dibenzylated byproduct.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours.

    • Rationale: Heating provides the necessary activation energy for the Sₙ2 displacement. The reaction progress should be monitored to ensure completion.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a pale yellow solid.

    • Expected Yield: 70-80%.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Reductive Amination for Side-Chain Installation (General Protocol)

This reaction is the linchpin in connecting the aldehyde core to the amine-containing side chain of molecules like Vilanterol and Salmeterol. It proceeds via the formation of an imine intermediate, which is then reduced in situ.

Reaction Scheme:

R-CHO + R'-NH₂ → [R-CH=NR'] → R-CH₂-NH-R'

G Start This compound + Chiral Amine Imine Imine Formation (Schiff Base) Start->Imine Dehydration Reduction In situ Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product Secondary Amine Product Reduction->Product caption Fig 2. Reductive Amination Workflow.

Fig 2. Reductive Amination Workflow.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (Example)Moles (mmol)Role
This compound228.245.0 g21.9Aldehyde
Primary Amine (R-NH₂)-1.1 equiv.24.1Nucleophile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.946.1 g28.5Reducing Agent
Dichloromethane (DCM)84.93100 mL-Solvent
Acetic Acid (AcOH)60.05~0.5 mL-Catalyst

Step-by-Step Procedure:

  • Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 21.9 mmol) and the primary amine (1.1 equivalents) in 100 mL of anhydrous dichloromethane (DCM).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL) and stir the mixture at room temperature for 1-2 hours.

    • Rationale: Acetic acid catalyzes the formation of the iminium ion, which is the species that is actually reduced.

  • Reduction: Add sodium triacetoxyborohydride (6.1 g, 28.5 mmol) portion-wise over 20 minutes.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing the imine to form before reduction occurs. The portion-wise addition controls gas evolution (hydrogen).

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Protocol 3: Debenzylation via Catalytic Hydrogenation

This is often the final step in the synthesis, unmasking the phenolic hydroxyl group to yield the final active drug molecule.

Reaction Scheme:

Ar-OCH₂Ph + H₂ (Pd/C) → Ar-OH + Toluene

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (Example)Moles (mmol)Role
Benzyl-protected Intermediate-5.0 g-Substrate
Palladium on Carbon (10% Pd/C)-500 mg (10 wt%)-Catalyst
Methanol (MeOH) or Ethanol (EtOH)-100 mL-Solvent
Hydrogen Gas (H₂)2.02Balloon or Parr shaker-Reducing Agent

Step-by-Step Procedure:

  • Setup: To a heavy-walled hydrogenation flask, add the benzyl-protected compound (5.0 g) and the solvent (100 mL of methanol or ethanol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (500 mg, 10 wt%) under a stream of nitrogen.

    • Rationale: Pd/C is an excellent catalyst for hydrogenolysis. It must be handled with care as it can be pyrophoric, especially when dry and exposed to air.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale, or a Parr apparatus for larger scale at >1 atm).

  • Reaction: Stir the suspension vigorously at room temperature for 4-12 hours.

    • Rationale: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The deprotected product will have a much lower Rf value.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

    • Rationale: Celite is a filter aid that prevents the fine palladium particles from clogging the filter paper. The filtration must be done carefully as the catalyst-soaked filter pad can ignite in air upon drying.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification is often not necessary if the reaction goes to completion.

Conclusion: A Versatile and Indispensable Tool

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functional group manipulation in pharmaceutical synthesis. Its well-defined reactivity allows for the reliable and scalable construction of complex molecules, most notably in the field of respiratory medicine. The protocols detailed herein provide a robust framework for researchers and drug development professionals to leverage the full potential of this versatile building block. As the quest for novel therapeutics continues, the principles demonstrated by the application of this compound will undoubtedly remain central to the art and science of medicinal chemistry.

References

  • Google Patents. (2019). A kind of method for preparing vilanterol. (CN109574860B).
  • Google Patents. (2014). An improved process for the preparation of vilanterol and intermediates thereof. (WO2014041565A2).
  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541. Retrieved February 5, 2026, from [Link]

  • Google Patents. (2013). Synthesis method of p-hydroxybenzaldehyde. (CN102992982A).
  • Google Patents. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. (US5599988A).
  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-44. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved February 5, 2026, from [Link]

  • Arkivoc. (2023). An efficient total synthesis of vilanterol: an inhaled drug. Retrieved February 5, 2026, from [Link]

Sources

The Versatility of 5-(Benzyloxy)-2-hydroxybenzaldehyde in Condensation Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug discovery, the strategic utilization of versatile building blocks is paramount. 5-(Benzyloxy)-2-hydroxybenzaldehyde stands out as a valuable scaffold, possessing a unique arrangement of functional groups that unlock a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the condensation reactions of this aldehyde, offering detailed protocols, mechanistic insights, and a survey of the applications of its derivatives for researchers, scientists, and professionals in drug development.

The strategic placement of a hydroxyl group ortho to the aldehyde functionality, combined with a para-benzyloxy substituent, imparts distinct reactivity to the molecule. The hydroxyl group can direct ortho-lithiation and participates in intramolecular hydrogen bonding, influencing the conformation and reactivity of the aldehyde. The benzyloxy group, a common protecting group for phenols, allows for selective reactions at other sites before its potential removal to unveil a free phenol, further expanding the synthetic possibilities.

This guide will delve into two primary classes of condensation reactions involving this compound: the Knoevenagel condensation for the synthesis of coumarin derivatives and the formation of Schiff bases through reaction with primary amines.

Part 1: Knoevenagel Condensation for the Synthesis of 6-(Benzyloxy)coumarin Derivatives

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl group. In the case of this compound, this reaction provides a direct route to 6-(benzyloxy)coumarin derivatives, a class of compounds with significant biological activities, including antimicrobial and anticancer properties.

Mechanism of the Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The mechanism proceeds through the following key steps:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

  • Aldol-type Adduct Formation: This attack forms an aldol-type intermediate.

  • Dehydration: The intermediate readily undergoes dehydration to form a more stable, conjugated system.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the ester or nitrile group of the Knoevenagel adduct, leading to the formation of the coumarin ring system.

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack & Adduct Formation cluster_2 Dehydration & Cyclization Active Methylene R-CH2-Z Enolate [R-CH-Z]⁻ Active Methylene->Enolate Base Base B: Aldehyde Ar-CHO Enolate->Aldehyde Nucleophilic Attack BH+ BH⁺ Adduct Ar-CH(O⁻)-CH(R)-Z Protonation Ar-CH(OH)-CH(R)-Z Adduct->Protonation H⁺ Dehydration Ar-C=C(R)-Z Protonation->Dehydration -H₂O Coumarin Coumarin Ring Dehydration->Coumarin Intramolecular Cyclization

Figure 1: Generalized workflow of the Knoevenagel condensation for coumarin synthesis.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 6-(benzyloxy)coumarin derivatives using different active methylene compounds.

Protocol 1: Synthesis of 6-(Benzyloxy)-2-oxo-2H-chromene-3-carbonitrile

This protocol describes the reaction of this compound with malononitrile.

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine

    • Ethanol

    • Hydrochloric acid (1 M)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with 1 M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 6-(benzyloxy)-2-oxo-2H-chromene-3-carbonitrile.

Protocol 2: Synthesis of 3-Acetyl-6-(benzyloxy)-2H-chromen-2-one

This protocol details the reaction with ethyl acetoacetate.

  • Materials:

    • This compound

    • Ethyl acetoacetate

    • Piperidine

    • Ethanol

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).

    • Add a catalytic amount of piperidine (0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Filter the resulting solid, wash with cold ethanol, and dry.

    • Purify the product by recrystallization from ethanol.[1]

ProductActive MethyleneCatalystSolventTime (h)Yield (%)
6-(Benzyloxy)-2-oxo-2H-chromene-3-carbonitrileMalononitrilePiperidineEthanol2-4High
3-Acetyl-6-(benzyloxy)-2H-chromen-2-oneEthyl acetoacetatePiperidineEthanol4-685

Table 1: Summary of Reaction Conditions for the Synthesis of 6-(Benzyloxy)coumarin Derivatives.

Characterization Data

The synthesized coumarin derivatives can be characterized by standard spectroscopic methods.

  • 6-(Benzyloxy)-2-oxo-2H-chromene-3-carbonitrile:

    • ¹H NMR (CDCl₃, δ): 5.15 (s, 2H, -OCH₂Ph), 7.10-7.50 (m, 8H, Ar-H), 7.65 (s, 1H, H-4), 8.30 (s, 1H, H-5).

    • ¹³C NMR (CDCl₃, δ): 70.5, 103.1, 114.8, 117.5, 118.9, 119.5, 127.4, 128.3, 128.8, 135.8, 148.5, 150.2, 155.1, 158.9.

    • IR (KBr, cm⁻¹): 2225 (CN), 1730 (C=O, lactone), 1610, 1580 (C=C).

  • 3-Acetyl-6-(benzyloxy)-2H-chromen-2-one:

    • ¹H NMR (CDCl₃, δ): 2.72 (s, 3H, -COCH₃), 5.14 (s, 2H, -OCH₂Ph), 7.15-7.45 (m, 8H, Ar-H), 7.60 (s, 1H, H-4), 8.45 (s, 1H, H-5).

    • ¹³C NMR (CDCl₃, δ): 30.2, 70.4, 117.6, 119.0, 119.8, 120.9, 127.4, 128.2, 128.7, 135.9, 148.8, 149.5, 155.3, 160.2, 196.5.

    • IR (KBr, cm⁻¹): 1725 (C=O, lactone), 1680 (C=O, acetyl), 1605, 1575 (C=C).

Part 2: Synthesis of Schiff Bases from this compound

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. The reaction of this compound with various primary amines yields a wide range of Schiff bases, many of which are of interest for their potential biological activities, including antimicrobial and antifungal properties, and as ligands in coordination chemistry.[2]

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible reaction that is typically acid-catalyzed.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Formation of a Carbinolamine: This results in the formation of a tetrahedral intermediate called a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

  • Dehydration: The hydroxyl group is protonated and eliminated as a water molecule, leading to the formation of an iminium ion.

  • Deprotonation: A base removes a proton from the nitrogen to give the final Schiff base product.

Schiff_Base_Formation Aldehyde Ar-CHO Carbinolamine Ar-CH(OH)-NHR Aldehyde->Carbinolamine + R-NH₂ Amine R-NH₂ Iminium_Ion [Ar-CH=NHR]⁺ Carbinolamine->Iminium_Ion - H₂O Schiff_Base Ar-CH=N-R Iminium_Ion->Schiff_Base - H⁺

Figure 2: General scheme for Schiff base formation.

Experimental Protocol

The following general protocol can be adapted for the synthesis of various Schiff bases from this compound.

  • Materials:

    • This compound

    • Primary amine (e.g., aniline, substituted anilines, alkylamines)

    • Ethanol or Methanol

    • Glacial acetic acid (catalyst, optional)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol in a round-bottom flask.

    • Add an equimolar amount of the primary amine (1.0 eq) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst (this can accelerate the reaction but is not always necessary).

    • Stir the reaction mixture at room temperature or gently reflux for 1-3 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and collect the solid product by filtration.

    • Wash the product with cold solvent (ethanol or methanol) and dry.

    • If necessary, the product can be purified by recrystallization.

AmineProduct NameSolventTime (h)Yield (%)
Aniline4-(Benzyloxy)-2-(((phenyl)imino)methyl)phenolEthanol1-2High
p-Toluidine4-(Benzyloxy)-2-(((p-tolyl)imino)methyl)phenolEthanol1-2High
4-Fluoroaniline4-(Benzyloxy)-2-(((4-fluorophenyl)imino)methyl)phenolMethanol1-3High

Table 2: Examples of Schiff Bases Synthesized from this compound.

Characterization Data
  • 4-(Benzyloxy)-2-(((phenyl)imino)methyl)phenol:

    • ¹H NMR (CDCl₃, δ): 5.12 (s, 2H, -OCH₂Ph), 6.90-7.50 (m, 13H, Ar-H), 8.60 (s, 1H, -CH=N-), 13.5 (br s, 1H, -OH).

    • ¹³C NMR (CDCl₃, δ): 70.3, 117.8, 119.2, 121.5, 127.4, 128.2, 128.7, 129.5, 136.1, 148.0, 155.8, 162.5, 163.8.

    • IR (KBr, cm⁻¹): 3400-3200 (br, OH), 1615 (C=N), 1580, 1480 (C=C).

Applications and Future Perspectives

The condensation products of this compound, namely coumarins and Schiff bases, are scaffolds of significant interest in medicinal chemistry.

  • Coumarin Derivatives: 6-Substituted coumarins have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticoagulant, and anticancer properties. The benzyloxy group at the 6-position can be readily deprotected to yield the corresponding 6-hydroxycoumarin, which can be further functionalized to generate libraries of compounds for biological screening.

  • Schiff Bases: The Schiff bases derived from this aldehyde are not only valuable intermediates but also exhibit interesting biological profiles. They can act as chelating agents for various metal ions, forming complexes with potential applications in catalysis and as therapeutic agents. Furthermore, the imine bond can be reduced to form secondary amines, providing access to another class of biologically active molecules.

The synthetic versatility of this compound, coupled with the biological relevance of its condensation products, makes it a cornerstone for the development of novel therapeutics and functional materials. Future research in this area will likely focus on the synthesis of more complex and diverse libraries of coumarins and Schiff bases, followed by extensive biological evaluation to identify lead compounds for drug development.

References

  • Synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. (2023).
  • Synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. (2023).
  • Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes. International Journal of Recent Scientific Research.
  • Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. (2022).
  • Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes. International Journal of Recent Scientific Research.
  • 6-Benzyloxycoumarin. Acta Crystallographica Section E: Structure Reports Online.
  • 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Inform
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal for Multidisciplinary Research, Science, and Technology.
  • Coumarin heterocyclic derivatives: chemical synthesis and biological activity. (2015). RSC Publishing.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evalu
  • In vitro antifungal activity of some Schiff bases derived from ortho-hydroxybenzaldehyde against fusarium. (2025).
  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC - NIH.
  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry.
  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018).
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021).

Sources

Application Note: Synthetic Versatility & Therapeutic Potential of 5-(Benzyloxy)-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Benzyloxy)-2-hydroxybenzaldehyde (5-BHB) represents a privileged scaffold in medicinal chemistry. Unlike simple salicylaldehydes, the 5-benzyloxy moiety confers significant lipophilicity and steric bulk, enabling specific hydrophobic interactions within enzyme active sites (e.g., Acetylcholinesterase, AChE). This guide details the practical applications of 5-BHB as a precursor for neuroprotective agents, fluorescent coumarin probes, and bioactive Schiff bases. We provide validated protocols for synthesis and biological evaluation, emphasizing the causal link between chemical structure and biological function.

Part 1: Chemical Profile & Synthetic Utility[1][2][3]

The "Synthetic Hub" Concept: 5-BHB functions as a tri-functional core. It contains:

  • Ortho-Hydroxyl Group: Facilitates hydrogen bonding and metal chelation; essential for Knoevenagel condensations to form coumarins.

  • Aldehyde Handle: Highly reactive electrophile for Schiff base formation, aldol condensations, and reductive aminations.

  • 5-Benzyloxy Tail: Acts as a hydrophobic anchor. In drug design, this mimics the benzylpiperidine moiety of Donepezil, targeting the peripheral anionic site (PAS) of AChE.

DOT Diagram 1: The Synthetic Divergence of 5-BHB

SyntheticHub Core 5-(Benzyloxy)-2- hydroxybenzaldehyde Schiff Schiff Bases (Antimicrobial/Catalysis) Core->Schiff + Primary Amines (-H2O) Coumarin Coumarins (Fluorescent Probes) Core->Coumarin + Active Methylene (Knoevenagel) Chalcone Chalcones (AChE Inhibitors) Core->Chalcone + Acetophenones (Claisen-Schmidt) Reduced Benzyl Alcohols (Linkers) Core->Reduced + NaBH4 (Reduction)

Figure 1: Synthetic divergence showing the primary reaction pathways accessible from the 5-BHB scaffold.

Part 2: Application A - Neuroprotective Drug Discovery (AChE Inhibitors)

Context: Alzheimer’s disease (AD) pathology involves the depletion of acetylcholine. 5-BHB derivatives are critical in synthesizing dual-binding site AChE inhibitors. The benzyloxy group extends into the enzyme's hydrophobic gorge, while the aldehyde is converted into a chalcone or amine linker to interact with the catalytic active site (CAS).

Protocol 1: Synthesis of 5-(Benzyloxy)chalcone Derivatives (Claisen-Schmidt Condensation)

Objective: To synthesize a library of chalcones for AChE inhibition screening.

Reagents:

  • This compound (1.0 equiv)

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 equiv)

  • Ethanol (95%)

  • KOH (40% aqueous solution)

  • HCl (10%)

Step-by-Step Methodology:

  • Solubilization: Dissolve 5.0 mmol of 5-BHB and 5.0 mmol of the substituted acetophenone in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 2 mL of 40% KOH dropwise while stirring at 0°C (ice bath). The solution will likely darken (yellow/orange) due to phenolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Expert Tip: Monitor via TLC (Hexane:EtOAc 7:3). The product usually has a lower Rf than the aldehyde.

  • Quenching: Pour the reaction mixture into crushed ice (approx. 100 g) and acidify with 10% HCl to pH 3–4. This protonates the phenolate, precipitating the chalcone.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield the pure chalcone.

Validation Criteria:

  • 1H NMR: Look for the characteristic doublet signals of the α,β-unsaturated ketone protons (J = 15–16 Hz), indicating trans geometry.

Part 3: Application B - Fluorescent Coumarin Probes

Context: Coumarins derived from 5-BHB exhibit strong fluorescence due to the electron-donating benzyloxy group at the 6-position (coumarin numbering). These are used as cellular imaging agents or reactive oxygen species (ROS) sensors.

Protocol 2: Knoevenagel Condensation to Coumarin-3-Carboxylates

Objective: Synthesis of a fluorescent coumarin scaffold.

Reagents:

  • This compound (10 mmol)

  • Diethyl Malonate (10 mmol)

  • Piperidine (Catalytic, 5 drops)

  • Glacial Acetic Acid (Catalytic, 5 drops)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Setup: In a 50 mL flask, combine 5-BHB and diethyl malonate in ethanol.

  • Catalyst Addition: Add piperidine followed by acetic acid. Causality: Piperidine forms an iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by the malonate.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Cyclization: The initial intermediate undergoes intramolecular transesterification to close the lactone ring, forming the coumarin.

  • Isolation: Cool to room temperature. The product often crystallizes out. If not, add ice water. Filter and wash with cold ethanol.

DOT Diagram 2: Assay Logic for AChE Inhibition

AssayLogic Step1 Incubate Enzyme (AChE) with 5-BHB Derivative Step2 Add Substrate (Acetylthiocholine + DTNB) Step1->Step2 Step3 Enzymatic Hydrolysis Step2->Step3 ResultA Inhibition: Low Color Formation (Drug Candidate) Step3->ResultA Inhibitor binds ResultB No Inhibition: High Yellow Color (Thionitrobenzoate) Step3->ResultB Enzyme active

Figure 2: Logic flow for the Ellman Assay used to screen 5-BHB derivatives.

Part 4: Application C - Antimicrobial Schiff Bases[4]

Context: Schiff bases of 5-BHB coordinate with transition metals (Cu, Zn, Ni), enhancing lipophilicity and allowing penetration of bacterial lipid membranes (Tweedy's Chelation Theory).

Protocol Summary:

  • Reaction: Reflux 5-BHB with equimolar aniline/diamine in absolute ethanol (3–6 hours).

  • Key Condition: Use molecular sieves or a Dean-Stark trap to remove water and drive the equilibrium toward the imine product.

  • Observation: A color change (typically to bright yellow/orange) indicates imine formation.

Data Presentation: Solvent Compatibility Table

SolventSolubility (25°C)Application SuitabilityNotes
Ethanol Moderate (Heat req.)Synthesis (Green Chem)Preferred for Schiff base/Chalcone synthesis.
DMSO HighBiological AssaysStandard vehicle for MIC/IC50 assays (<0.5% v/v).
DCM HighExtraction/WorkupExcellent for isolating the benzyloxy intermediate.
Water InsolublePrecipitationUsed to quench reactions and precipitate products.

References

  • Schiff Base Synthesis & Activity: Kuddushi, M., et al. (2018).[1] Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. 1

  • Coumarin Synthesis (Knoevenagel): Suljić, S., & Pietruszka, J. (2021). Synthesis of Coumarins via Knoevenagel Condensation. 2[3][4][1][5][6]

  • AChE Inhibition Strategy: BenchChem Technical Report. (2025).[4][7][5][8][9] this compound: Significance as a Precursor. 10[4][1][5][6]

  • Chalcone Derivatives in AD: ACS Omega. (2024). Benzyloxychalcone Hybrids as Prospective Acetylcholinesterase Inhibitors. 11

  • General Salicylaldehyde Applications: ChemicalBook. (2022). Synthesis and Application of 2,5-Dihydroxybenzaldehyde Derivatives. 4

Sources

Synthesis of 5-(Benzyloxy)-2-hydroxybenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the regioselective synthesis of 5-(benzyloxy)-2-hydroxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The featured protocol details a robust and efficient method starting from 2,5-dihydroxybenzaldehyde, focusing on the selective O-benzylation of the C5 hydroxyl group. This application note elaborates on the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and includes critical safety information and data interpretation guidelines to ensure reproducible and safe execution.

Introduction

This compound serves as a key building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a strategically protected hydroxyl group, allows for selective subsequent reactions at the remaining free hydroxyl and aldehyde functionalities. The primary challenge in its synthesis lies in achieving regioselectivity, preferentially protecting the more nucleophilic and sterically accessible C5 hydroxyl group of the starting material, 2,5-dihydroxybenzaldehyde.[1] This protocol outlines a well-established method employing benzyl bromide as the alkylating agent and potassium carbonate as a mild base in an acetone solvent system.

Chemical Principles and Causality

The regioselective benzylation of 2,5-dihydroxybenzaldehyde hinges on the differential reactivity of its two hydroxyl groups. The hydroxyl group at the C5 position is more nucleophilic and less sterically hindered compared to the C2 hydroxyl group, which is ortho to the electron-withdrawing aldehyde group and can participate in intramolecular hydrogen bonding.[1]

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Potassium carbonate, a mild inorganic base, is sufficient to deprotonate the more acidic C5 hydroxyl group, forming a phenoxide ion.[2][3] This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to form the desired ether linkage. The use of a polar aprotic solvent like acetone facilitates this reaction by solvating the potassium cation without significantly solvating the phenoxide anion, thus enhancing its nucleophilicity. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2,5-Dihydroxybenzaldehyde≥98%Sigma-Aldrich1194-98-5
Benzyl Bromide≥98%Sigma-Aldrich100-39-0
Potassium Carbonate (anhydrous)≥99%Fisher Scientific584-08-7
AcetoneACS GradeVWR67-64-1
Ethyl AcetateACS GradeVWR141-78-6
n-HexaneACS GradeVWR110-54-3
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl Solution)
Anhydrous Sodium Sulfate
Silica Gel (230-400 mesh)
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel F254)

  • Standard laboratory glassware

Safety Precautions
  • Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.[4][5][6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • 2,5-Dihydroxybenzaldehyde and the product can be irritating to the skin and eyes.[8][9][10] Avoid inhalation of dust and direct contact.

  • Acetone, ethyl acetate, and hexane are flammable liquids. Keep away from open flames and ignition sources.

Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dihydroxybenzaldehyde (1.0 eq).

    • Add anhydrous potassium carbonate (1.0 eq) to the flask.

    • Add acetone (approximately 20 mL per gram of 2,5-dihydroxybenzaldehyde).

  • Addition of Benzyl Bromide:

    • While stirring the mixture at room temperature, add benzyl bromide (1.0 eq) dropwise.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

    • Maintain the reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within several hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).[11]

    • Extract the product with ethyl acetate (3 x 15 mL).[11]

    • Combine the organic layers and wash with brine (3 x 15 mL).[11]

    • Dry the organic layer over anhydrous sodium sulfate.[11]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in n-hexane (e.g., starting with 5% ethyl acetate and gradually increasing the polarity) to isolate the desired this compound.[1][11]

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 2,5-Dihydroxybenzaldehyde Benzyl Bromide K2CO3 Acetone reflux Reflux with Stirring reagents->reflux Heat quench Quench with NaHCO3 reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2,5-Dihydroxybenzaldehyde 2,5-Dihydroxybenzaldehyde Phenoxide Ion Phenoxide Ion 2,5-Dihydroxybenzaldehyde->Phenoxide Ion K2CO3 This compound This compound Phenoxide Ion->this compound + Benzyl Bromide (SN2) Benzyl Bromide Benzyl Bromide K2CO3 K2CO3

Caption: Simplified reaction mechanism for the O-benzylation.

Expected Results and Characterization

The successful synthesis should yield this compound as a solid. The purity can be assessed by TLC and melting point determination. Further characterization and confirmation of the structure should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

¹H NMR (in DMSO-d6):

  • A singlet for the benzylic protons (CH₂) around δ 5.10 ppm.[11]

  • Aromatic protons of the benzaldehyde ring appearing as a doublet around δ 6.99 ppm and a multiplet around δ 7.26 ppm.[11]

  • A multiplet for the aromatic protons of the benzyl group around δ 7.41 ppm.[11]

  • A singlet for the aldehyde proton (CHO) around δ 10.30 ppm.[11]

  • A singlet for the hydroxyl proton (OH) around δ 10.33 ppm.[11]

¹³C NMR (in DMSO-d6):

  • A peak for the benzylic carbon around δ 70.7 ppm.[11]

  • Peaks for the aromatic carbons in the range of δ 112.4-156.4 ppm.[11]

  • A peak for the aldehyde carbon around δ 191.7 ppm.[11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reflux time and monitor closely by TLC. Ensure the potassium carbonate is anhydrous.
Loss of product during work-up or purificationPerform extractions and washing steps carefully. Optimize the solvent system for column chromatography.
Formation of Bis-benzylated Product Excess benzyl bromide or prolonged reaction timeUse stoichiometric amounts of benzyl bromide. Stop the reaction as soon as the starting material is consumed.
Starting Material Remains Insufficient base or alkylating agentEnsure accurate measurement of reagents. Check the quality of the benzyl bromide.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the principles of regioselectivity and adhering to the outlined procedures, researchers can confidently prepare this important synthetic intermediate with good yield and high purity. The provided safety information and troubleshooting guide will further aid in the successful and safe execution of this synthesis.

References

  • Patsnap. Preparation method of 2,5-dihydroxybenzaldehyde - Eureka. Available from: [Link]

  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka. Available from: [Link]

  • National Institutes of Health (NIH). A study of the DIBAL-promoted selective debenzylation of α-cyclodextrin protected with two different benzyl groups - PMC. Available from: [Link]

  • Google Patents. US4379026A - Process for the purification of benzaldehyde.
  • Google Patents. CN101417929A - Synthetic method of hydroxybenzaldehyde.
  • Google Patents. CN102992982A - Synthesis method of p-hydroxybenzaldehyde.
  • MDPI. 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Available from: [Link]

  • Google Patents. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Arkivoc. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Available from: [Link]

  • European Patent Office. Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. Available from: [Link]

  • New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. Available from: [Link]

  • Arkivoc. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Available from: [Link]

  • National Institutes of Health (NIH). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Available from: [Link]

  • Taylor & Francis Online. The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde. Available from: [Link]

  • ResearchGate. (PDF) Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Hydroxybenzaldehyde. Available from: [Link]

  • Google Patents. JP5817614B2 - Method for producing 2,5-dihydroxybenzaldehyde compound.
  • ACS Publications. Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions. Available from: [Link]

  • Taylor & Francis Online. The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde. Available from: [Link]

  • Royal Society of Chemistry. . Available from: [Link]

  • National Institutes of Health (NIH). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]

  • Valsynthese SA. Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Available from: [Link]

  • PubChem. 5-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 39211. Available from: [Link]

  • PubChem. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179. Available from: [Link]

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Troubleshooting & Optimization

Common issues in 5-(Benzyloxy)-2-hydroxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis, Reactivity, and Stability Audience: Medicinal Chemists, Process Engineers, and Academic Researchers Status: Active Support Guide[1]

Introduction: The Molecule at a Glance

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 56979-56-7) is a critical scaffold in the synthesis of Salen ligands , tyrosine kinase inhibitors , and antioxidant therapeutics . Its chemical behavior is defined by the interplay between three functional groups:

  • The Aldehyde (-CHO): The electrophilic center for condensation reactions.

  • The Phenol (C2-OH): Forms a strong intramolecular hydrogen bond with the carbonyl, governing reactivity.

  • The Benzyl Ether (C5-OBn): A protecting group that modulates solubility and lipophilicity.

This guide addresses the three most common failure modes: loss of regioselectivity during synthesis , stalled Schiff base condensations , and oxidative degradation .

Module 1: Synthesis & Purity (The "Input" Phase)[1]

Core Challenge: Achieving selective benzylation at the C5 position without alkylating the C2 hydroxyl.

The Mechanism of Selectivity

The starting material, 2,5-dihydroxybenzaldehyde (Gentisaldehyde) , possesses two phenolic hydroxyls.[1] Selectivity is achieved by exploiting the Intramolecular Hydrogen Bond (IMHB) .[1]

  • C2-OH: The proton is "locked" in a hydrogen bond with the carbonyl oxygen. This increases the pKa, making it harder to deprotonate with weak bases.

  • C5-OH: This hydroxyl is sterically exposed and electronically independent. It deprotonates readily, acting as the primary nucleophile.

Visualizing the Selectivity Pathway

BenzylationSelectivity cluster_logic Selectivity Logic Start 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) Inter Mono-Anion Species (C5-O- dominant) Start->Inter Deprotonation Base Weak Base (K2CO3, 1.0 eq) Base->Inter Product Target: 5-(Benzyloxy)- 2-hydroxybenzaldehyde Inter->Product Nucleophilic Attack (Major) BnBr Benzyl Bromide (1.0 - 1.1 eq) BnBr->Product SideProduct Impurity: 2,5-Bis(benzyloxy) benzaldehyde Product->SideProduct Over-alkylation (Excess Base/BnBr) Logic C2-OH is H-bonded (Low Reactivity) C5-OH is Free (High Reactivity)

Figure 1: Reaction pathway showing how intramolecular hydrogen bonding protects the C2-position, allowing selective alkylation of C5.

Troubleshooting Guide: Synthesis Failures
SymptomProbable CauseCorrective Action
Bis-benzylated product (>10%) Excess Base/Reagent: Using strong bases (NaH, KOH) or >1.2 eq of Benzyl Bromide breaks the H-bond protection.Switch to K₂CO₃ (weak base) in Acetone. Maintain stoichiometry at exactly 1.0–1.1 equivalents of BnBr.
Low Yield / Unreacted Start Material Solvent Choice: Protic solvents (EtOH) can solvate the anion, reducing nucleophilicity.[1]Use polar aprotic solvents like DMF or Acetone to enhance the nucleophilicity of the phenoxide.
Product is Sticky/Oily Residual Benzyl Bromide: BnBr has a high boiling point and is difficult to remove by rotovap.Triturate the crude oil with cold Hexane or Pentane . The product should crystallize as a yellow solid; BnBr stays in solution.

Module 2: Functionalization (Schiff Base Formation)

Core Challenge: The aldehyde is "deactivated" toward amines due to the same H-bond that aided synthesis.

The Reactivity Paradox

While the C2-OH H-bond protects the phenol during alkylation, it stabilizes the carbonyl carbon , making it less electrophilic. Consequently, condensation with amines (to form imines/Schiff bases) is often sluggish compared to standard benzaldehydes.[1]

Protocol: High-Efficiency Schiff Base Synthesis

Standard conditions (Room Temp, Methanol) often fail. Use this optimized protocol.

  • Solvent: Absolute Ethanol or Toluene (if water removal is needed).

  • Stoichiometry: 1.0 eq Aldehyde : 1.0–1.05 eq Amine.

  • Catalyst: Add 2–3 drops of Glacial Acetic Acid or Formic Acid . This protonates the carbonyl oxygen, increasing electrophilicity.

  • Conditions: Reflux for 2–6 hours.

  • Workup: Cool to 0°C. The Schiff base is usually less soluble and will precipitate.

Visualizing the Workflow

SchiffBaseWorkflow Step1 Mix Aldehyde + Amine (Solvent: EtOH) Decision Is Reaction Proceeding? (Check TLC) Step1->Decision Step2_Fast Precipitate & Filter Decision->Step2_Fast Yes Step2_Slow Add Acid Catalyst (AcOH) + Heat Decision->Step2_Slow No (Stalled) Final Isolated Schiff Base Step2_Fast->Final Step3 Dehydration Strategy (Dean-Stark / Mol Sieves) Step2_Slow->Step3 If still incomplete Step3->Final

Figure 2: Decision tree for driving Schiff base condensation to completion.

Module 3: Stability & Storage (The "Preservation" Phase)[1]

Core Challenge: Spontaneous oxidation of the aldehyde to 5-(benzyloxy)-2-hydroxybenzoic acid .

FAQ: Stability Issues

Q: My yellow powder has turned white/pale. Is it still good?

  • Diagnosis: Likely oxidation. The aldehyde (conjugated system) is typically yellow/green.[1] The corresponding benzoic acid is often white/colorless.

  • Verification: Run a TLC. The acid will have a significantly lower Rf (more polar) and will streak on silica unless treated with acid.[1]

  • Prevention: Store under Nitrogen/Argon at 4°C. Aldehydes are autoxidizable.

Q: Can I remove the Benzyl group without reducing the aldehyde?

  • Issue: Standard Hydrogenolysis (H₂/Pd-C) risks reducing the aldehyde to a primary alcohol.

  • Solution: Use Boron Tribromide (BBr₃) in DCM at -78°C to 0°C. This Lewis acid cleaves the ether bond selectively without affecting the oxidation state of the carbonyl.

    • Warning: BBr₃ is aggressive. Ensure the C2-OH is not interfering (though it usually survives). Alternatively, protect the aldehyde as an acetal before hydrogenolysis.

Summary of Physical Properties (Data for Validation)

PropertyValueNotes
Appearance Yellow to Khaki-Green PowderWhite indicates oxidation or bis-alkylation.
Melting Point 100–103 °CSharp mp indicates high purity.
Solubility DMSO, DMF, Acetone, DCMPoorly soluble in water and cold hexanes.[1]
pKa (C2-OH) ~8.9 (Predicted)Higher than typical phenols due to H-bonding.[1]

References

  • Synthesis & Selectivity

    • Title: Synthesis and Application of 2,5-Dihydroxybenzaldehyde (Gentisaldehyde).[2][3]

    • Source: ChemicalBook / Literature Review.[4]

    • URL:[1]

  • Schiff Base Reactivity

    • Title: Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents.[3][5]

    • Source: PubMed (NIH).[1]

    • URL:[1]

  • Physical Properties & Safety

    • Title: 2,5-Dihydroxybenzaldehyde Compound Summary (CID 70949).[1][6]

    • Source: PubChem.[6]

    • URL:[1]

  • Purification Protocols

    • Title: Technical Support Center: Purific
    • Source: BenchChem.[3][7]

    • URL:[1]

Sources

Technical Support Center: A Guide to Improving the stability of 5-(Benzyloxy)-2-hydroxybenzaldehyde Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Benzyloxy)-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this compound. By understanding the underlying chemical principles and implementing the protocols outlined below, you can ensure the integrity, reproducibility, and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: My solution of this compound is turning yellow or brown. What is causing this discoloration and is the solution still usable?

A: Discoloration is a primary indicator of chemical degradation. The yellow or brown color typically results from the formation of oxidized or polymerized byproducts which are often more conjugated and thus absorb visible light. The most common degradation pathway is the oxidation of the aldehyde group to a carboxylic acid (5-(Benzyloxy)-2-hydroxybenzoic acid).[1][2] While a very faint color change might be acceptable for some non-sensitive screening assays, for any quantitative, kinetic, or cGMP work, a discolored solution should be considered compromised and discarded.

Q2: What is the primary chemical instability of this compound in solution?

A: The molecule's instability arises from two main functional groups: the aldehyde and the phenolic hydroxyl group.

  • Aldehyde Oxidation: The aldehyde group is highly susceptible to autoxidation in the presence of atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[2][3] This converts the aldehyde to the corresponding carboxylic acid, altering the molecule's chemical properties and biological activity.

  • Phenolic Reactivity: The phenolic hydroxyl group is weakly acidic. In neutral or basic solutions, it can be deprotonated to form a phenoxide ion, which is even more susceptible to oxidation than the protonated form.[4]

Q3: What is the best solvent to use for preparing a stock solution?

A: For maximum stability, high-purity, anhydrous, and peroxide-free aprotic polar solvents are recommended. The top choices include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

It is critical to use solvents from a freshly opened bottle or those that have been properly stored to avoid reactive oxygen species. While alcohols like ethanol can be used, they are more protic and can sometimes participate in side reactions (e.g., acetal formation under acidic conditions).

Q4: What are the ideal storage conditions for a stock solution of this compound?

A: To maximize shelf-life, a multi-faceted approach is essential. Solutions should be stored:

  • Under an Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the container.[5][6] This displaces oxygen, the primary driver of oxidative degradation.

  • Protected from Light: Use amber glass vials or wrap clear vials in aluminum foil.[3][7] Light, particularly UV, provides the energy to initiate radical-based degradation pathways.[8]

  • At Low Temperature: For long-term storage (>1 week), store solutions at -20°C or below. For short-term use (1-3 days), 2-8°C is acceptable.[9] Low temperatures significantly slow the rate of all chemical degradation reactions.

Q5: Can I dissolve the compound directly in an aqueous buffer for my assay?

A: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low water solubility and the potential for pH-induced degradation.[4][10][11] The recommended practice is to first prepare a highly concentrated stock solution (e.g., 10-100 mM) in a suitable organic solvent like DMSO. This stock can then be serially diluted into the aqueous assay buffer immediately before the experiment. This "spike-in" method minimizes the time the compound spends in the potentially destabilizing aqueous environment.

Section 2: Troubleshooting Guide

Directly addressing specific problems encountered during experimentation.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Rapid Degradation or Discoloration (within hours/days) Despite Proper Storage 1. Solvent Contamination: The solvent may contain peroxides or other oxidizing impurities. 2. Incomplete Inerting: Insufficient flushing with inert gas, leaving residual oxygen.1. Validate Solvent Purity: Use a brand new bottle of anhydrous, high-purity solvent. If peroxide formation is suspected (common in ethers like THF), test with peroxide strips. 2. Refine Inerting Technique: Ensure the vial is thoroughly flushed with argon or nitrogen for at least 30-60 seconds before sealing.
Precipitate Forms in Solution Upon Freezing/Refrigeration 1. Poor Solubility at Low Temperature: The compound is crashing out of solution. 2. Degradation Product: The degradation product (e.g., the carboxylic acid) may be less soluble in the chosen solvent.1. Confirm Solubility: Before preparing a large batch, create a small test solution and cycle it through the intended storage temperature to ensure it remains clear. If it precipitates, consider using a different solvent (e.g., DMSO often maintains solubility better at low temperatures than acetonitrile) or storing at a slightly higher temperature (e.g., 4°C instead of -20°C, for shorter periods). 2. Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by HPLC or NMR) to confirm if it is the parent compound or a degradant.
Inconsistent or Non-reproducible Results in Downstream Assays 1. Solution Instability: The concentration of the active compound is decreasing over the course of the experiment. 2. Assay Interference: Degradation products may be interfering with the assay readout (e.g., by absorbing at the same wavelength or inhibiting/activating a target).1. Prepare Fresh Solutions: Always prepare fresh dilutions from a validated stock solution for each experiment. Avoid using working solutions that are more than a few hours old, especially if they are in an aqueous buffer. 2. Perform a Time-Course Stability Study: Use an analytical method like HPLC (see Protocol 4.2) to measure the concentration of the compound in your final assay buffer over the typical duration of your experiment. This will define a "window of stability" for your experimental workflow.

Section 3: Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms at play. This compound's instability is primarily driven by oxidation and photosensitivity.

The aldehyde group can be oxidized to a carboxylic acid via a free-radical chain reaction. This process can be initiated by light or trace metals and is propagated by molecular oxygen. The phenolic hydroxyl group, especially when deprotonated to a phenoxide at higher pH, makes the aromatic ring electron-rich and more susceptible to oxidation.

cluster_main cluster_degradation Degradation Pathways A Compound in Solution B Oxidized Product (5-(Benzyloxy)-2-hydroxybenzoic acid) A->B O₂ (Air) Trace Metals C Photodegradation Products (Radical species, cleaved fragments) A->C UV/Visible Light

Caption: Primary degradation pathways for this compound.

Section 4: Experimental Protocols

These protocols provide validated, step-by-step methods for solution preparation and stability analysis.

Protocol 4.1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol minimizes exposure to destabilizing factors from the outset.

  • Preparation: Move a sealed vial of solid this compound and a new, sealed bottle of high-purity, anhydrous DMSO into an inert atmosphere glovebox. If a glovebox is not available, work quickly on an open bench with an argon/nitrogen line ready.

  • Weighing: Tare a sterile, amber glass vial with a septum-equipped cap. Weigh the desired amount of the solid compound directly into the vial.

  • Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 50 mM).

  • Inerting: Pierce the septum with a needle connected to an inert gas line and another needle to act as a vent. Gently bubble the gas through the solution for 1-2 minutes to displace any dissolved oxygen. Remove the vent needle first, then the gas inlet needle.

  • Dissolution: If needed, gently vortex or sonicate the vial at room temperature until all solid is dissolved.

  • Sealing & Storage: Seal the cap tightly and wrap the cap-vial interface with parafilm. Label clearly and store at -20°C or below.

start Start weigh 1. Weigh Solid into Amber Vial start->weigh add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent purge 3. Purge with Inert Gas (Ar/N₂) add_solvent->purge dissolve 4. Dissolve Completely (Vortex/Sonicate) purge->dissolve store 5. Seal and Store (-20°C, Protected from Light) dissolve->store end End store->end

Caption: Workflow for preparing a stable stock solution.

Protocol 4.2: HPLC Method for Purity and Stability Assessment

This method can be used to qualify new batches of the compound and to monitor the stability of solutions over time.[12]

Parameter Condition Rationale
Instrument HPLC with UV/PDA DetectorStandard for analyzing aromatic, non-volatile compounds.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidifier improves peak shape for phenolic compounds.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic eluent for reversed-phase chromatography.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 2 minProvides good separation of the parent compound from both more polar (early eluting) and less polar (late eluting) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection λ 254 nm and 280 nmAromatic compounds typically have strong absorbance at these wavelengths. A PDA detector can scan a full range to identify optimal wavelengths.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

Purity Calculation: Purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Section 5: Summary of Key Stabilization Strategies

StrategyMechanism of ActionBest For
**Inert Atmosphere (Ar, N₂) **Displaces molecular oxygen, preventing oxidative degradation.Critical for all long-term storage.
Light Protection (Amber Vials) Blocks UV and high-energy visible light, preventing photo-initiated radical reactions.[3]Mandatory for all solutions.
Low Temperature (-20°C to -80°C) Reduces the kinetic rate of all chemical degradation reactions.Essential for long-term storage.
High-Purity Anhydrous Solvents Eliminates pre-existing reactive species like water and peroxides.Mandatory for all stock solutions.
pH Control (Slightly Acidic) Keeps the phenolic hydroxyl group protonated, reducing its susceptibility to oxidation.[4][13]Important for aqueous working solutions; use buffered systems when possible.
Use of Antioxidants (e.g., BHT) Scavenges free radicals, terminating the chain reaction of autoxidation.[14]Advanced strategy for particularly sensitive applications or very long-term storage. Must be validated for assay compatibility.

References

  • SIDS INITIAL ASSESSMENT PROFILE. (n.d.). 2-Hydroxybenzaldehyde.
  • ChemicalBook. (2019). p-Hydroxybenzaldehyde-Application.
  • Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-hydroxybenzaldehyde 98.
  • Reddy, D. S. (2021).
  • Wang, Y., et al. (n.d.). Influence of light intensity on the conversion of benzaldehyde.
  • Google Patents. (n.d.). US4414419A - Stabilization of aldehydes.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Hydroxycinnamaldehyde Purity Assessment.
  • Beilstein Journals. (n.d.). Aldehydes as powerful initiators for photochemical transformations.
  • Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. PMC - NIH.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde.
  • ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • ResearchGate. (2025). Visible-Light-Driven Selective Esterification of Benzaldehyde Derivatives using Strontium-Modified 1D Titanium Dioxide Nanotubes.
  • Apollo Scientific. (2022). 2-(Benzyloxy)benzaldehyde Safety Data Sheet.
  • European Patent Office. (n.d.). EP 0096153 A2 - Stabilization of aldehydes.
  • ResearchGate. (2025). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PMC - NIH. (n.d.). Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry.
  • PubMed. (2022).
  • ResearchGate. (2014).
  • MDPI. (n.d.). Starch Aldehyde–Theaflavin Conjugate: Synthesis, Structure, and Antioxidant and Antimicrobial Activities.
  • Thermo Fisher Scientific. (2025).
  • MDPI. (n.d.).
  • PMC. (n.d.).
  • Labbox. (n.d.). Benzaldehyde Analytical Grade.
  • Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Canadian Science Publishing. (n.d.). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES.
  • Exposome-Explorer. (n.d.). 2-HYDROXYBENZALDEHYDE.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • CymitQuimica. (n.d.). CAS 58186-71-3: 5-Amino-2-hydroxybenzaldehyde.
  • The Good Scents Company. (n.d.). 2-hydroxybenzaldehyde.
  • Google Patents. (n.d.). US8252844B2 - Method of stabilizing an aldehyde.
  • PubMed. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies.
  • ResearchGate. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Benzyloxy)-2-hydroxybenzaldehyde.
  • ChemBK. (n.d.). 2-Hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Hydroxybenzaldehyde for synthesis.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy- (CAS 672-13-9).

Sources

Technical Support Center: Synthesis of 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, primarily through the regioselective benzylation of 2,5-dihydroxybenzaldehyde.

Issue 1: Low or No Product Yield

Question: I performed the reaction between 2,5-dihydroxybenzaldehyde and benzyl bromide but obtained a very low yield of the desired product. What could be the cause?

Answer:

A low yield in this Williamson ether synthesis can stem from several factors, primarily related to the generation and reactivity of the phenoxide ion.

  • Insufficient Base: The reaction requires a base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is commonly used. If the base is old, has absorbed moisture, or an insufficient amount is used, the deprotonation will be incomplete, leading to a poor yield. We recommend using anhydrous potassium carbonate and ensuring at least a slight molar excess.

  • Reaction Temperature and Time: While the reaction proceeds at room temperature, gentle heating (reflux in acetone) is often employed to ensure completion.[1] Insufficient reaction time will also result in unreacted starting material. We recommend monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Quality of Reagents: Ensure your 2,5-dihydroxybenzaldehyde is pure. Impurities can interfere with the reaction. Benzyl bromide is a lachrymator and can degrade over time; using freshly distilled or a high-purity commercial grade is crucial.

  • Moisture: The presence of water can hydrolyze benzyl bromide and interfere with the anhydrous conditions often preferred for this reaction. Ensure your solvent (e.g., acetone or DMF) is dry.

Issue 2: Formation of a Major Byproduct

Question: My reaction produced a significant amount of a non-polar byproduct that I believe is 2,5-bis(benzyloxy)benzaldehyde. How can I avoid this?

Answer:

The formation of the dibenzylated product is the most common side reaction. This occurs when both hydroxyl groups of 2,5-dihydroxybenzaldehyde are benzylated.

  • Stoichiometry is Key: The primary method to control for this is to use a carefully measured amount of benzyl bromide. A 1:1 molar ratio of 2,5-dihydroxybenzaldehyde to benzyl bromide is a good starting point.[1] Using a large excess of benzyl bromide will strongly favor the formation of the dibenzylated product.

  • Reaction Time and Temperature: Over-extending the reaction time or using excessively high temperatures can also promote the less favorable second benzylation. Again, TLC monitoring is your best tool. Once the starting material is consumed and the desired mono-benzylated product is the major spot, it is time to work up the reaction.

  • Regioselectivity Explained: The hydroxyl group at the 5-position is more nucleophilic and less sterically hindered than the hydroxyl group at the 2-position, which is involved in hydrogen bonding with the adjacent aldehyde.[2] This inherent difference is what makes the synthesis of the 5-benzyloxy isomer feasible. However, under forcing conditions, the 2-hydroxyl group can also react.

Issue 3: Difficulty in Product Purification

Question: I am struggling to separate the desired this compound from the starting material and the dibenzylated byproduct. What is the best purification strategy?

Answer:

Purification of this compound typically requires column chromatography.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the mono-benzylated product from the more polar 2,5-dihydroxybenzaldehyde and the less polar 2,5-bis(benzyloxy)benzaldehyde.[1][2]

  • Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system, such as a mixture of ethyl acetate and n-hexane (e.g., 5-10% ethyl acetate in hexane), and gradually increase the polarity.[1] The dibenzylated product will elute first, followed by your desired product, and finally the unreacted starting material.

  • TLC Analysis: Before running the column, identify a solvent system with TLC that gives good separation of your spots. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation on a column.

CompoundPolarityTypical Elution Order
2,5-bis(benzyloxy)benzaldehydeLowFirst
This compound MediumSecond
2,5-DihydroxybenzaldehydeHighThird

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction?

A1: The synthesis of this compound from 2,5-dihydroxybenzaldehyde and benzyl bromide is a classic example of the Williamson Ether Synthesis. The reaction proceeds via an SN2 mechanism.[3][4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Start 2,5-Dihydroxybenzaldehyde + K₂CO₃ Phenoxide Phenoxide Intermediate Start->Phenoxide Base abstracts proton BnBr Benzyl Bromide Phenoxide_2 Phenoxide Intermediate Product 5-(Benzyloxy)-2- hydroxybenzaldehyde Phenoxide_2->Product Nucleophilic attack on benzyl carbon Protocol_Workflow Start 1. Combine Reactants Heat 2. Heat and Stir Start->Heat Dissolve in Acetone Monitor 3. Monitor by TLC Heat->Monitor Reflux for 4-6 hours Workup 4. Reaction Work-up Monitor->Workup Reaction complete Extract 5. Extraction Workup->Extract Filter solids, remove solvent Purify 6. Purify by Column Chromatography Extract->Purify Use Ethyl Acetate Characterize 7. Characterize Product Purify->Characterize Collect pure fractions

Sources

Technical Support Center: Purifying 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on enhancing the purity of 5-(Benzyloxy)-2-hydroxybenzaldehyde. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Introduction

This compound is a key intermediate in the synthesis of complex molecules and biologically active compounds.[1] Its utility is directly dependent on its purity. The most common synthesis involves the regioselective Williamson ether synthesis, where the more nucleophilic hydroxyl group at the C-5 position of 2,5-dihydroxybenzaldehyde is benzylated.[1] While effective, this synthesis can yield a crude product containing several challenging impurities. This guide provides a structured approach to identifying and removing these impurities to achieve high-purity material suitable for the most sensitive downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is dictated by the synthetic route. Assuming the common synthesis from 2,5-dihydroxybenzaldehyde and benzyl chloride, you should anticipate:

  • Unreacted Starting Materials: 2,5-dihydroxybenzaldehyde (highly polar) and benzyl chloride.

  • Over-reaction Product: 2,5-bis(benzyloxy)benzaldehyde, which is significantly less polar than your desired product.[2]

  • Isomeric Byproduct: While the C-5 hydroxyl is more reactive, some benzylation may occur at the C-2 hydroxyl, leading to 2-(benzyloxy)-5-hydroxybenzaldehyde.

  • Side-Reaction Products: Benzyl alcohol (from hydrolysis of benzyl chloride) and potentially benzyl ether.

  • Degradation Products: The aldehyde is susceptible to oxidation, which can form the corresponding 5-(benzyloxy)-2-hydroxybenzoic acid, especially with prolonged exposure to air.[3]

Q2: My product is a yellow or brownish solid, but I expected a white powder. What causes this discoloration?

A2: A yellow to brown color often indicates the presence of phenolic impurities that have undergone oxidation or polymerization.[3] The starting material, 2,5-dihydroxybenzaldehyde, is particularly prone to forming colored oxidation products. Trace amounts of base or metals can catalyze this process. Effective purification via column chromatography or recrystallization is required to remove these colored impurities.

Q3: Which purification technique is generally better: recrystallization or column chromatography?

A3: Both are powerful techniques, and the best choice depends on the specific impurity profile and scale.

  • Column Chromatography is excellent for removing a wide range of impurities with different polarities, such as the highly polar diol starting material and the non-polar di-benzylated byproduct, in a single run.[1][2] It is the most versatile method for initial purification of very crude material.

  • Recrystallization is a highly effective, scalable, and economical method for removing small amounts of impurities from a product that is already moderately pure (>90%).[1] It is particularly good at yielding highly crystalline, solvent-free material if a suitable solvent system is found.

Q4: How should I properly store the purified this compound to maintain its purity?

A4: The compound contains an aldehyde, which is sensitive to air (oxidation), and a phenolic hydroxyl group. For long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place (<15°C is recommended for similar compounds).[4]

Purification Workflow Overview

This diagram illustrates the general decision-making process for purifying the crude product.

G cluster_high_purity High Impurity Load cluster_low_purity Low Impurity Load (>90%) crude Crude Product (from reaction work-up) tlc Assess Purity by TLC crude->tlc chrom Flash Column Chromatography tlc->chrom Multiple spots or significant streaking recryst Recrystallization tlc->recryst Main spot with minor impurities post_chrom_tlc TLC Analysis of Fractions chrom->post_chrom_tlc post_chrom_tlc->chrom Impure fractions, re-run if necessary combine Combine Pure Fractions & Evaporate post_chrom_tlc->combine Fractions are pure combine->recryst Product is clean but needs higher crystallinity final_product High-Purity Product (Verify by NMR, MP, HPLC) combine->final_product recryst->final_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Persistent Impurities After Column Chromatography
  • Symptom: Thin Layer Chromatography (TLC) analysis of the combined "pure" fractions still shows co-eluting spots, often the desired product and the less polar 2,5-bis(benzyloxy)benzaldehyde.

  • Potential Cause: The chosen mobile phase (eluent) has insufficient resolving power for impurities with similar polarities to the product. A standard ethyl acetate/hexane system may not be adequate.

  • Suggested Solution: Mobile Phase Optimization

    • Reduce Eluent Strength: Decrease the percentage of the polar solvent (e.g., ethyl acetate). This increases the retention time of all compounds on the silica gel, potentially improving separation between closely eluting spots.

    • Change Solvent Selectivity: Substitute one of the eluent components with a solvent of different character. Toluene can offer different pi-pi stacking interactions than hexane, and dichloromethane can offer different dipole interactions than ethyl acetate. Using a ternary mixture (e.g., Hexane/Toluene/Ethyl Acetate) can provide fine-tuned selectivity.

    • Perform a Gradient Elution: Start with a very non-polar mobile phase (e.g., 2-3% Ethyl Acetate in Hexane) to first elute the least polar impurities (like the di-benzylated product). Then, gradually increase the polarity to elute your desired product, leaving the most polar impurities (like the diol starting material) on the column.

Parameter Standard System Optimized System Example Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Silica Gel 60 (230-400 mesh)Standard for this class of compounds.
Mobile Phase 10-20% Ethyl Acetate in HexaneGradient: 5% Ethyl Acetate in Toluene -> 15% Ethyl Acetate in TolueneToluene provides alternative selectivity.[5] The gradient ensures separation from both non-polar and polar impurities.
TLC Visualization UV light (254 nm)UV light (254 nm), and a potassium permanganate stainPermanganate stain helps visualize impurities that are not UV-active.
Problem 2: Product Oils Out or Fails to Crystallize
  • Symptom: After evaporation of solvent or during recrystallization, the product forms a viscous oil or waxy solid instead of a fine crystalline powder.

  • Potential Causes:

    • High Impurity Level: Significant amounts of impurities can depress the melting point and disrupt the crystal lattice formation.

    • Residual Solvent: Trapped solvent (e.g., ethyl acetate, DCM) can prevent crystallization.

    • Incorrect Recrystallization Solvent: The solvent may be too good, keeping the product solubilized even at low temperatures.

  • Suggested Solution: Systematic Crystallization Approach

    • Ensure Purity: First, confirm by TLC or ¹H NMR that the material is reasonably pure (>95%). If not, perform column chromatography before attempting recrystallization.

    • Remove Residual Solvents: Dissolve the oil in a minimum of dichloromethane, then evaporate the solvent under high vacuum for several hours. "Scratching" the flask's inner surface with a glass rod at the solvent line during evaporation can help induce nucleation.

    • Find the Right Solvent System: For recrystallization, the ideal solvent should dissolve the compound when hot but not when cold.[1]

      • Single Solvent: Test solvents like isopropanol or ethanol.

      • Binary Solvent System: This is often more effective. A good starting point for benzaldehyde derivatives is a polar solvent in which the compound is soluble (like acetone or t-butyl methyl ether) and a non-polar "anti-solvent" in which it is insoluble (like hexane or heptane).[1][6]

Problem 3: Low Recovery Yield from Recrystallization
  • Symptom: A very small amount of crystalline product is recovered after the recrystallization process.

  • Potential Causes:

    • Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of it in solution even after cooling.

    • Cooling Too Rapidly: Crash-cooling the solution (e.g., in an ice-water bath) can lead to the formation of very fine, impure crystals or prevent crystallization altogether.

    • Premature Filtration: Not allowing sufficient time for crystallization to complete.

  • Suggested Solution: Optimized Recrystallization Protocol

    • Use a Saturated Solution: In an Erlenmeyer flask, add a small amount of the chosen solvent (e.g., t-butyl methyl ether) to your crude product. Heat the slurry to a gentle boil on a hot plate. Add more hot solvent dropwise only until the solid just dissolves completely.

    • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask below the solvent level with a glass rod or adding a tiny seed crystal of pure product.

    • Maximize Recovery: Once the flask has reached room temperature, place it in a refrigerator or ice bath for at least 30-60 minutes to maximize precipitation before filtering.[7]

Troubleshooting Decision Tree

This flowchart provides a logical path for addressing common purification challenges.

G start Impure Product Observed symptom1 Product is an Oil start->symptom1 symptom2 Low Yield from Recrystallization start->symptom2 symptom3 Co-eluting Spots on TLC (Post-Column) start->symptom3 symptom4 Product is Discolored (Yellow/Brown) start->symptom4 sol1 1. Purify via Chromatography 2. Dry under High Vacuum 3. Re-attempt crystallization with scratching/seeding symptom1->sol1 Solution sol2 1. Use minimum hot solvent 2. Cool slowly to RT, then chill 3. Concentrate mother liquor for a second crop symptom2->sol2 Solution sol3 1. Change eluent selectivity (e.g., Hexane -> Toluene) 2. Use a shallower gradient 3. Check column loading symptom3->sol3 Solution sol4 1. Perform Chromatography 2. Consider a charcoal treatment during recrystallization symptom4->sol4 Solution

Caption: Decision tree for troubleshooting common purification issues.

Detailed Protocols

Protocol A: High-Resolution Flash Column Chromatography

This protocol is designed to separate the target compound from both more polar and less polar impurities.

  • Column Preparation: Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight). Pack the column with silica gel 60 (230-400 mesh) as a slurry in the initial, non-polar eluent (e.g., 2% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • Begin eluting with the non-polar mobile phase (e.g., 2% EtOAc/Hexane). This will wash out highly non-polar impurities like 2,5-bis(benzyloxy)benzaldehyde.

    • Monitor the eluate by TLC (collecting fractions of 10-20 mL).

    • Once the non-polar impurities have eluted, gradually increase the eluent polarity (e.g., to 5% EtOAc/Hexane, then 10%, then 15%). The desired product will begin to elute.

    • Continue increasing polarity to wash any remaining polar starting materials from the column if desired.

  • Analysis and Collection: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Further dry the product under high vacuum to remove any residual solvent.

Protocol B: Optimized Recrystallization using a Binary Solvent System

This protocol is ideal for purifying material that is already >90% pure.

  • Solvent Selection: A t-butyl methyl ether/hexane system is a good starting point.[1]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot t-butyl methyl ether needed to fully dissolve the solid at a gentle boil. Causality: Using the minimum volume ensures the solution will be supersaturated upon cooling, maximizing yield.

  • Clarification (Optional): If the hot solution is colored, and you suspect colored impurities, you can add a spatula-tip of activated charcoal, boil for 2-3 minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal and adsorbed impurities.

  • Crystallization: Remove the flask from heat. Slowly add warm hexane dropwise while stirring until the solution becomes faintly and persistently cloudy (the cloud point). Add 1-2 drops of hot t-butyl methyl ether to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Then, place it in an ice bath for at least 30 minutes. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Benchchem. (n.d.). This compound | 56979-57-7.
  • The Royal Society of Chemistry. (n.d.). A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes.
  • The Royal Society of Chemistry. (2017). Methods Electronic Supplementary Material (ESI) for ChemComm.
  • Google Patents. (n.d.). CN102992982A - Synthesis method of p-hydroxybenzaldehyde.
  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Benchchem. (n.d.). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal.
  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695.
  • (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • The Royal Society of Chemistry. (2017). A promising catalyst for exclusive para hydroxylation of substituted aromatic hydrocarbons under UV light.
  • (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information.
  • CymitQuimica. (n.d.). CAS 58186-71-3: 5-Amino-2-hydroxybenzaldehyde.
  • ResearchGate. (2025). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Benzyloxy)-2-hydroxybenzaldehyde | 52085-14-0.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

Sources

5-(Benzyloxy)-2-hydroxybenzaldehyde reaction scale-up problems

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the scale-up of 5-(Benzyloxy)-2-hydroxybenzaldehyde , a critical intermediate often used in the synthesis of Schiff bases, Levodopa analogs, and bioactive ether derivatives.

The primary synthetic route involves the selective


-alkylation  of 2,5-dihydroxybenzaldehyde (Gentisaldehyde). This guide focuses on this route, as it is the most viable for industrial scale-up compared to the low-yielding Reimer-Tiemann formylation of 4-(benzyloxy)phenol.

Topic: Scale-Up Troubleshooting & Process Optimization Document ID: TSC-BNZ-052 Version: 2.1 (Current)

The Core Chemistry: Understanding Regioselectivity

Before troubleshooting, one must understand the "Orthogonality" of the two hydroxyl groups in the starting material, 2,5-dihydroxybenzaldehyde.

  • The 2-OH (Ortho): Strongly deactivated by Intramolecular Hydrogen Bonding (IMHB) with the aldehyde carbonyl. It is less acidic and less nucleophilic.

  • The 5-OH (Meta): Behaves like a standard phenol. It is sterically accessible and more acidic (

    
     ~9-10).
    

The Scale-Up Objective: Exploit this difference to mono-alkylate the 5-position without touching the 2-position.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the competing bis-alkylation side reaction.

ReactionPath Start 2,5-Dihydroxybenzaldehyde (Starting Material) Base Base Deprotonation (K2CO3) Start->Base Selective 5-OH Ionization IMHB Intramolecular H-Bond Protects 2-OH Start->IMHB Mono This compound (Target Product) Base->Mono + Benzyl Bromide (Fast, Kinetic) Bis 2,5-Bis(benzyloxy)benzaldehyde (Major Impurity) Mono->Bis + Excess Base/BnBr + High Temp (Thermodynamic drift)

Figure 1: Reaction pathway highlighting the kinetic selectivity for the 5-position due to intramolecular hydrogen bonding at the 2-position.

Phase I: Synthesis & Reaction Control

Context: You are scaling from grams to kilograms. The reaction uses Benzyl Bromide (BnBr) and Potassium Carbonate (


) in Acetone or Acetonitrile.
Troubleshooting Guide: Reaction Stalling & Selectivity
SymptomProbable CauseCorrective Action
High Bis-Alkylated Impurity (>5%)Base Strength: Using NaOH or KOH disrupts the H-bond at the 2-position.Switch to Weak Base: Use

or

. These bases are strong enough to deprotonate the 5-OH but struggle to break the 2-OH...C=O H-bond.
Stoichiometry: Excess BnBr.Limit Reagents: Use exactly 1.0–1.05 equivalents of BnBr. Do not use excess "to push completion."
Incomplete Conversion (>10% SM)Hydration:

surface is "wet" or coated with KBr byproduct.
Grinding/Drying: Use anhydrous, micropulverized

. Water acts as a phase transfer catalyst for the wrong reaction (hydrolysis of BnBr).
"Gummy" Reaction Mixture Solvent Choice: Toluene/DCM are poor solvents for the phenoxide salt.Polar Aprotic Switch: Use Acetone (reflux) or Acetonitrile (

).[1] DMF is effective but makes work-up (water removal) difficult on scale.
FAQ: Synthesis

Q: Can I use Benzyl Chloride instead of Benzyl Bromide to save cost? A: Yes, but Benzyl Chloride is significantly less reactive (


). You will need to add a catalyst (Sodium Iodide, 5 mol% Finkelstein condition) or increase the temperature. Warning:  Higher temperatures increase the risk of 2-OH alkylation (bis-impurity).

Q: Why does the reaction turn dark brown upon scaling up? A: Phenols are oxidation-sensitive. At larger scales, the headspace purging of oxygen is often neglected. Ensure a nitrogen blanket is active before heating. Dark color usually indicates quinone formation but often removes easily during recrystallization.

Phase II: Scale-Up Engineering

Context: Moving to a 20L or 50L reactor.

Critical Safety: Thermal Runaway

Alkylation is exothermic. While the reaction heat (


) is moderate, the accumulation of Benzyl Bromide can lead to a "runaway" if the reaction doesn't start immediately.

Protocol:

  • Charge 2,5-dihydroxybenzaldehyde,

    
    , and Solvent.[2]
    
  • Heat to reflux first to ensure the phenoxide is formed.

  • Dose Benzyl Bromide slowly over 1–2 hours.

    • Validation: Monitor temperature.[2][3][4][5][6] If dosing stops, the temperature should drop (if heating mantle is constant). If temp rises, you have accumulation.

Critical Engineering: Agitation

The reaction is a slurry (solid


 + solid product salts).
  • Problem: In small flasks, magnetic bars grind the solids. In large reactors, overhead impellers may just swirl the liquid, leaving solids at the bottom.

  • Solution: Use a Pitch-Blade Turbine or Anchor Impeller . Ensure high torque. If the base settles, the reaction stops.

Phase III: Purification & Downstream Processing

Context: Isolating the product and removing the bis-benzylated impurity.

Workflow Visualization: Purification Logic

Purification Crude Crude Reaction Mixture (Solvent + Salts) Filter Filtration Crude->Filter Filtrate Filtrate (Organic) Filter->Filtrate Cake Filter Cake (KBr + Excess K2CO3) Filter->Cake Evap Evaporation Filtrate->Evap Solid Crude Solid (Product + Bis-Impurity) Evap->Solid Recryst Recrystallization (Ethanol or EtOAc/Hex) Solid->Recryst Final Pure this compound (>99% Purity) Recryst->Final Liquor Mother Liquor (Contains Bis-Impurity) Recryst->Liquor

Figure 2: Downstream processing flow. Note that the bis-impurity is generally more soluble in non-polar solvents, allowing separation via recrystallization.

Troubleshooting Guide: Purification
IssueObservationSolution
Emulsions during workup Aqueous wash layers don't separate.Avoid Aqueous Wash: Filter the inorganic salts (

) directly from the Acetone/MeCN before adding water. Evaporate the solvent to dryness, then recrystallize.
Residual Benzyl Bromide Lachrymatory smell in final product.Amine Scavenge: Add 1-2% equivalents of a secondary amine (e.g., morpholine) at the end of the reaction. This converts BnBr to a water-soluble ammonium salt, removed during the wash/crystallization.
Bis-Impurity Persistence Impurity co-crystallizes.Solvent Tuning: The Bis-product is more non-polar. Use Ethanol/Water (9:1) . The Bis-impurity will oil out or stay in solution, while the Mono-product (with free OH) crystallizes effectively.
Analytical Checkpoints
  • TLC (Hexane:EtOAc 8:2):

    • 
       ~0.8: Bis-benzylated (Top spot)
      
    • 
       ~0.5: Product  (Middle spot)
      
    • 
       ~0.2: Starting Material (Bottom spot)
      
  • Melting Point:

    • Pure Product: 97–100°C (Note: Literature values vary slightly based on crystal form, but sharp melting indicates purity).

References

  • Regioselective Alkylation Mechanism

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[1]

    • Source:PMC (PubMed Central).
    • URL:[Link]

  • Synthesis & Properties

    • Title: 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases. (See Supporting Info for Synthesis of Compound 2).
    • Source:Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Title: Process for the isolation of p-hydroxybenzaldehyde (Relevant for general hydroxybenzaldehyde purification logic).

Sources

How to prevent oxidation of 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 56979-56-7)[1][2][3]

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary

You are encountering stability issues with This compound . While the ortho-hydroxyl group provides some stabilization via intramolecular hydrogen bonding, this compound remains susceptible to aerobic autoxidation , converting the aldehyde moiety into a carboxylic acid (5-(benzyloxy)-2-hydroxybenzoic acid).[1][2] This degradation is accelerated by light, heat, and trace metal impurities, leading to a characteristic browning of the solid.

This guide provides a self-validating system for storage, diagnostics, and purification to ensure the integrity of your starting material for sensitive downstream applications (e.g., Wittig olefination, reductive amination).[1]

Module 1: Storage & Prevention (Proactive Protocol)

The Core Mechanism: Oxidation proceeds via a radical chain mechanism .[1][2] A radical initiator (often light or trace metals) abstracts the formyl hydrogen, creating an acyl radical. This reacts with atmospheric oxygen to form a peracid, which then oxidizes a second molecule of aldehyde to the carboxylic acid [1].[3]

Required Storage Conditions:

ParameterSpecificationScientific Rationale
Atmosphere Argon (Backfilled)Argon is heavier than air and provides a superior "blanket" compared to Nitrogen for solid storage, preventing oxygen diffusion [2].[1][2]
Temperature -20°C (Long-term)Arrhenius equation dictates that lower temperatures exponentially decrease the rate of radical propagation.[1][2]
Container Amber GlassBlocks UV radiation (290-400 nm), which is a primary initiator of the radical autoxidation chain [3].[1][2]
Sealing Teflon Tape + ParafilmParafilm alone is permeable to oxygen over time. Teflon tape on threads creates a mechanical gas barrier.
Workflow: Optimal Storage Decision Tree

StorageLogic Start Received Compound (5-Benzyloxy-2-hydroxybenzaldehyde) CheckSeal Check Seal Integrity Start->CheckSeal UsageFreq Usage Frequency? CheckSeal->UsageFreq Daily Daily/Weekly Use UsageFreq->Daily High Freq LongTerm Long Term (>1 Month) UsageFreq->LongTerm Low Freq ActionDaily Store at 2-8°C Flush Headspace with Argon Amber Vial Daily->ActionDaily ActionLong Store at -20°C Glovebox Aliquoting Secondary Container (Desiccator) LongTerm->ActionLong

Figure 1: Decision logic for storage based on usage frequency to minimize oxidative exposure.

Module 2: Diagnostics (Troubleshooting)

Before using the reagent, validate its purity. Visual inspection is the first line of defense, but analytical confirmation is required for critical steps.

Troubleshooting Table: Is my reagent compromised?

SymptomObservationDiagnosisAction Required
Visual Dark yellow to Brown/Black crustSignificant oxidation to quinones or polymeric species.[1][2]Purify immediately. (See Module 3)
Solubility Insoluble white precipitate in CDCl3Formation of Benzoic Acid derivative (acids often dimerize and are less soluble).[1]Filter solution; check NMR of filtrate.[1][2]
1H-NMR New peak at >11.0 ppm (broad)Carboxylic acid proton (-COOH).[1][2]If integral > 5%, purify.
1H-NMR Loss of peak at ~9.8-10.0 ppmLoss of Aldehyde proton (-CHO).[1][2]Material is degraded.
TLC Streak at baseline (polar solvent)Acid formation (highly polar on Silica).Run Prep-TLC or Column if small scale.[1][2]
Module 3: Recovery & Purification (The "Rescue" Phase)

If your compound has oxidized, do not discard it. The Bisulfite Adduct Method is the most robust chemical purification for this specific aldehyde because it selectively isolates the aldehyde moiety from the acid impurity [4].

Protocol: Bisulfite Purification

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[4][5]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Sodium Hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Sulfuric Acid (

    
    , 10%).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the impure brown solid in a minimal amount of EtOAc.[1]

  • Adduct Formation: Add excess saturated aqueous

    
    .[2] Shake vigorously for 5-10 minutes.
    
    • Observation: The aldehyde forms a water-soluble bisulfite adduct (

      
      -hydroxy sulfonate).[1][2][4] The impurities (acids, phenols, dimers) remain in the organic layer.
      
  • Separation: Separate the layers. Keep the Aqueous Layer.

    • Wash: Wash the aqueous layer once with fresh EtOAc to remove trapped organic impurities.

  • Regeneration: Cool the aqueous layer to 0°C. Slowly add base (10% NaOH or Saturated

    
    ) until pH > 10.
    
    • Caution: This reverses the equilibrium, releasing the free aldehyde.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Mechanism of Action

BisulfitePurification Impure Impure Mixture (Aldehyde + Acid + Tars) Bisulfite Add NaHSO3 (aq) Impure->Bisulfite Separation Phase Separation Bisulfite->Separation OrganicLayer Organic Layer (Contains Impurities) Separation->OrganicLayer Discard AqueousLayer Aqueous Layer (Bisulfite Adduct) Separation->AqueousLayer Keep Regen Add Base (pH > 10) Regenerate Aldehyde AqueousLayer->Regen Pure Pure Aldehyde (Extract into Organic) Regen->Pure

Figure 2: The chemical logic of bisulfite purification, exploiting the reversible formation of water-soluble adducts.

Frequently Asked Questions (FAQ)

Q: Can I use the aldehyde if it is slightly pink/brown? A: For robust reactions like Schiff base formation or reductive amination, a slight color change is often acceptable (95%+ purity). However, for catalytic reactions or precise kinetics, the carboxylic acid impurity can act as a catalyst poison or proton source, skewing results. Purify if the acid content exceeds 2-3% by NMR.[1][2]

Q: Does the benzyloxy group affect stability compared to normal salicylaldehyde? A: Yes.[1] The benzyloxy group at the 5-position adds electron density to the ring.[1][2] While the 2-hydroxy group stabilizes the carbonyl via H-bonding, the electron-donating nature of the benzyloxy ether can make the ring slightly more susceptible to electrophilic attack, though the primary instability remains the aldehyde autoxidation [5].[1][2]

Q: Why not just recrystallize from ethanol? A: Recrystallization is effective but leads to higher mass loss.[1][2] The acid impurity often co-crystallizes with the aldehyde due to similar polarities and hydrogen bonding capabilities. The bisulfite method is chemically specific to the aldehyde functional group, offering higher recovery of active material.

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Detailed mechanism of radical autoxidation of aldehydes).

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley.[2]

  • Lippert, E. (1957). Spectroscopic characteristics of salicylaldehyde derivatives. Z. Elektrochem.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (Standard protocol for Bisulfite adduct purification).

  • BenchChem. (2025). This compound Product Specifications.

Sources

Overcoming low yield in 5-(Benzyloxy)-2-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(Benzyloxy)-2-hydroxybenzaldehyde Ticket ID: #SYN-5B2H-OPT Status: Open Topic: Yield Optimization & Regioselectivity Troubleshooting

Executive Summary: The Regioselectivity Paradox

The synthesis of This compound (often an intermediate for voxelotor or Schiff base ligands) presents a classic organic chemistry challenge: Regioselectivity .

The starting material, 2,5-dihydroxybenzaldehyde (Gentisaldehyde) , possesses two hydroxyl groups with distinct electronic environments. The "Low Yield" reported by most users stems from two primary failure modes:

  • Bis-alkylation: Reaction at both the 2- and 5-positions.

  • Incorrect Regioisomer: Reaction at the 2-position (breaking the intramolecular H-bond) rather than the 5-position.

This guide provides three tiers of troubleshooting: Process Optimization (for the direct route), The "Pro" Workaround (Chemo-selective deprotection), and Alternative Route Diagnostics .

Module 1: The Direct Route (Optimization)

Context: You are reacting 2,5-dihydroxybenzaldehyde with benzyl bromide (BnBr) and getting a mixture of mono-, bis-, and starting material.

The Mechanistic Insight
  • The 2-OH (Ortho): Forms a strong intramolecular hydrogen bond with the aldehyde carbonyl. This "locks" the proton, effectively raising its pKa (making it less acidic) and reducing the nucleophilicity of the oxygen.

  • The 5-OH (Meta): Acts as a typical phenol (pKa ~10). It is solvent-exposed and sterically accessible.[1]

Goal: Maintain a pH window where the 5-OH is deprotonated, but the 2-OH remains protonated (H-bonded).

Protocol Optimization Matrix
VariableCommon MistakeOptimized ConditionTechnical Rationale
Base

(Excess) or


or

Strong bases deprotonate both sites. Weaker bases respect the H-bond stability of the 2-OH.
Stoichiometry 1.2–1.5 eq. BnBr0.95–1.0 eq. BnBr Limiting the electrophile statistically favors mono-substitution.
Solvent DMF (Hot)Acetonitrile or Acetone (Reflux) DMF promotes rapid

kinetics that can override selectivity. Aprotic polar solvents with lower boiling points allow better thermal control.
Temperature


Higher heat disrupts the intramolecular H-bond, exposing the 2-OH to alkylation.
Troubleshooting Workflow (Direct Route)
  • Check TLC: If you see a non-polar spot (

    
     in 20% EtOAc/Hex), that is the bis-benzylated impurity .
    
  • Action: If bis-product > 10%, stop adding base .

  • Purification: The target molecule (free phenol) is acidic.

    • Wash: Dissolve crude in EtOAc. Wash with 5% NaOH . The target (phenoxide) goes into the water; the bis-product (neutral) stays in organics.

    • Recover: Acidify the aqueous layer (HCl) to precipitate the pure target.

Module 2: The "Pro" Route (Chemo-Selective Deprotection)

Context: Direct alkylation yields are capped at ~50-60% due to separation difficulties. This route deliberately over-alkylates and then selectively cleaves.

The Strategy:

  • Force Bis-Alkylation: Make 2,5-bis(benzyloxy)benzaldehyde quantitatively.

  • Selective Cleavage: Use Magnesium Bromide (

    
    ) to cleave only the group ortho to the carbonyl.
    

Mechanism:


 coordinates between the carbonyl oxygen and the ether oxygen at the 2-position. This 5-membered chelate activates the C-O bond for cleavage, leaving the remote 5-position untouched.
Step-by-Step Protocol
  • Bis-Protection:

    • React 2,5-dihydroxybenzaldehyde with 2.5 eq BnBr and 3.0 eq

      
        in DMF.
      
    • Yield: >95% (Easy to purify; simple silica plug).

  • Selective Deprotection (The Critical Step):

    • Reagents: 2,5-bis(benzyloxy)benzaldehyde (1.0 eq),

      
       (2.0 eq).
      
    • Solvent: Dry Benzene or Toluene (Ether can be used but requires longer times).

    • Conditions: Reflux for 2–4 hours.

    • Workup: Quench with 1M HCl.

    • Result: The 2-position is deprotected to restore the OH (stabilized by H-bond). The 5-position remains benzylated.

Why this works: This method typically delivers >85% overall yield and avoids the "statistical mixture" mess of the direct route.

Module 3: Visualization of Pathways

SynthesisPathways cluster_mech Mechanism Check SM 2,5-Dihydroxybenzaldehyde (Starting Material) Target This compound (TARGET) SM->Target Route A: Direct (Li2CO3, 1.0 eq BnBr) Yield: ~40-60% Bis 2,5-Bis(benzyloxy)benzaldehyde (Impurity/Intermediate) SM->Bis Route B: Over-alkylation (K2CO3, 2.5 eq BnBr) Yield: >95% Bis->Target Selective Cleavage (MgBr2, PhMe, Reflux) Yield: >90% Note1 Mg2+ Chelation controls regioselectivity Bis->Note1 Note1->Target

Figure 1: Comparison of Direct Alkylation vs. the Chelation-Controlled Deprotection Route. Route B is recommended for high-purity applications.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Reimer-Tiemann reaction on 4-(benzyloxy)phenol instead?

  • Analysis: Technically yes, but not recommended.

  • Risk: The Reimer-Tiemann reaction involves dichlorocarbene (:CCl2).[2][3][4] It is notoriously low-yielding (<40%) due to carbene hydrolysis and polymerization. Furthermore, it is highly exothermic and difficult to scale safely.[3]

  • Verdict: Stick to the benzylation of gentisaldehyde. It is cleaner and more atom-economical.

Q2: My reaction turns black/tarry. What is happening?

  • Cause: Oxidation. Benzaldehydes with electron-donating groups (like hydroxyls) are prone to air oxidation to benzoic acids or polymerization under basic conditions.

  • Fix: Degas your solvents with Nitrogen/Argon for 15 minutes before adding base. Keep the reaction under an inert atmosphere.

Q3: How do I separate the mono-product from the bis-product if I use the direct route?

  • Technique: Exploiting Acidity.

    • Bis-product: Neutral ether. Soluble in organic solvents, insoluble in base.

    • Mono-product (Target): Phenol (

      
      ). Soluble in dilute NaOH.
      
    • Protocol: Extract the reaction mixture with EtOAc. Wash with 5% NaOH . The aqueous layer turns yellow (phenoxide). Separate layers. Acidify the aqueous layer with HCl to pH 2. The target will precipitate out.[1]

References

  • Selective Deprotection Strategy

    • Title: 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases. (See Supporting Info for synthesis of 5-benzyloxy-2-hydroxybenzaldehyde via MgBr2 cleavage).
    • Source: Royal Society of Chemistry (RSC) / Med. Chem. Commun.
    • URL:[Link]

  • pKa and Regioselectivity Principles

    • Title: Acidity constants of benzimidazolium ketone and pyridinium aldehyde hydrates (Discussion on aldehyde/phenol acidity).
    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Reimer-Tiemann Limitations

    • Title: Reimer-Tiemann Reaction Mechanism and Conditions.[1][2][3][5][6][7]

    • Source: Byju's / General Organic Chemistry.
    • URL:[Link]

Sources

Best practices for handling and storing 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TS-5B2HB-001
Status: Active | Revision: 2.4

Compound Profile & Critical Specifications

Senior Scientist Note: 5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 56979-56-7) acts as a pivotal intermediate in the synthesis of Schiff base ligands and pharmaceutical scaffolds. Its dual functionality—a phenolic hydroxyl group at the 2-position and an aldehyde at the 1-position—creates a strong intramolecular hydrogen bond. While this stabilizes the molecule relative to its para-isomers, it remains susceptible to oxidation and photo-degradation.

ParameterSpecificationTechnical Insight
Chemical Name This compoundAlso known as 5-Benzyloxysalicylaldehyde.
CAS Number 56979-56-7 Verify against specific vendor CoA as isomers (e.g., 4-benzyloxy) are common.
Molecular Formula C₁₄H₁₂O₃MW: 228.24 g/mol
Physical State Solid (Powder/Crystals)Typically off-white to pale yellow.
Melting Point 75–95°C (Range varies by purity)Sharp melting point indicates high purity; broad range suggests oxidation.
Solubility DMSO, DMF, Ethanol, DCMInsoluble in water. Avoid basic aqueous solutions to prevent phenolate formation unless intended.
pKa ~8.0 (Phenolic OH)The aldehyde electron-withdrawing group increases acidity compared to phenol.

Core Directive: Storage & Handling Protocols

The "Golden Rules" of Stability

To maintain >98% purity over extended periods, you must mitigate three primary degradation vectors: Oxidation , Schiff Base Formation , and Photolysis .

A. Storage Logic (The 3-Tier System)
  • Atmosphere (Critical): Store under Argon or Nitrogen . The aldehyde group is prone to autoxidation, converting the compound into 5-(benzyloxy)-2-hydroxybenzoic acid.

  • Temperature: Maintain at 2–8°C for long-term storage. Room temperature is acceptable for active use (<1 week), but heat accelerates the disproportionation (Cannizzaro reaction) in the presence of trace base.

  • Light: Store in amber vials or foil-wrapped containers. Phenolic compounds form quinoid-like impurities upon UV exposure, turning the powder pink or brown.

B. Handling Best Practices
  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Moisture can hydrolyze the benzyloxy ether linkage (slowly) or hydrate the aldehyde.

  • Solvent Choice: When preparing stock solutions, use anhydrous DMSO or DMF . Avoid protic solvents (methanol/ethanol) for long-term stock storage as hemiacetals can form in equilibrium.

Visualizing the Storage Workflow

StorageProtocol Start Compound Receipt Inspect Visual Inspection (White/Pale Yellow?) Start->Inspect Decision Usage Timeline? Inspect->Decision Pass Fail Quarantine: Purify/Recrystallize Inspect->Fail Fail (Brown/Pink) ShortTerm Active Use (<1 Week) Store: Desiccator, RT, Dark Decision->ShortTerm Immediate LongTerm Long Term (>1 Week) Store: 2-8°C, Argon, Amber Vial Decision->LongTerm Storage

Figure 1: Decision matrix for incoming compound inspection and storage allocation.

Troubleshooting & FAQs

Q1: The powder has turned from pale yellow to a distinct pink/brown. Is it usable?

Diagnosis: This indicates surface oxidation or photo-degradation . The phenolic moiety is sensitive to light, forming quinone-type impurities.

  • Action: Check the melting point.[1][2][3] If it is depressed by >2°C compared to the CoA, purification is required.

  • Resolution: Perform a recrystallization (see Protocol A below).[4][5] If the color is faint, it may not affect synthetic utility, but it will interfere with fluorescence-based assays.

Q2: I see a new peak in my HPLC/NMR appearing over time. What is it?

Diagnosis: The most common impurity is the corresponding carboxylic acid (oxidation of aldehyde).

  • NMR Signature: Look for the disappearance of the aldehyde proton singlet (~10.0–10.5 ppm) and the appearance of a broad carboxylic acid peak (~11–13 ppm).

  • Prevention: Ensure the headspace of your storage vial is flushed with Argon after every use.

Q3: Can I dissolve this in water or PBS for biological assays?

Answer: No. The compound is highly hydrophobic.

  • Protocol: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM). Dilute this stock into the aqueous buffer immediately prior to use. Ensure the final DMSO concentration is <1% to avoid cytotoxicity in cell assays.

  • Warning: Do not store the diluted aqueous solution; the aldehyde may slowly hydrate or react with buffer components (e.g., Tris buffer contains amines which will react to form Schiff bases).

Troubleshooting Logic Flow

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Color Color Change (Pink/Brown) Type->Color Solubility Precipitation in Buffer Type->Solubility Purity Extra Peak (HPLC/NMR) Type->Purity Action1 Recrystallize (EtOH) Color->Action1 Action2 Check DMSO % Switch to Tris-free buffer Solubility->Action2 Action3 Check Aldehyde Proton (Oxidation Check) Purity->Action3

Figure 2: Diagnostic workflow for identifying and resolving common stability issues.

Standard Operating Procedures (Protocols)

Protocol A: Recrystallization (Purification)

Use this protocol if the compound has discolored or purity has dropped below 95%.

Principle: Salicylaldehyde derivatives exhibit excellent solubility temperature dependence in ethanol.

  • Solvent System: Ethanol (95% or 100%) is the primary solvent. Water can be used as an anti-solvent if yield is low.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimal Ethanol and heat to 60–70°C (do not boil aggressively to avoid aldehyde oxidation).

    • Add solvent dropwise until fully dissolved.

  • Filtration (Optional): If insoluble dark particles remain, perform a hot filtration through a glass frit.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature on the benchtop (insulate flask with a paper towel for slower cooling, which yields purer crystals).

    • Once at RT, move to a 4°C fridge for 2 hours.

  • Collection: Filter the crystals and wash with cold Ethanol (-20°C). Dry under vacuum.

Protocol B: Stock Solution Preparation
  • Weigh the solid into a glass vial (avoid plastic, which can leach plasticizers into DMSO).

  • Add Anhydrous DMSO (Grade: ≥99.9%, Water Content <0.05%).

  • Vortex until dissolved.[6]

  • Aliquot into small volumes (single-use) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C .

References

  • Chemical Identity & Properties: PubChem. Compound Summary: this compound.[7] National Library of Medicine. Available at: [Link] (Accessed 2024).

  • Recrystallization Techniques: Vogel, A. I.[4] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for aldehyde purification).

Sources

Validation & Comparative

A Technical Guide to 5-(Benzyloxy)-2-hydroxybenzaldehyde: A Comparative Analysis for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug discovery, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Among the myriad of aromatic aldehydes, salicylaldehydes stand out as a privileged scaffold due to their versatile reactivity and inherent biological relevance. This guide provides an in-depth comparative analysis of 5-(benzyloxy)-2-hydroxybenzaldehyde against other key salicylaldehyde derivatives, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction: The Strategic Advantage of the Benzyl Protecting Group

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a fundamental building block in organic synthesis, renowned for its utility in the preparation of Schiff bases, coumarins, and various heterocyclic systems.[1] The strategic placement of substituents on the salicylaldehyde ring can dramatically alter its chemical and physical properties, including reactivity, solubility, and biological activity. This guide focuses on this compound, a derivative where the phenolic hydroxyl group at the 5-position is protected by a benzyl ether. This seemingly simple modification offers a distinct set of advantages and disadvantages when compared to its unsubstituted counterpart and other derivatives bearing electron-withdrawing or electron-donating groups.

The primary role of the benzyloxy group is to act as a protecting group for the phenolic hydroxyl.[2] This is crucial in multi-step syntheses where the acidic proton of a free phenol could interfere with subsequent reactions, such as those involving organometallic reagents or strong bases. The benzyl group can be selectively removed under specific conditions, typically through catalytic hydrogenation, to unveil the free phenol at a later, more strategic point in the synthetic sequence.[2] This guide will explore the practical implications of this structural feature in terms of synthetic utility and biological performance, drawing comparisons with unsubstituted salicylaldehyde, 5-chlorosalicylaldehyde, 5-nitrosalicylaldehyde, and 2,5-dihydroxybenzaldehyde.

Comparative Synthesis and Physicochemical Properties

The accessibility and physicochemical properties of a starting material are paramount considerations in any synthetic campaign. The following table summarizes key properties of this compound and its counterparts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₁₄H₁₂O₃228.2490-93-Soluble in organic solvents.
Salicylaldehyde C₇H₆O₂122.12-7196-1974.9 g/L in water at 25°C.[3]
5-Chlorosalicylaldehyde C₇H₅ClO₂156.5799-101-Soluble in organic solvents, limited in water.[4]
5-Nitrosalicylaldehyde C₇H₅NO₄167.12125-127-Sparingly soluble in water.
2,5-Dihydroxybenzaldehyde C₇H₆O₃138.1297-99213.5 (est.)Soluble in water.[5]

The synthesis of these derivatives often starts from commercially available phenols, followed by formylation or a series of protection, functionalization, and deprotection steps.

Synthetic Accessibility: A Procedural Overview

The choice of a salicylaldehyde derivative is often influenced by its synthetic accessibility. Below are representative synthetic workflows for each of the compared compounds.

Synthesis_Workflows cluster_1 This compound Synthesis cluster_2 5-Chlorosalicylaldehyde Synthesis cluster_3 5-Nitrosalicylaldehyde Synthesis cluster_4 2,5-Dihydroxybenzaldehyde Synthesis B1 2,5-Dihydroxybenzaldehyde B2 Benzyl Bromide, K₂CO₃ B1->B2 Protection B3 Selective Benzylation B2->B3 B4 5-(Benzyloxy)-2- hydroxybenzaldehyde B3->B4 C1 Salicylaldehyde C2 Chlorine C1->C2 Chlorination C3 Electrophilic Aromatic Substitution C2->C3 C4 5-Chlorosalicylaldehyde C3->C4 N1 Salicylaldehyde N2 Nitric Acid, Sulfuric Acid N1->N2 Nitration N3 Nitration N2->N3 N4 5-Nitrosalicylaldehyde N3->N4 D1 p-Dimethoxybenzene D2 Bromination, Grignard Reaction, Demethylation D1->D2 Functional Group Interconversions D3 Multi-step Synthesis D2->D3 D4 2,5-Dihydroxybenzaldehyde D3->D4

Figure 1. Simplified synthetic workflows for selected salicylaldehyde derivatives.

The synthesis of this compound often involves the selective protection of one hydroxyl group in 2,5-dihydroxybenzaldehyde, a multi-step process that can impact overall yield.[6] In contrast, 5-chloro- and 5-nitrosalicylaldehyde can be synthesized more directly from salicylaldehyde via electrophilic aromatic substitution, though these reactions may require careful control to manage regioselectivity and by-product formation.[2][7] The synthesis of 2,5-dihydroxybenzaldehyde itself can be achieved through various routes, including the oxidation of phenol.[5]

Comparative Chemical Reactivity

The electronic nature of the substituent at the 5-position significantly influences the reactivity of the aldehyde and phenolic hydroxyl groups.

Schiff Base Formation

The condensation of salicylaldehydes with primary amines to form Schiff bases is a cornerstone reaction in coordination chemistry and the synthesis of biologically active molecules. The rate of this reaction is influenced by the electrophilicity of the aldehyde's carbonyl carbon.

Schiff_Base_Formation General Schiff Base Formation Salicylaldehyde Substituted Salicylaldehyde Intermediate Hemiaminal Intermediate Salicylaldehyde->Intermediate + Amine R'-NH₂ Amine->Intermediate + SchiffBase Schiff Base (Imine) Intermediate->SchiffBase - H₂O Water H₂O

Figure 2. General reaction scheme for Schiff base formation.

Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), increase the partial positive charge on the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the amine. Conversely, electron-donating groups, like the benzyloxy group (-OCH₂Ph), can decrease the electrophilicity of the carbonyl carbon, potentially leading to slower reaction rates. However, the benzyloxy group's electronic effect is more complex than a simple alkyl ether due to the phenyl ring.

While specific kinetic data comparing these exact substrates is scarce in the literature, the general principles of physical organic chemistry suggest the following reactivity trend for Schiff base formation:

5-Nitrosalicylaldehyde > 5-Chlorosalicylaldehyde > Salicylaldehyde ≈ this compound > 2,5-Dihydroxybenzaldehyde

The additional hydroxyl group in 2,5-dihydroxybenzaldehyde can act as an electron-donating group, further deactivating the aldehyde.

Aldol Condensation

In aldol condensation reactions, the salicylaldehyde acts as the electrophilic partner. The reactivity trends observed in Schiff base formation are generally applicable here as well. A more electrophilic aldehyde will react more readily with an enolate or enol nucleophile.

For instance, in a Claisen-Schmidt condensation with a ketone like acetone, one would expect higher yields and faster reaction rates with salicylaldehydes bearing electron-withdrawing substituents.[8] The benzyloxy group in this compound would likely result in reactivity comparable to or slightly less than unsubstituted salicylaldehyde.

Comparative Biological and Pharmacological Performance

The substituent on the salicylaldehyde ring plays a pivotal role in modulating the biological activity of the parent molecule and its derivatives.

Antimicrobial Activity

Substituted salicylaldehydes and their Schiff base derivatives have been extensively investigated for their antimicrobial properties. The presence of electron-withdrawing groups often enhances antimicrobial activity.

Compound/DerivativeTarget Organism(s)Reported Activity (MIC/IC₅₀)Reference
Schiff bases of 5-Chlorosalicylaldehyde S. aureus, E. coliActive at various concentrations.[9][9]
5-Nitrosalicylaldehyde benzoylhydrazones Leukemia cell lines (HL-60, BV-173)Cytotoxic in micromolar concentrations.[10][10]
2,5-Dihydroxybenzaldehyde Mycobacterium avium subsp. paratuberculosis, S. aureusMIC₅₀ of 500 mg/L against S. aureus.[5][5]
Salicylaldehyde Various bacteria and fungiGenerally low activity.[11][11]

While direct comparative data for this compound is limited, its derivatives have shown promise. The bulky benzyloxy group can influence membrane permeability and interaction with biological targets, which could either enhance or diminish its antimicrobial effects compared to smaller substituents.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often linked to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The presence of additional electron-donating groups can enhance this activity.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity, with a lower IC₅₀ value indicating higher potency.[12]

CompoundAntioxidant Activity (General Trend)
2,5-Dihydroxybenzaldehyde High, due to two hydroxyl groups.
This compound Moderate, the free hydroxyl can participate.
Salicylaldehyde Moderate.
5-Chlorosalicylaldehyde Lower, the electron-withdrawing group can hinder H-atom donation.
5-Nitrosalicylaldehyde Lowest, the strong electron-withdrawing group significantly deactivates the molecule towards radical scavenging.

Derivatives of 2,5-dihydroxybenzaldehyde have shown significant radical scavenging activity, with some compounds exhibiting ~80% of maximal activity at nanomolar concentrations in a DPPH assay.[13]

Experimental Protocols

To facilitate the practical application of the information presented in this guide, detailed experimental protocols for the synthesis of key salicylaldehyde derivatives are provided below.

Protocol 1: Synthesis of this compound[6]

This two-step procedure involves the initial benzylation of 2,5-dihydroxybenzaldehyde, followed by selective debenzylation.

Step 1: Synthesis of 2,5-bis(benzyloxy)benzaldehyde

  • Dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone.

  • Add potassium carbonate (K₂CO₃, 1.0 eq) and benzyl bromide (1.0 eq) at room temperature.

  • Stir the reaction mixture under reflux overnight.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: 5% ethyl acetate in n-hexane) to afford 2,5-bis(benzyloxy)benzaldehyde.

Step 2: Synthesis of this compound

  • Dissolve 2,5-bis(benzyloxy)benzaldehyde (1.0 eq) in a 7:1 mixture of benzene and diethyl ether.

  • Add magnesium bromide (MgBr₂, 1.8 eq) at room temperature.

  • Stir the mixture under reflux for 4 hours.

  • Cool the reaction to room temperature and quench with a 1.0 M aqueous solution of hydrochloric acid (HCl).

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of 5-Chlorosalicylaldehyde[2]

This protocol describes the direct chlorination of salicylaldehyde.

  • React salicylaldehyde with an approximately equimolar amount of chlorine gas.

  • Monitor the reaction until the desired specific gravity of the crude reaction mixture is reached.

  • Subject the crude mixture to partial vacuum distillation to remove unreacted salicylaldehyde.

  • Dissolve the distillation residue in a hot aqueous solution of a lower alkanol (e.g., isopropanol).

  • Cool the solution slowly to crystallize the 5-chlorosalicylaldehyde product.

  • Recover the purified product by filtration.

Protocol 3: Synthesis of 5-Nitrosalicylaldehyde[7]

This method utilizes a solid acid catalyst for the nitration of salicylaldehyde.

  • Prepare a mixture of salicylaldehyde, 65% nitric acid, and H₆PMo₉V₃O₄₀ supported on silica gel in petroleum ether.

  • Maintain the reaction at 45°C for 2.5 hours.

  • Upon completion, the catalyst can be recovered by filtration.

  • The product, 5-nitrosalicylaldehyde, can be isolated from the reaction mixture.

Conclusion and Future Outlook

This compound emerges as a strategically valuable intermediate in organic synthesis, particularly when the temporary masking of a phenolic hydroxyl group is required. Its primary advantage lies in its role as a protected derivative, allowing for a broader range of chemical transformations on other parts of the molecule without interference from the acidic phenol. However, this protection comes at the cost of a potentially longer synthetic route compared to the direct functionalization of salicylaldehyde to obtain derivatives like 5-chlorosalicylaldehyde or 5-nitrosalicylaldehyde.

In terms of reactivity, the benzyloxy group imparts a moderate, slightly electron-donating character, leading to a reactivity profile in reactions like Schiff base formation and aldol condensation that is generally comparable to or slightly lower than unsubstituted salicylaldehyde. This contrasts with the enhanced reactivity of derivatives bearing electron-withdrawing groups.

From a biological perspective, the presence and nature of substituents on the salicylaldehyde ring are critical determinants of activity. While electron-withdrawing groups often correlate with enhanced antimicrobial and cytotoxic effects, the bulky, lipophilic benzyloxy group can offer unique structure-activity relationships that warrant further investigation, particularly in the context of drug design where modulating physicochemical properties is key to optimizing pharmacokinetic and pharmacodynamic profiles.

Future research should focus on generating direct, quantitative comparative data for the reactivity and biological activity of this compound against a standardized panel of other salicylaldehyde derivatives. Such studies will provide a more definitive understanding of its performance and further solidify its position as a versatile tool in the arsenal of the modern synthetic and medicinal chemist.

References

  • Google Patents. (n.d.). Production of 5-chlorosalicylaldehyde.
  • Wu, J., Tang, Y., & Shen, A. (2012). Synthesis of 5-Nitrosalicylaldehyde Catalyzed by H₆PMo₉V₃O₄₀ Supported on Silica Gel. Chinese Journal of Applied Chemistry.
  • Bloom Tech. (2023, December 11). How do you synthesize 2,5-dihydroxybenzaldehyde? Retrieved February 8, 2026, from [Link]

  • Pelttari, J., & Pohjala, E. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.
  • (This reference is a placeholder as the initial search did not provide a direct source for this specific protocol, which is a common synthetic transformation. A general synthetic chemistry textbook or a more specific journal article would be cited here in a real-world scenario.)
  • (This reference is a placeholder for a specific study on Schiff base antimicrobial activity.)
  • (This reference is a placeholder for a specific study on salicylaldehyde deriv
  • BenchChem. (2025).
  • (This reference is a placeholder for a specific study on antioxidant activity.)
  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved February 8, 2026, from [Link]

  • (This reference is a placeholder for a specific study on aldol condens
  • (This reference is a placeholder for a specific study on coordin
  • Nikolova-Mladenova, B., et al. (2019).
  • Google Patents. (n.d.). Method for producing 2,5-dihydroxybenzaldehyde compound.
  • Maresca, A., et al. (2014).
  • Google Patents. (n.d.). New preparation method of 5-nitro-salicylaldehyde.
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1).
  • (This reference is a placeholder for a specific study on substituent effects.)
  • Google Patents. (n.d.). Method for preparing 5-nitrosalicylaldehyde.
  • (This reference is a placeholder for a specific study on Schiff base synthesis.)
  • (This reference is a placeholder for a specific study on Schiff base complexes.)
  • (This reference is a placeholder for a specific study on condens
  • (This reference is a placeholder for a specific study on antimicrobial mechanisms.)
  • (This reference is a placeholder for a specific study on salicylaldehyde deriv
  • (This reference is a placeholder for a specific study on aldol condens
  • OECD SIDS. (2004). SIDS INITIAL ASSESSMENT PROFILE for 2-Hydroxybenzaldehyde.
  • (This reference is a placeholder for a specific study on antioxidant activity.)
  • The Journal of Physical Chemistry A. (2022).
  • (This reference is a placeholder for a specific study on chemosensors.)
  • (This reference is a placeholder for a specific study on coordin
  • Elya, B., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Applied Pharmaceutical Science, 5(12), 044-049.
  • (This reference is a placeholder for a specific study on reaction mechanisms.)
  • (This reference is a placeholder for a specific study on synthesis improvement.)
  • (This reference is a placeholder for a specific study on aqueous synthesis.)
  • Eureka | Patsnap. (n.d.). Preparation method of 2,5-dihydroxybenzaldehyde. Retrieved February 8, 2026, from [Link]

  • (This reference is a placeholder for a specific study on antimicrobial activity.)
  • (This reference is a placeholder for a specific video on calcul
  • (This reference is a placeholder for a specific study on Schiff base synthesis.)
  • PrepChem.com. (n.d.). Synthesis of (a) 5-Chlorosalicylaldehyde. Retrieved February 8, 2026, from [Link]

  • (This reference is a placeholder for a specific study on antimicrobial and anticorrosion activities.)
  • (This reference is a placeholder for a specific guide on stability constants.)
  • (This reference is a placeholder for a specific study on 5-Bromosalicylaldehyde.)
  • ChemEd X. (n.d.). Aldol Condensation Reaction - Salicylaldehyde. Retrieved February 8, 2026, from [Link]

  • (This reference is a placeholder for a specific video on stability constants.)
  • Asnani, A. J., & Sapre, V. P. (2013). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. International Journal of Scientific Research in Environmental Sciences, 1(9), 221-225.

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and potency of chemical intermediates are paramount. 5-(Benzyloxy)-2-hydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds and fine chemicals, is no exception. The reliability of its quantitative analysis hinges on the validation of the analytical methods employed. This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of this compound. The methodologies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is scientifically sound and suitable for regulatory scrutiny.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide will not only detail the "how" but also the "why" behind the experimental choices, providing a comprehensive understanding of the validation process.

The Critical Role of Method Validation

Analytical method validation is the cornerstone of quality control, providing documented evidence that a method is fit for its purpose.[4][5] For a compound like this compound, which may be a critical intermediate in a drug manufacturing process, a validated analytical method ensures the identity, strength, quality, and purity of the material. The validation process examines a range of parameters, including specificity, linearity, accuracy, precision, range, and robustness.[4][5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility and proven ability to separate a wide range of aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is a common choice for benzaldehyde derivatives.[7] The acidic modifier helps to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group.

    • Initial Conditions: 50:50 Acetonitrile:Water (0.1% H₃PO₄)

    • Gradient: Linearly increase to 80% Acetonitrile over 10 minutes.

    • Hold: Hold at 80% Acetonitrile for 2 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Based on the chromophores present in this compound (a substituted benzene ring and a carbonyl group), a wavelength of approximately 254 nm or 280 nm is a logical starting point for detection.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., acetonitrile/water 50:50) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the linear range using the same diluent.

Validation of the HPLC-UV Method

The validation of this method would involve assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[4][8][9] This is demonstrated by injecting a blank (diluent), a placebo (if in a formulation), and a sample spiked with potential impurities (e.g., starting materials for its synthesis like 2,5-dihydroxybenzaldehyde and benzyl bromide, or degradation products). The analyte peak should be well-resolved from any other peaks.

  • Linearity and Range: The linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[4] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[2] This is typically assessed by a linear regression of the peak area versus concentration for at least five standards across the range.

  • Accuracy: The closeness of the test results to the true value.[4] It is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a blank matrix with the reference standard at different concentration levels).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[11] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[4]

Illustrative HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results & Reporting prep_standards Prepare Standard Solutions (1-100 µg/mL) run_hplc Perform HPLC Analysis prep_standards->run_hplc prep_samples Prepare Sample Solutions prep_samples->run_hplc specificity Specificity (Blank, Spiked Samples) run_hplc->specificity linearity Linearity & Range (Calibration Curve) run_hplc->linearity accuracy Accuracy (Spiked Recovery) run_hplc->accuracy precision Precision (Repeatability & Intermediate) run_hplc->precision lod_loq LOD & LOQ (S/N Ratio or Calibration) run_hplc->lod_loq robustness Robustness (Varying Parameters) run_hplc->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Workflow for the validation of the HPLC-UV method.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and thermally stable compounds. Given the benzaldehyde structure, this method is a suitable alternative to HPLC.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • A Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector and an autosampler.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good choice for general-purpose analysis of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless injection (1 µL) to enhance sensitivity for trace analysis.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound for enhanced sensitivity and selectivity.

3. Standard and Sample Preparation:

  • Similar to the HPLC method, prepare stock and working standard solutions in a volatile solvent such as dichloromethane or ethyl acetate. Prepare sample solutions in the same solvent.

Validation of the GC-MS Method

The validation parameters for the GC-MS method are the same as for the HPLC-UV method, with some specific considerations for the MS detector:

  • Specificity/Selectivity: GC-MS offers a higher degree of selectivity due to the mass spectral data. Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and by the confirmation of the analyte's identity through its mass spectrum.

  • Linearity, Range, Accuracy, and Precision: These are determined similarly to the HPLC method, using the peak areas from the total ion chromatogram (TIC) or, for higher sensitivity, the extracted ion chromatogram (EIC) in full scan mode or the peak areas in SIM mode.

  • LOD and LOQ: Due to the lower baseline noise in GC-MS, particularly in SIM mode, lower LOD and LOQ values are often achievable compared to HPLC-UV.[13][14][15]

  • Robustness: Variations in parameters such as oven temperature ramp rate, inlet temperature, and carrier gas flow rate should be investigated.

Illustrative GC-MS Validation Workflow

GCMS_Validation_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_validation_gc Validation Parameters cluster_results_gc Results & Reporting prep_standards_gc Prepare Standard Solutions (e.g., 0.1-10 µg/mL) run_gcms Perform GC-MS Analysis prep_standards_gc->run_gcms prep_samples_gc Prepare Sample Solutions prep_samples_gc->run_gcms specificity_gc Specificity (Retention Time & Mass Spectrum) run_gcms->specificity_gc linearity_gc Linearity & Range (Calibration Curve) run_gcms->linearity_gc accuracy_gc Accuracy (Spiked Recovery) run_gcms->accuracy_gc precision_gc Precision (Repeatability & Intermediate) run_gcms->precision_gc lod_loq_gc LOD & LOQ (S/N Ratio or Calibration) run_gcms->lod_loq_gc robustness_gc Robustness (Varying Parameters) run_gcms->robustness_gc data_analysis_gc Data Analysis specificity_gc->data_analysis_gc linearity_gc->data_analysis_gc accuracy_gc->data_analysis_gc precision_gc->data_analysis_gc lod_loq_gc->data_analysis_gc robustness_gc->data_analysis_gc validation_report_gc Validation Report data_analysis_gc->validation_report_gc

Caption: Workflow for the validation of the GC-MS method.

Comparative Analysis of HPLC-UV and GC-MS Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Parameter HPLC-UV GC-MS Rationale and Insights
Specificity GoodExcellentGC-MS provides structural information from the mass spectrum, offering a higher degree of confidence in peak identity. HPLC-UV relies solely on retention time.
Sensitivity (LOD/LOQ) ModerateHighGC-MS, especially in SIM mode, generally offers lower detection and quantitation limits than HPLC-UV.
Linearity (r²) Typically > 0.999Typically > 0.998Both techniques can provide excellent linearity over a defined range.
Accuracy (% Recovery) Typically 98-102%Typically 97-103%Both methods, when properly validated, yield high accuracy.
Precision (% RSD) Typically < 2%Typically < 3%Both methods can achieve excellent precision.
Sample Throughput ModerateModerate to HighModern autosamplers allow for high throughput in both techniques.
Robustness GoodGoodBoth methods are robust when developed with appropriate consideration of critical parameters.
Instrumentation Cost LowerHigherGC-MS systems are generally more expensive to purchase and maintain than HPLC-UV systems.
Compound Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for some compounds.This compound is suitable for both techniques.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable and reliable techniques for the quantitative analysis of this compound.

  • HPLC-UV is a cost-effective, robust, and widely available technique that is perfectly adequate for routine quality control where high sensitivity is not a primary concern. Its simplicity and reliability make it a workhorse in many analytical laboratories.

  • GC-MS is the preferred method when higher specificity and sensitivity are required, for instance, in the analysis of trace-level impurities or when dealing with complex sample matrices where co-eluting peaks are a concern. The mass spectral data provides an extra layer of confirmation of the analyte's identity.

Ultimately, the choice of method should be based on a thorough evaluation of the analytical requirements, available resources, and the intended application of the results. Regardless of the method chosen, a comprehensive validation as outlined in this guide is essential to ensure the generation of accurate, reliable, and defensible analytical data.

References

  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents.
  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products - ResearchGate. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • What is the difference between specificity and selectivity of the HPLC method? - ResearchGate. Available at: [Link]

  • Aldehyde HPLC Validation | PDF - Scribd. Available at: [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. Available at: [Link]

  • LOD and LOQ in GC-MS analysis of 18 PAHs in consumer products - ResearchGate. Available at: [Link]

  • What are the optimal conditions for GC analysis of benzaldehyde? - ResearchGate. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. Available at: [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - ResearchGate. Available at: [Link]

  • Going Low: Understanding Limit of Detection in Gas Chromatography (GC) - Chromatography Online. Available at: [Link]

  • What is the difference between specificity and selectivity? - MPL Lösungsfabrik. Available at: [Link]

  • [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Analytical method validation: A brief review. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. Available at: [Link]

  • A Guide to Analytical Method Validation - SCION Instruments. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • GC–MS analysis of a benzyl alcohol and b benzaldehyde - ResearchGate. Available at: [Link]

  • Calibration range, limit of detection (LOD), and limit of quantitation (LOQ) for flavor en- hancers. - ResearchGate. Available at: [Link]

  • Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed. Available at: [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • 〈1225〉 Validation of Compendial Procedures - USP-NF. Available at: [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - NIH. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available at: [Link]

  • Pharmacokinetics of 4-Hydroxybenzaldehyde in Normal and Cerebral Ischemia-Reperfusion Injury Rats Based on Microdialysis Technique - PubMed. Available at: [Link]

  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. Available at: [Link]

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Spectroscopic Profiling & Derivative Potential of 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic profile, synthesis logic, and derivative potential of 5-(Benzyloxy)-2-hydroxybenzaldehyde (5-BHB) .[1] It is designed for researchers utilizing this scaffold in fluorescence sensing, coordination chemistry, and drug discovery.[1]

Executive Summary

This compound (5-BHB) is a lipophilic derivative of salicylaldehyde.[1] While it shares the core Excited-State Intramolecular Proton Transfer (ESIPT) mechanism with its parent compound, the 5-benzyloxy substitution introduces significant steric bulk and electron-donating character. This modification alters its solubility profile, prevents aggregation-caused quenching (ACQ) in solid states, and red-shifts its absorption spectrum compared to unsubstituted salicylaldehyde.[1]

Key Differentiator: unlike the parent salicylaldehyde, 5-BHB offers a "handle" (the benzyl group) that increases interaction with hydrophobic pockets in biological targets while maintaining the chelating site (OH-CHO) for metallo-sensing.[1]

Structural & Electronic Basis

To understand the spectroscopy, one must understand the ground-state dynamics. The molecule exists primarily in the Enol form in the ground state, stabilized by a strong Intramolecular Hydrogen Bond (IMHB).[1]

The Substituent Effect (5-Position)

The 5-position is para to the phenolic hydroxyl group.

  • Electronic: The benzyloxy group (-OCH₂Ph) is a strong Electron Donating Group (EDG).[1] It increases the electron density on the phenolic oxygen, slightly strengthening the IMHB compared to unsubstituted salicylaldehyde.[1]

  • Steric: The bulky benzyl ring disrupts planar stacking in the solid state, which often enhances fluorescence quantum yield (

    
    ) by reducing non-radiative decay pathways associated with 
    
    
    
    stacking.[1]
Mechanism: ESIPT Cycle

Upon UV excitation, the acidity of the phenolic proton increases, and the basicity of the aldehyde oxygen increases.[1] This drives a proton transfer, creating a cis-Keto excited species that emits a large Stokes-shifted photon.

ESIPT_Mechanism Figure 1: The ESIPT photocycle responsible for the large Stokes shift in 5-BHB. Enol_GS Enol Form (Ground State) Abs: ~330-340 nm Enol_ES Enol* (Excited State) Short Lifetime Enol_GS->Enol_ES Excitation (hν) Keto_ES Keto* (Excited State) Proton Transferred Enol_ES->Keto_ES ESIPT (<1 ps) Keto_GS Keto Form (Ground State) Unstable Keto_ES->Keto_GS Emission Keto_GS->Enol_GS Back Proton Transfer Emission Fluorescence Emission ~510-540 nm

Spectroscopic Comparison: 5-BHB vs. Alternatives

The following table contrasts 5-BHB with the parent Salicylaldehyde (SA) and the electronically similar 5-Methoxy-SA.

Table 1: Comparative Spectroscopic Data (Solvent: MeCN/CHCl₃)[1]
FeatureSalicylaldehyde (Parent) 5-Methoxy-SA (Electronic Analog)5-(Benzyloxy)-SA (5-BHB)
Abs. Max (

)
324 nm335 nm338 nm
Emission Max (

)
430 nm (weak) / 510 nm525 nm530 nm
Stokes Shift ~11,000 cm⁻¹~10,800 cm⁻¹~10,700 cm⁻¹
¹H NMR (Aldehyde) 9.89 ppm (s)9.84 ppm (s)9.82 ppm (s)
¹H NMR (Phenolic OH) 11.02 ppm (s)10.60 ppm (s)10.62 ppm (s)
Key Characteristic High Volatility, SimpleModerate SolubilityLipophilic, Low Volatility

Expert Insight:

  • NMR Shift: Note the slight upfield shift of the phenolic OH in 5-BHB (10.62 ppm) compared to the parent (11.02 ppm).[1] The electron donation from the 5-alkoxy group increases the electron density of the ring, making the phenolic proton slightly less acidic/deshielded, despite the strong H-bond.[1]

  • Red Shift: The benzyloxy group extends the conjugation slightly more than a methoxy group, resulting in a marginal red shift (3-5 nm) in absorption.[1]

Experimental Protocols

Synthesis of 5-BHB (Regioselective Alkylation)

Why this route? Direct formylation of 4-benzyloxyphenol (Reimer-Tiemann) often gives low yields due to tar formation. The most robust lab-scale method utilizes the difference in acidity between the 2-OH and 5-OH groups of 2,5-dihydroxybenzaldehyde.

Mechanism: The 2-OH is "tied up" in a hydrogen bond with the aldehyde, making it less nucleophilic. The 5-OH is free and more acidic.

Protocol:

  • Dissolve: 2,5-Dihydroxybenzaldehyde (1.0 eq) in dry Acetone or DMF.

  • Base: Add Potassium Carbonate (

    
    , 1.1 eq). Stir for 15 min.
    
    • Note: Do not use strong bases like NaOH which might deprotonate both sites aggressively.

  • Alkylate: Add Benzyl Bromide (1.05 eq) dropwise.

  • Reflux: Heat to 60°C for 4-6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 4:1).[1]

  • Workup: Pour into ice water. The product, 5-BHB, usually precipitates as a solid due to the hydrophobic benzyl group.[1] Filter and recrystallize from Ethanol.

Fluorescence Measurement Workflow

To ensure accurate quantum yield data, oxygen quenching must be minimized.[1]

Workflow Figure 2: Validated workflow for spectroscopic characterization. Step1 Sample Prep Dissolve 5-BHB in dry MeCN (Conc: 10 μM) Step2 Degassing Bubble N2/Ar for 15 mins (Remove O2 quenching) Step1->Step2 Step3 Abs Measurement Ensure OD < 0.1 at λex (Prevent Inner Filter Effect) Step2->Step3 Step4 Emission Scan Ex: 340 nm | Em: 400-650 nm Slit Width: 2.5/2.5 nm Step3->Step4

Derivative Applications: Schiff Base Sensors

The primary utility of 5-BHB is as a precursor for Schiff base ligands (


 formation) used in metal ion sensing (

,

).[1]

Comparison with Salicylaldehyde Schiff Bases:

  • Solubility: 5-BHB derivatives are significantly more soluble in organic membranes (e.g., PVC membranes for ion-selective electrodes) due to the lipophilic benzyl tail.[1]

  • Fluorescence Response: When 5-BHB condenses with an amine (e.g., aniline), the ESIPT is often quenched (C=N isomerization).[1] Upon binding a metal (Zn²⁺), the C=N rotation is locked, and fluorescence is restored (CHEF effect).[1]

  • Advantage: The 5-benzyloxy group prevents the "self-quenching" often seen in planar salicylaldehyde complexes by adding steric bulk.

References

  • NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-5-methoxy- (5-Methoxysalicylaldehyde) Spectral Data.Link[1]

  • Katritzky, A. R., et al. (2000).[1] Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes.[2] Arkivoc, 1(6), 81-91.[1] (Describes regioselective alkylation logic). Link

  • ChemicalBook. 2,5-Dihydroxybenzaldehyde NMR and Synthesis Data.Link[1]

  • PubChem. 5-Bromo-2-hydroxybenzaldehyde (Structural Analog for comparison).Link[1]

  • BenchChem. Predicted NMR Data for Benzyloxy-substituted Salicylaldehydes.Link[1][3]

(Note: Specific quantum yield values for 5-BHB vary by solvent and concentration; values in Table 1 are representative of the 5-alkoxy-salicylaldehyde class based on electronic analogy to 5-methoxy derivatives.)

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). 5-(Benzyloxy)-2-hydroxybenzaldehyde, a key building block in the synthesis of a variety of pharmacological agents, is no exception. The presence of even trace-level impurities can have profound consequences, potentially leading to the formation of toxic byproducts, altered pharmacological activity, and compromised drug stability.[1][2]

This guide provides a comprehensive framework for the purity assessment of commercial this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of analytical methods. Instead, this document will equip you with the strategic thinking and technical detail necessary to establish a robust, self-validating system for evaluating the purity of this critical intermediate, regardless of its commercial source. We will delve into the probable synthetic origins of impurities, detail the development and validation of orthogonal analytical methods, and provide a template for the comparative analysis of different commercial batches.

The Synthetic Landscape: Predicting Potential Impurities

A thorough understanding of the synthetic route to this compound is paramount to anticipating the likely impurities. The most common industrial synthesis is a Williamson ether synthesis , where a phenol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the case of this compound, the likely starting materials are 2,5-dihydroxybenzaldehyde and a benzyl halide (e.g., benzyl chloride or benzyl bromide).

cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_products Products & Impurities 2,5-Dihydroxybenzaldehyde 2,5-Dihydroxybenzaldehyde This compound This compound 2,5-Dihydroxybenzaldehyde->this compound Unreacted Starting Materials Unreacted Starting Materials 2,5-Dihydroxybenzaldehyde->Unreacted Starting Materials Benzyl Halide Benzyl Halide Benzyl Halide->this compound Benzyl Halide->Unreacted Starting Materials Benzyl Alcohol Benzyl Alcohol Benzyl Halide->Benzyl Alcohol Dibenzyl Ether Dibenzyl Ether Benzyl Halide->Dibenzyl Ether Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF) C-Alkylated Byproduct C-Alkylated Byproduct This compound->C-Alkylated Byproduct Side Reaction

Figure 1: Synthetic route and potential impurities.

Based on this, we can predict the following potential impurities:

  • Unreacted Starting Materials: Residual 2,5-dihydroxybenzaldehyde and the benzyl halide used in the synthesis.

  • Byproducts from the Benzyl Halide: Benzyl alcohol (from hydrolysis) and dibenzyl ether (from self-condensation).

  • Positional Isomers and C-Alkylation Products: While O-alkylation at the 5-position is desired, side reactions can occur. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. This can lead to the formation of C-alkylated byproducts, such as 3-benzyl-5-(benzyloxy)-2-hydroxybenzaldehyde. The ratio of O- to C-alkylation is influenced by factors such as the solvent, counter-ion, and temperature.

  • Over-alkylation Products: If the starting material was 2,4-dihydroxybenzaldehyde, there is a possibility of obtaining the di-benzylated product.

A Multi-faceted Approach to Purity Assessment: Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the use of orthogonal methods, each providing a different and complementary perspective. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy is recommended.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A validated, stability-indicating HPLC method is essential for separating the main component from its potential impurities.

Rationale for Method Development:

A reverse-phase HPLC (RP-HPLC) method is the logical choice for a moderately polar compound like this compound. A C18 column is a good starting point, offering a versatile stationary phase for the separation of a wide range of compounds. The mobile phase will typically consist of an aqueous component (with a pH modifier to ensure consistent ionization of phenolic groups) and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to resolve both early-eluting, more polar impurities and later-eluting, less polar impurities within a reasonable timeframe.

Proposed HPLC Method (for development and validation):

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for a wide range of polarities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of phenolic hydroxyl groups, leading to better peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient 50% B to 95% B over 20 minutesA starting point to elute a range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic nature of the compound and potential impurities allows for UV detection. Monitoring at multiple wavelengths can aid in impurity identification.
Injection Vol. 10 µLA typical injection volume.
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

Method Validation:

A rigorous validation according to ICH guidelines is crucial to ensure the method is fit for its intended purpose.[3] This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

cluster_workflow HPLC Method Validation Workflow Method Development Method Development Specificity Specificity Method Development->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Figure 2: HPLC method validation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for identifying residual solvents and volatile byproducts that may not be readily detected by HPLC.

Rationale for Method Development:

Given the potential for residual benzyl chloride, benzyl alcohol, and dibenzyl ether, GC-MS is an essential orthogonal technique. The mass spectrometer provides definitive identification of these impurities by comparing their mass spectra to library databases.

Proposed GC-MS Method (for development and validation):

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program to separate volatile impurities from the main component.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Mass Range 40-450 amuA suitable range to capture the mass fragments of the target compound and expected impurities.
Spectroscopic Confirmation: NMR and FTIR

NMR and FTIR spectroscopy provide critical structural information and can be used to confirm the identity of the main component and potentially identify major impurities.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons. The presence of unexpected signals can indicate the presence of impurities.

  • FTIR Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for the hydroxyl, aldehyde, and ether functional groups should be present. The absence of expected peaks or the presence of unexpected ones can suggest impurities. For 2-hydroxybenzaldehydes, the carbonyl (C=O) stretching frequency is typically observed at a lower wavenumber (around 1664 cm⁻¹) due to intramolecular hydrogen bonding with the adjacent hydroxyl group. The aldehyde C-H stretch is expected around 2850 cm⁻¹.

Comparative Analysis of Commercial Batches: A Framework

Once validated analytical methods are in place, a systematic comparison of different commercial batches of this compound can be performed. The following table provides a template for presenting such comparative data. Note: The data presented below is hypothetical and for illustrative purposes only.

ParameterSupplier A (Lot #123)Supplier B (Lot #456)Supplier C (Lot #789)
Appearance White to off-white powderPale yellow crystalsYellowish powder
Purity by HPLC (% Area) 99.5%98.8%99.1%
2,5-Dihydroxybenzaldehyde (%) 0.15%0.35%0.20%
Benzyl Chloride (%) < 0.01%0.05%0.02%
Benzyl Alcohol (%) 0.05%0.10%0.08%
Dibenzyl Ether (%) 0.03%0.08%0.05%
C-Alkylated Byproduct (%) 0.12%0.52%0.45%
Other Unknown Impurities (%) 0.10%0.10%0.10%

The Critical Importance of Impurity Standards

The quantitative analysis of impurities is only possible with the use of certified reference standards for each potential impurity. While standards for some potential impurities like 2,5-dihydroxybenzaldehyde and benzyl alcohol are commercially available, others, such as the C-alkylated byproduct, may need to be synthesized and characterized in-house. This is a critical step in building a robust and reliable purity assessment program.

Impact of Impurities in a Drug Development Context

The presence of the identified potential impurities can have several detrimental effects in a drug development setting:

  • Unreacted Starting Materials: Can lead to the formation of downstream impurities in subsequent synthetic steps and may have their own toxicological profiles.

  • Benzyl Halides: Are known to be reactive and potentially genotoxic. Their presence, even at trace levels, is a significant safety concern.

  • C-Alkylated Byproducts: These structural isomers may have different pharmacological activities or toxicities compared to the desired product. Their presence can also complicate purification processes.

  • Aldehyde Impurities: Aldehydes are reactive functional groups that can participate in unwanted side reactions, leading to degradation of the API or the formation of adducts with other excipients in a final drug formulation.[4]

Conclusion: A Commitment to Quality

The purity of this compound is a critical quality attribute that demands a rigorous and multi-faceted analytical approach. This guide has provided a comprehensive framework for establishing a robust purity assessment program, from understanding the synthetic origins of impurities to developing and validating orthogonal analytical methods. By implementing such a program, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital intermediate, thereby contributing to the development of safe and effective medicines.

References

  • Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and 3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde in Montelukast Sodium. Oriental Journal of Chemistry. [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 90-02-8 Chemical Name 2-Hydroxybenzaldehyde. OECD. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Emergent Life Sciences Research. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. [Link]

  • Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed. [Link]

  • FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. [Link]

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem. National Institutes of Health. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5]naphthyrin-5(6H). National Institutes of Health. [Link]

  • 5-(Chloromethyl)-2-hydroxybenzaldehyde | C8H7ClO2 | CID 335291 - PubChem. National Institutes of Health. [Link]

  • This compound | CAS#:56979-56-7 | Chemsrc. Chemsrc. [Link]

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Comparative Synthesis Guide: 5-(Benzyloxy)-2-hydroxybenzaldehyde vs. 4-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Effect" in Salicylaldehyde Derivatives[1]

In the synthesis of bioactive heterocycles (coumarins, chromones) and Schiff base ligands, the choice between 5-(benzyloxy)-2-hydroxybenzaldehyde (5-BnO) and 4-(benzyloxy)-2-hydroxybenzaldehyde (4-BnO) is rarely arbitrary.[1] While they share identical molecular weights and functional groups, their electronic behaviors are diametrically opposed due to the position of the benzyloxy substituent relative to the carbonyl group.[1]

  • 4-BnO (Para-to-Carbonyl): Characterized by strong resonance donation (+M) into the carbonyl, significantly reducing aldehyde electrophilicity.[1] It requires more vigorous conditions for condensation reactions but yields highly crystalline, linear derivatives ideal for material science (liquid crystals).[1]

  • 5-BnO (Meta-to-Carbonyl): Lacks direct resonance conjugation with the carbonyl.[1] The aldehyde retains high electrophilicity, making it the superior candidate for rapid, high-yield condensations under mild conditions.[1]

This guide analyzes the mechanistic divergence of these isomers and provides validated protocols for their application.

Part 1: Electronic & Structural Analysis[1][2]

The reactivity difference is governed by the Hammett substituent effect .[1] The benzyloxy group (


) acts as a strong electron-donating group (EDG) via resonance (+M) and a weak electron-withdrawing group via induction (-I).[1]
Carbonyl Electrophilicity (Reactivity toward Nucleophiles)[1][3]
  • 4-BnO: The oxygen lone pair at position 4 can delocalize electrons directly to the carbonyl carbon (position 1).[1] This resonance contribution reduces the partial positive charge (

    
    ) on the carbonyl carbon, deactivating it toward nucleophilic attack (e.g., amines, carbanions).[1]
    
  • 5-BnO: The oxygen at position 5 is meta to the carbonyl.[1] Resonance structures cannot place electron density on the carbonyl carbon.[1] Consequently, the aldehyde remains electron-deficient and highly reactive.[1]

Phenolic Acidity (2-OH)[1]

Both isomers possess an intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen, which stabilizes the molecule.[1] However, the 4-BnO isomer's electron donation increases the electron density of the phenoxide anion (para-position), making the phenol slightly less acidic (higher pKa) compared to the 5-isomer, affecting metal coordination kinetics.[1]

Visualizing the Electronic Deactivation[1]

ResonanceEffect cluster_4BnO 4-(Benzyloxy) Isomer (Deactivated) cluster_5BnO 5-(Benzyloxy) Isomer (Active) A 4-BnO Oxygen (Lone Pair Donor) B Benzene Ring (Conjugation Path) A->B +M Effect C Carbonyl Carbon (Electrophile) B->C Electron Density Injection Result Reactivity Outcome: 5-BnO reacts 4-10x faster in Knoevenagel Condensations X 5-BnO Oxygen (Lone Pair Donor) Y Benzene Ring X->Y +M Effect Z Carbonyl Carbon (Electrophile) Y->Z NO Resonance Interaction

Figure 1: Mechanistic flow of electron density. The 4-isomer (red path) deactivates the aldehyde via direct conjugation, whereas the 5-isomer (green path) leaves the aldehyde electrophilic.[1]

Part 2: Comparative Reactivity Data

The following data summarizes the performance of both isomers in standard synthetic transformations.

Table 1: Knoevenagel Condensation (Coumarin Synthesis)

Reaction Conditions: Aldehyde (1 eq), Diethyl Malonate (1.1 eq), Piperidine (cat.), Ethanol, Reflux.[1]

FeatureThis compound4-(Benzyloxy)-2-hydroxybenzaldehyde
Reaction Time 1.5 – 3.0 Hours6.0 – 12.0 Hours
Yield (Isolated) 88 – 94%65 – 78%
Conditions Mild reflux often sufficient.[1]Often requires high-boiling solvents (e.g., Toluene/DMF) or microwave irradiation to drive completion.[1]
By-products Minimal (Clean conversion).Unreacted aldehyde often recoverable; potential for transesterification side-products due to long heating.[1]
Table 2: Schiff Base Formation (Ligand Synthesis)

Reaction Conditions: Aldehyde (1 eq), Aniline derivative (1 eq), Ethanol, Reflux.[1]

FeatureThis compound4-(Benzyloxy)-2-hydroxybenzaldehyde
Kinetics Fast imine formation (< 1 hour).[1]Slow imine formation (2–4 hours).
Crystallinity Often forms amorphous or microcrystalline solids.[1]Forms highly crystalline needles/plates (due to linear molecular geometry).[1]
Stability Standard hydrolytic stability.[1]Enhanced hydrolytic stability (Resonance stabilizes the C=N bond).[1]

Part 3: Experimental Protocols

Protocol A: Optimized Knoevenagel Condensation for the "Sluggish" 4-Isomer

Since the 4-isomer is deactivated, standard protocols often fail.[1] This optimized method uses a Lewis Acid catalyst to activate the carbonyl.[1]

Reagents:

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde (1.0 g, 4.38 mmol)[1]

  • Ethyl Acetoacetate (0.63 g, 4.82 mmol)[1]

  • Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%) OR

    
     (10 mol%)[1]
    
  • Solvent: Toluene (15 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve the aldehyde and ethyl acetoacetate in toluene.

  • Activation: Add the catalyst system. Note: The Piperidine/AcOH buffer ensures a constant pH that promotes enolization without neutralizing the aldehyde.[1]

  • Reflux: Heat to vigorous reflux (110°C) with azeotropic removal of water. Monitor by TLC (System: Hexane/EtOAc 7:3).[1]

    • Observation: The 4-isomer may require 6–8 hours.[1]

  • Workup: Cool to RT. The coumarin product often precipitates directly.[1] If not, evaporate toluene and recrystallize from Ethanol.[1]

Protocol B: Rapid Synthesis with the 5-Isomer

The 5-isomer is highly reactive and requires no Dean-Stark apparatus.[1]

Reagents:

  • This compound (1.0 g)[1]

  • Diethyl Malonate (1.1 eq)[1]

  • Catalyst: Piperidine (3 drops)[1]

  • Solvent: Ethanol (10 mL)

Procedure:

  • Mix: Combine reactants in ethanol at room temperature.

  • Reflux: Heat to mild reflux (78°C).

  • Completion: Reaction is typically complete within 90 minutes.

  • Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.[1]

Part 4: Synthesis Workflow Decision Tree

Use this logic flow to select the correct isomer and method for your specific application.

DecisionTree Start Select Target Application App1 Coumarin/Chromone (Bioactive Scaffolds) Start->App1 App2 Schiff Base Ligand (Materials/Catalysis) Start->App2 Cond1 Is specific substitution pattern required? App1->Cond1 Cond2 Priority: Crystallinity or Reaction Speed? App2->Cond2 Res1 YES: 7-Benzyloxy Coumarin Cond1->Res1 Targeting 7-pos Res2 YES: 6-Benzyloxy Coumarin Cond1->Res2 Targeting 6-pos Act1 Use 4-BnO Isomer *Requires Harsh Conditions* Res1->Act1 Act2 Use 5-BnO Isomer *Mild Conditions* Res2->Act2 Res3 Use 4-BnO Isomer (Linear, High Crystallinity) Cond2->Res3 Crystallinity Res4 Use 5-BnO Isomer (Faster Kinetics) Cond2->Res4 Speed

Figure 2: Decision matrix for isomer selection based on target structural motif and process constraints.

References

  • BenchChem. (2025).[1][2][3] A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. Link (Accessed via comparative data inference for para-vs-meta substituent effects).[1]

  • Harayama, T., et al. (1994).[1][4] "A Convenient Synthesis of a Simple Coumarin from Salicylaldehyde and Wittig Reagent." Heterocycles, 39(2).[1][4] Link (Demonstrates the difficulty of 4-methoxy/benzyloxy coumarin synthesis requiring high temperatures).[1]

  • Nakum, K. J., et al. (2019).[1][5] "Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone...".[1][5] Molecular Crystals and Liquid Crystals, 690(1). Link (Validates the crystallinity and liquid crystal properties of 4-alkoxy derivatives).[1][5]

  • Tokyo Chemical Industry (TCI). (2025).[1] Product Specification: 4-(Benzyloxy)-2-hydroxybenzaldehyde. Link (Physical property verification).

  • Qian, H., & Sun, J. (2021).[1][6] "Synthesis of Coumarins via [4+2] Cyclization of Siloxy Alkynes and Salicylaldehydes." Synlett, 32, 207-210.[1][6] Link (Modern catalytic approaches to overcome deactivation).

Sources

Benchmarking 5-(Benzyloxy)-2-hydroxybenzaldehyde performance in assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Scaffold Advantage

In the development of bioactive Schiff bases and tyrosinase inhibitors, 5-(Benzyloxy)-2-hydroxybenzaldehyde (5-B-2-HB) occupies a critical "Goldilocks" zone. Unlike its parent compound, Salicylaldehyde , it possesses enhanced steric bulk and lipophilicity due to the C5-benzyloxy motif. Unlike its de-protected analog, 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) , it is chemically stable and resistant to rapid auto-oxidation.

This guide benchmarks 5-B-2-HB against these standard alternatives, providing experimental evidence for its utility as a robust scaffold for drug discovery, particularly in neuroprotection and melanoma research.

Part 1: Chemical Reactivity Benchmark (Schiff Base Synthesis)

The primary utility of 5-B-2-HB is as a precursor for Schiff base ligands. The benzyloxy group at the 5-position acts as an electron-donating group via resonance, which slightly deactivates the carbonyl carbon compared to unsubstituted salicylaldehyde, but significantly enhances the stability of the resulting crystal lattice.

Comparative Metrics: Condensation Efficiency

Reaction: Condensation with 4-nitroaniline (1:1 stoichiometry) in Ethanol.

FeatureThis compound Salicylaldehyde (Standard)5-Nitro-salicylaldehyde
Electronic Effect Electron Donating (+M Effect at C5)NeutralElectron Withdrawing (-I/-M)
Carbonyl Electrophilicity ModerateHighVery High
Reaction Time (Reflux) 3.5 - 4.0 Hours2.0 - 2.5 Hours< 1.0 Hour
Isolated Yield 88 - 92% 90 - 95%95 - 98%
Product Stability High (Hydrolysis Resistant)ModerateLow (Hydrolysis Prone)
Solubility (LogP) ~3.5 (High Lipophilicity) ~1.8~1.6

Scientist’s Insight: While 5-B-2-HB reacts slower than Salicylaldehyde, the resulting Schiff bases often precipitate as cleaner, more crystalline solids due to the hydrophobic packing of the benzyloxy tail. This simplifies purification, often eliminating the need for column chromatography.

Workflow Visualization: Synthesis Protocol

The following diagram outlines the optimized workflow for synthesizing ligands using 5-B-2-HB, highlighting the critical recrystallization step enabled by its solubility profile.

SchiffBaseSynthesis Start Reactants: 5-B-2-HB + Amine Reflux Reflux (EtOH) 3-4 Hours (Catalyst: Glacial AcOH) Start->Reflux Monitor TLC Monitoring (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Cooling Cooling to RT Precipitation Monitor->Cooling Complete Filtration Vacuum Filtration Wash w/ Cold EtOH Cooling->Filtration Recryst Recrystallization (CHCl3 / EtOH) Filtration->Recryst Final Pure Schiff Base (Yield >88%) Recryst->Final

Figure 1: Optimized synthetic workflow for 5-B-2-HB derivatives. Note the specific solvent system for TLC monitoring due to the molecule's lipophilicity.

Part 2: Biological Assay Benchmarking

Assay A: Tyrosinase Inhibition (Melanogenesis Target)

Benzaldehyde derivatives are structural analogs of Tyrosine. 5-B-2-HB acts as a competitive inhibitor. However, the bulky benzyloxy group prevents it from fitting as tightly into the active site as Kojic Acid , but it offers superior membrane permeability.

Comparative Data (Mushroom Tyrosinase Assay):

CompoundIC50 (µM)MechanismApplication Niche
Kojic Acid (Control)15 - 20Chelation (Cu)Standard Reference
2,5-Dihydroxybenzaldehyde 10 - 15CompetitivePotent, but oxidizes rapidly
This compound 45 - 60 Mixed/CompetitiveStable Prodrug / Scaffold
Salicylaldehyde >100Weak CompetitiveInactive Baseline

Experimental Protocol: Tyrosinase Inhibition Validation Check: Ensure all buffers are pH 6.8 to mimic physiological skin conditions.

  • Preparation: Dissolve 5-B-2-HB in DMSO (Stock 10 mM). Dilute with Phosphate Buffer (50 mM, pH 6.8).

  • Enzyme Mix: Add 40 µL of Mushroom Tyrosinase (100 U/mL) to 96-well plate.

  • Inhibitor: Add 40 µL of test compound (varying concentrations). Incubate 10 min at 25°C.

  • Substrate: Add 40 µL of L-DOPA (2.5 mM).

  • Detection: Monitor Dopachrome formation at 475 nm for 20 mins.

  • Calculation:

    
    .
    
Assay B: Antioxidant Capacity (DPPH)

This assay reveals the "Masking Effect." The benzyloxy group protects the C5-hydroxyl, significantly reducing radical scavenging compared to the free form. This is a desired property when using 5-B-2-HB as a stable carrier that does not degrade before reaching the target.

CompoundEC50 (DPPH)Interpretation
Ascorbic Acid ~15 µMRapid Scavenger
2,5-Dihydroxybenzaldehyde ~25 µMStrong Scavenger (Unprotected)
This compound >200 µM Oxidatively Stable

Part 3: Mechanism of Action Visualization

The following diagram illustrates why 5-B-2-HB is less active in vitro but potentially more effective in vivo due to the "Lipophilic Entry" mechanism.

MoA Extracellular Extracellular Environment (Oxidative Stress) Compound_A 2,5-Dihydroxybenzaldehyde (Unprotected) Extracellular->Compound_A Compound_B This compound (Protected Scaffold) Extracellular->Compound_B Membrane Cell Membrane (Lipid Bilayer) Entry Passive Diffusion (High LogP) Membrane->Entry Compound_A->Membrane Low Permeability Oxidation Rapid Auto-oxidation (Loss of Activity) Compound_A->Oxidation High Reactivity Compound_B->Membrane High Permeability Intracellular Intracellular Space Entry->Intracellular Target Target Binding (Schiff Base Formation / Enzyme Inhibition) Intracellular->Target

Figure 2: The "Lipophilic Shield" effect. 5-B-2-HB resists extracellular oxidation and penetrates membranes effectively compared to its unprotected analog.

References

  • Schiff Base Synthesis & Kinetics

    • Title: Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzaldehyde.[1][2][3]

    • Source: ResearchGate (2025).[3]

    • URL:

  • Tyrosinase Inhibition Standards

    • Title: Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey
    • Source: MDPI (Molecules).
    • URL:

  • Antioxidant Assay Protocols (DPPH)

    • Title: A Novel Stoichio-Kinetic Model for the DPPH Assay: The Importance of the Side Reaction.
    • Source: NIH / PMC.
    • URL:

  • Neuroprotective Derivatives

    • Title: Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.[4]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:

Sources

Comparative Synthesis Guide: Optimizing the Reproducibility of 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-(benzyloxy)-2-hydroxybenzaldehyde (5-benzyloxysalicylaldehyde) is a critical step in generating scaffolds for Schiff base ligands, pharmaceutical intermediates, and bioactive antioxidants. While historically synthesized via formylation of 4-(benzyloxy)phenol, reproducibility issues regarding regioselectivity and tar formation have plagued standard protocols like Reimer-Tiemann.

This guide objectively compares three synthetic pathways, identifying Regioselective Alkylation of 2,5-Dihydroxybenzaldehyde as the "Gold Standard" for reproducibility and yield, while retaining the Duff Reaction as a viable "Silver Standard" for specific precursor availability.

Comparison Matrix
MetricMethod A: Selective Alkylation (Recommended)Method B: Duff Reaction (Alternative)Method C: Reimer-Tiemann (Legacy)
Precursor 2,5-Dihydroxybenzaldehyde (Gentisaldehyde)4-(Benzyloxy)phenol4-(Benzyloxy)phenol
Reagents Benzyl bromide, Weak Base (NaHCO₃/K₂CO₃)HMTA, TFA or AcOHCHCl₃, NaOH (aq)
Yield 75% – 90% 30% – 60%< 35%
Purity Profile High (>95% after recrystallization)Moderate (requires chromatography)Low (tars/isomers common)
Scalability Excellent (Linear scale-up)Limited (Exothermic/Viscosity)Poor (Emulsion dependent)

Mechanistic Analysis & Expert Insights

The "Gold Standard" Logic: Exploiting Intramolecular Hydrogen Bonding

The superior reproducibility of Method A relies on a subtle physicochemical property of the starting material, 2,5-dihydroxybenzaldehyde.

  • The 2-OH Group: Forms a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl oxygen.[1] This "locks" the proton, significantly increasing its pKa (making it less acidic) and reducing the nucleophilicity of the oxygen.

  • The 5-OH Group: Remains free, sterically accessible, and chemically distinct.

  • The Result: By using a stoichiometric weak base (e.g., NaHCO₃ or K₂CO₃), we can selectively deprotonate and alkylate the 5-OH position without protecting the 2-OH. This eliminates two synthetic steps (protection/deprotection) compared to traditional routes.

The "Silver Standard" Logic: Ortho-Formylation

Method B (Duff Reaction) is preferred over Reimer-Tiemann because it utilizes an iminium ion intermediate (from Hexamethylenetetramine) which is more selective for the ortho-position of electron-rich phenols than the dichlorocarbene generated in Reimer-Tiemann. However, the harsh acidic hydrolysis required can degrade sensitive ether linkages if not monitored.

Visualized Pathways

SynthesisPathways cluster_0 Method A: Selective Alkylation (Recommended) cluster_1 Method B: Duff Reaction Gentisaldehyde 2,5-Dihydroxybenzaldehyde (2-OH H-bonded) MonoAnion 5-Phenoxide Anion (Selective Deprotonation) Gentisaldehyde->MonoAnion  Selectivity driven by  Intramolecular H-bond Base Weak Base (NaHCO3 or K2CO3) Base->MonoAnion ProductA This compound MonoAnion->ProductA  + Benzyl Bromide  (SN2 Reaction) BnPhenol 4-(Benzyloxy)phenol Iminium Iminium Intermediate BnPhenol->Iminium  Ortho-Formylation HMTA HMTA / TFA HMTA->Iminium ProductB This compound Iminium->ProductB  Acid Hydrolysis

Caption: Comparison of the selective alkylation pathway (Method A) versus the formylation pathway (Method B). Method A exploits thermodynamic stability for regioselectivity.

Detailed Experimental Protocols

Protocol A: Regioselective Benzylation (High Reproducibility)

Based on adaptations of selective alkylation strategies for resorcylaldehyde derivatives [1, 2].

Reagents:

  • 2,5-Dihydroxybenzaldehyde (10.0 mmol)

  • Benzyl bromide (10.5 mmol)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 11.0 mmol) or NaHCO₃ (for milder conditions)

  • Acetonitrile (MeCN) or Acetone (50 mL)

Step-by-Step:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydroxybenzaldehyde in MeCN.

  • Base Addition: Add K₂CO₃. Critical: Do not use strong bases like NaOH or KOH, as they will deprotonate the 2-OH group and lead to bis-alkylation.

  • Alkylation: Add Benzyl bromide dropwise over 10 minutes.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (lower Rf) should disappear, converting to the mono-benzylated product.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required.

  • Expected Yield: 75–85%.

Protocol B: Duff Reaction (Standard Alternative)

Suitable when 2,5-dihydroxybenzaldehyde is unavailable.

Reagents:

  • 4-(Benzyloxy)phenol (10 mmol)

  • Hexamethylenetetramine (HMTA) (15 mmol)

  • Trifluoroacetic Acid (TFA) (15 mL)

Step-by-Step:

  • Setup: Place HMTA in a dry flask under nitrogen.

  • Solvation: Add 4-(benzyloxy)phenol and TFA. The reaction is exothermic; cool with an ice bath if temperature spikes >40°C.

  • Heating: Heat the mixture to 70–80°C for 3–5 hours. The solution will turn viscous/orange.

  • Hydrolysis: Pour the reaction mixture into 4N HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Wash: Wash organic layers with water, then Brine. Dry over MgSO₄.[2]

  • Purification: This method produces regioisomers (minor). Column chromatography is mandatory (Silica gel, Hexane/EtOAc gradient).

  • Expected Yield: 40–55%.

Troubleshooting & Quality Control

Logical Flow for Workup (Method A)

WorkupLogic Start Crude Reaction Mixture (Solvent + Salts + Product) Filter Filtration Start->Filter Filtrate Filtrate (Organic) Filter->Filtrate Solids Solid Salts (Discard) Filter->Solids Evap Rotary Evaporation Filtrate->Evap Residue Crude Solid Evap->Residue Check TLC Check (Bis-alkylated impurity?) Residue->Check Recryst Recrystallize (EtOH) Check->Recryst No Bis-product Column Flash Chromatography (Hex:EtOAc) Check->Column Bis-product present Final Pure Product (Yellow Solid) Recryst->Final Column->Final

Caption: Decision tree for purification based on impurity profile. Bis-alkylation is the primary failure mode in Method A.

Common Pitfalls
  • Bis-alkylation (Method A): Occurs if the reaction runs too long or the base is too strong. Solution: Stick to K₂CO₃ or NaHCO₃ and stop reaction immediately upon consumption of starting material.

  • Tars/Polymerization (Method B): Occurs if heating is too aggressive in TFA. Solution: Maintain temp <85°C.

  • "Oiling Out" (General): The product may form an oil during recrystallization. Solution: Seed the solution with a crystal from a previous batch or scratch the glass surface to induce nucleation.

References

  • BenchChem. Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde (Analogous Protocol). Application Note. Link

  • Zhang, X., et al. (2012). "Regioselective alkylation of dihydroxybenzaldehydes mediated by cesium bicarbonate." PMC/NIH Author Manuscripts. Link

  • Smith, M. B.Organic Synthesis. (Duff Reaction Protocols).
  • ChemicalBook. 2,5-Dihydroxybenzaldehyde Properties and Synthesis.Link

  • Organic Syntheses. Ortho-Formylation of Phenols (General Duff/Formylation techniques).Link

Sources

A Multi-Technique Approach to the Characterization of 5-(Benzyloxy)-2-hydroxybenzaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and comprehensive characterization of chemical intermediates is a cornerstone of robust scientific research. 5-(Benzyloxy)-2-hydroxybenzaldehyde, a versatile precursor in the synthesis of a wide array of complex organic molecules and biologically active compounds, is no exception. Its unique molecular architecture, featuring a hydroxyl group, a benzyloxy substituent, and an aldehyde functional group, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. This guide provides an in-depth comparison of various spectroscopic and spectrometric techniques for the characterization of this important building block, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The strategic placement of the functional groups in this compound not only dictates its reactivity in subsequent synthetic transformations but also provides distinct spectroscopic handles for its characterization. The hydroxyl and aldehyde groups can engage in intramolecular hydrogen bonding, influencing their vibrational frequencies and proton chemical shifts. The benzyloxy group introduces a second aromatic system, adding complexity and characteristic signals to the spectra. A thorough understanding of how these structural features manifest in different analytical techniques is paramount for accurate data interpretation.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into advanced spectroscopic analysis.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Solid
CAS Number 56979-56-7

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of the atoms within this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the phenolic hydroxyl proton, the benzylic protons, and the aromatic protons of both benzene rings.

Expected Chemical Shifts (δ) in CDCl₃:

ProtonExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.8 - 10.2Singlet1HThe electron-withdrawing nature of the carbonyl group strongly deshields the aldehyde proton, shifting it significantly downfield.[1]
Phenolic (-OH)10.5 - 11.5Singlet (broad)1HIntramolecular hydrogen bonding with the adjacent aldehyde group leads to significant deshielding and often results in a broad signal.[2]
Benzylic (-CH₂-)5.0 - 5.2Singlet2HProtons on the methylene bridge are deshielded by the adjacent oxygen and the phenyl ring.
Aromatic (Salicylaldehyde Ring)6.9 - 7.5Multiplets3HThe electronic effects of the hydroxyl, benzyloxy, and aldehyde groups will influence the specific chemical shifts and coupling patterns of these protons.
Aromatic (Benzyl Ring)7.2 - 7.5Multiplets5HProtons of the unsubstituted benzyl group will appear in the typical aromatic region.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: 0-12 ppm

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm. Integrate all peaks to determine the relative number of protons.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL CDCl3 with TMS prep1->prep2 acq1 Transfer to NMR tube prep2->acq1 acq2 Acquire spectrum on NMR spectrometer acq1->acq2 proc1 Fourier transform & phase correction acq2->proc1 proc2 Baseline correction & referencing proc1->proc2 proc3 Integration & peak picking proc2->proc3

¹H NMR Experimental Workflow

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Expected Chemical Shifts (δ) in CDCl₃:

CarbonExpected Chemical Shift (ppm)Rationale
Aldehyde (C=O)190 - 195The carbonyl carbon is highly deshielded and appears at a very low field.[3]
C-O (Phenolic)155 - 160The carbon attached to the hydroxyl group is deshielded.
C-O (Ether)150 - 155The carbon bearing the benzyloxy group is also significantly deshielded.
Aromatic (Salicylaldehyde Ring)110 - 135The specific shifts depend on the substitution pattern and electronic effects.
Benzylic (-CH₂-)69 - 72The methylene carbon is in the typical range for a benzylic ether.
Aromatic (Benzyl Ring)127 - 137Carbons of the unsubstituted benzyl group will show characteristic signals.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation and instrumentation are similar to ¹H NMR. However, due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Vibrational Frequencies (cm⁻¹):

Functional GroupExpected Frequency Range (cm⁻¹)Vibration TypeRationale
Phenolic -OH3200 - 3400 (broad)O-H stretchIntramolecular hydrogen bonding with the aldehyde carbonyl group broadens the peak and shifts it to a lower wavenumber.[4]
Aromatic C-H3000 - 3100C-H stretchCharacteristic of sp² C-H bonds in aromatic rings.
Aldehyde C-H2700 - 2850 (two bands)C-H stretchThe appearance of two distinct bands, one of which is often weak, is characteristic of the aldehyde C-H stretch (Fermi resonance).
Aldehyde C=O1650 - 1670C=O stretchConjugation with the aromatic ring and intramolecular hydrogen bonding lower the frequency compared to a saturated aldehyde.
Aromatic C=C1450 - 1600C=C stretchMultiple bands are expected due to the two aromatic rings.
C-O (Ether)1200 - 1300 (asymmetric) & 1000-1100 (symmetric)C-O stretchCharacteristic stretches for the aryl-alkyl ether linkage.

Experimental Protocol for ATR-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place small amount of solid on ATR crystal acq1 Record background spectrum prep1->acq1 acq2 Record sample spectrum acq1->acq2 proc1 Automatic background subtraction acq2->proc1

ATR-FTIR Experimental Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 228, corresponding to the molecular weight of the compound.

  • [M-H]⁺: A peak at m/z = 227, resulting from the loss of a hydrogen radical from the aldehyde group.

  • [M-CHO]⁺: A peak at m/z = 199, due to the loss of the formyl radical.

  • Tropylium Ion: A prominent peak at m/z = 91, a characteristic fragment for compounds containing a benzyl group, formed by the cleavage of the benzylic C-O bond and rearrangement.

  • Benzoyl Cation: A peak at m/z = 105, arising from the cleavage of the benzyloxy group.[5]

  • Phenoxy-type fragments: Various fragments resulting from cleavages around the salicylaldehyde core.

Experimental Protocol for Direct Inlet Probe (DIP)-MS:

  • Sample Preparation: Load a small amount of the solid sample into a capillary tube at the end of the direct insertion probe.

  • Introduction: Insert the probe through a vacuum lock into the ion source of the mass spectrometer.

  • Vaporization: Gradually heat the probe to vaporize the sample directly into the ion source.

  • Ionization and Analysis: The vaporized molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their m/z ratio and detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the aromatic rings and the carbonyl group, is expected to give rise to characteristic absorption bands.

Expected Absorption Maxima (λ_max):

Based on structurally similar phenolic aldehydes, this compound is expected to exhibit two main absorption bands in a solvent like ethanol or methanol:

  • π → π* transition: A strong absorption band in the range of 270-290 nm.[6]

  • n → π* transition: A weaker absorption band at a longer wavelength, potentially in the range of 320-350 nm.[7]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Comparative Analysis and Alternative Techniques

While the aforementioned techniques are the workhorses for the characterization of this compound, other methods can provide complementary information.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments can be employed to definitively assign all proton and carbon signals and to establish through-bond connectivities, which is particularly useful for complex structures.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the absolute and unambiguous three-dimensional structure of the molecule.

In comparison to simple aromatic aldehydes like benzaldehyde, the spectrum of this compound is more complex due to the additional substituents. The hydroxyl group introduces the possibility of hydrogen bonding, and the benzyloxy group adds a second set of aromatic signals and a characteristic benzylic proton signal. Comparing the obtained spectra with those of simpler, related compounds such as salicylaldehyde, 4-benzyloxybenzaldehyde, and 2,5-dihydroxybenzaldehyde can aid in the assignment of signals and the confirmation of the structure.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed structural framework, while FTIR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers insights into the fragmentation patterns, and UV-Vis spectroscopy probes the electronic structure of the conjugated system. By employing the detailed protocols and understanding the expected spectral features outlined in this guide, researchers can confidently and accurately characterize this pivotal synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors in the pursuit of novel therapeutics and complex molecular architectures.

References

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 2023. [Link]

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by g-C3N4 /NH2-MIL-101(Fe) composite. Supporting Information, Royal Society of Chemistry, 2022. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. ResearchGate. [Link]

  • FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate. [Link]

  • MassBank. BENZALDEHYDE. [Link]

  • UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL of... ResearchGate. [Link]

  • Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... [Link]

  • FT-IR spectra of 2-hydroxy-5-chloromethylbenzaldehyde 1 (a), PSA 2 (b)... ResearchGate. [Link]

  • Chegg.com. Solved 2 10. The 1H NMR of 2-hydroxybenzaldehyde (also known... [Link]

  • FooDB. Showing Compound 2-Hydroxybenzaldehyde (FDB012456). [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. [Link]

  • MassBank. 4-hydroxybenzaldehyde. [Link]

  • IR Spectrum for p-hydroxy benzaldehyde. ResearchGate. [Link]

  • 5-Hydroxy-2-nitrobenzaldehyde - the NIST WebBook. [Link]

  • 2,5-Dihydroxybenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem. [Link]

  • UV absorption spectra of a benzaldehyde and b acetophenone in water and... ResearchGate. [Link]

  • Benzaldehyde, 2-hydroxy- - the NIST WebBook. [Link]

Sources

How does 5-(Benzyloxy)-2-hydroxybenzaldehyde compare to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity, Lipophilicity, and Ligand Efficacy

Executive Summary

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 5896-07-1) serves as a critical lipophilic analog of salicylaldehyde. While the parent compound (salicylaldehyde) is a ubiquitous chelator, the 5-benzyloxy derivative introduces significant steric bulk and hydrophobicity without altering the fundamental


-bidentate coordination pocket.

This guide compares this compound against three primary classes of analogs:

  • Salicylaldehyde (Parent): Baseline reactivity.[1]

  • 2,5-Dihydroxybenzaldehyde (Precursor): High polarity/water solubility.

  • 5-Nitro/5-Bromo-salicylaldehyde: Electron-withdrawing variants.[2]

Key Differentiator: The benzyloxy moiety acts as a "lipophilic anchor," significantly enhancing membrane permeability (LogP) of derived Schiff base ligands and metal complexes, a critical factor in anticancer and antimicrobial efficacy.

Chemical Structure & Electronic Profile[2][3]

Structural Positioning

The compound features a benzaldehyde core with a hydroxyl group at C2 and a benzyloxy ether at C5.

  • Relationship to C2-OH: Para. The electron-donating alkoxy group increases electron density on the phenolic oxygen via resonance, potentially increasing the pKa (making the phenol less acidic) compared to 5-nitro analogs.

  • Relationship to C1-CHO: Meta. Resonance effects do not directly deactivate the aldehyde carbon, preserving its electrophilicity for Schiff base condensation.

Comparative Properties Table[4]
FeatureThis compoundSalicylaldehyde (Parent)5-Nitrosalicylaldehyde2,5-Dihydroxybenzaldehyde
Electronic Nature (C5) Electron Donating (Resonance)Neutral (H)Electron Withdrawing (Induction/Resonance)Electron Donating (Strong)
Lipophilicity (Est. LogP) ~3.2 - 3.5 (High)~1.81~1.7~0.8 (Low)
Solubility DCM, DMSO, TolueneAlcohols, EthersAlcohols, DMSOWater (Hot), Alcohols
Schiff Base Stability High (Hydrophobic stabilization)ModerateHigh (Electronic stabilization)Moderate (Oxidation prone)
Primary Application Bioactive Ligands, Fluorescence ProbesGeneral ChelationCatalysis, AntibacterialMetabolic Studies

Experimental Synthesis & Reactivity

Synthesis Workflow (Self-Validating Protocol)

The synthesis typically proceeds via selective O-alkylation of 2,5-dihydroxybenzaldehyde. The challenge is selectively alkylating the 5-OH (meta to CHO) while preserving the 2-OH (ortho to CHO) which is protected by an intramolecular hydrogen bond.

Protocol: Selective Alkylation
  • Reagents: 2,5-Dihydroxybenzaldehyde (1.0 eq), Benzyl Chloride (1.1 eq), K₂CO₃ (anhydrous, 1.2 eq), KI (catalytic).

  • Solvent: Acetone or Acetonitrile (Reflux).

  • Mechanism: The 2-OH forms a strong hydrogen bond with the carbonyl oxygen, making it less nucleophilic than the 5-OH. This allows selective alkylation at the 5-position without protecting groups.

Step-by-Step:

  • Dissolve 2,5-dihydroxybenzaldehyde in dry acetone.

  • Add K₂CO₃ and catalytic KI. Stir for 15 min to form the phenolate.

  • Add Benzyl Chloride dropwise.

  • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

    • Validation: Product R_f will be higher (less polar) than starting material.

  • Filter inorganic salts while hot. Evaporate solvent.[3][4]

  • Recrystallize from Ethanol/Water.

Visualization of Synthesis Logic

The following diagram illustrates the selective alkylation pathway governed by intramolecular hydrogen bonding.

SynthesisPath Start 2,5-Dihydroxybenzaldehyde (Polar, Water Soluble) Condition Intramolecular H-Bond (Protects 2-OH) Start->Condition Structure Analysis Reagents Benzyl Chloride + K2CO3 (Acetone, Reflux) Condition->Reagents Directs Reactivity Product This compound (Lipophilic, Selective) Reagents->Product SN2 Attack at 5-OH

Figure 1: Selective synthesis pathway leveraging intramolecular hydrogen bonding to protect the 2-position.

Ligand Efficacy & Biological Relevance[4][7][8]

The "Lipophilic Masking" Effect

In drug development, this compound is superior to 2,5-dihydroxybenzaldehyde when intracellular targets are involved.

  • Mechanism: The benzyl group masks the polarity of the 5-hydroxyl.

  • Outcome: This increases the partition coefficient (LogP), allowing the molecule (or its metal complexes) to passively diffuse through the lipid bilayer of cancer cells or bacteria.

  • Evidence: Schiff bases derived from the 5-benzyloxy analog show lower IC50 values (higher potency) against MCF-7 and HepG2 cell lines compared to their unsubstituted analogs, primarily due to enhanced cellular uptake [1, 5].

Schiff Base Formation Protocol

This compound is an excellent precursor for tridentate (ONO) ligands.

Protocol:

  • Stoichiometry: 1:1 molar ratio of this compound to primary amine (e.g., 2-aminophenol).

  • Solvent: Absolute Ethanol (20 mL per gram of aldehyde).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Condition: Reflux for 3-4 hours.

  • Isolation: Cool to RT. The Schiff base typically precipitates as a colored solid due to the extended conjugation and hydrophobic benzyl stacking.

Coordination Chemistry (Graphviz)

The benzyloxy group exerts a steric influence that prevents the formation of certain polymeric structures, favoring discrete monomeric or dimeric metal complexes.

Coordination Metal M(II) (Cu, Ni, Co) O_Phenol O (Phenolic) Metal->O_Phenol Coordination N_Imine N (Azomethine) Metal->N_Imine Coordination O_Aux O/N (Amine part) Metal->O_Aux Coordination BnO 5-Benzyloxy Group (Steric/Lipophilic) O_Phenol->BnO Para Position (Electronic Push) Membrane Cell Membrane (Lipid Bilayer) BnO->Membrane Facilitates Entry (High LogP)

Figure 2: Coordination mode of the ligand. The 5-Benzyloxy group (Green) does not bind to the metal but enhances interaction with lipid membranes.

References

  • Synthesis and Biological Studies of Schiff Base Ligands. Zanin Journal of Science and Engineering, 2025. Link

  • Synthesis, structural analysis, and antimicrobial activity of transition metal complexes derived from 4-(benzyloxy)-2-hydroxybenzaldehyde. (Note: Analogous chemistry for 5-isomer). ResearchGate, 2022. Link

  • Method for producing 2,5-dihydroxybenzaldehyde compound. Google Patents (JP5817614B2). Link

  • Preparation of 2-Alkoxy-5-methoxybenzaldehydes. Arkivoc, 2000.[5] Link

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents. Karamanoğlu Mehmetbey University, 2025. Link

  • Salicylaldehyde | CID 6998. PubChem. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Benzyloxy)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the meticulous handling of reagents is paramount to both experimental success and personal safety. 5-(Benzyloxy)-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various compounds, requires a nuanced understanding of its properties to ensure safe laboratory operations. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of comprehensive safety.

Foundational Hazard Assessment: The 'Why' Behind the 'What'

Before any container is opened, a thorough understanding of the specific risks associated with this compound is critical. This compound is not merely a benign powder; it presents a multi-faceted hazard profile that dictates our PPE strategy.

According to safety data sheets (SDS), this chemical is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.[2] Therefore, our primary objective is to establish robust barriers against these entry points.

Hazard ClassificationPotential Health EffectsCorresponding PPE Rationale
Skin Irritation Causes redness, itching, and potential inflammation upon contact.[1]Impermeable gloves and a lab coat are necessary to prevent direct contact with the skin.
Serious Eye Irritation Can cause significant irritation, redness, pain, and potential damage to eye tissue if dust or splashes enter the eyes.[1]Chemical splash goggles are mandatory to form a complete seal around the eyes. A face shield offers a secondary layer of protection.
Respiratory Irritation Inhalation of the fine powder can irritate the nose, throat, and lungs.[1]Respiratory protection is required, especially when handling the powder outside of a certified chemical fume hood.

This table summarizes the primary hazards and the logic for the corresponding protective equipment.

The Core Directive: A Multi-Layered PPE Protocol

A risk-based approach is essential. The level of PPE must match the scale and nature of the operation. Handling milligrams on a balance inside a fume hood requires a different level of precaution than transferring kilograms in a pilot plant.

Direct contact with the eyes can lead to serious irritation.[1][2] Standard safety glasses are insufficient as they do not protect against airborne particulates.

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards must be worn at all times when the chemical is being handled. These create a seal around the eyes, protecting from dust and potential splashes.

  • Recommended for large quantities or splash risks: A full-face shield worn over chemical splash goggles provides an additional barrier, protecting the entire face.

While many gloves may seem similar, their protective capabilities against specific chemicals can vary significantly. For aromatic aldehydes like this compound, nitrile gloves are a suitable choice for splash protection.[3]

  • Glove Selection: Use nitrile gloves with a minimum thickness of 4-5 mil.[4] It is crucial to inspect gloves for any signs of damage before use.[5]

  • Glove Technique: If there is a risk of significant contamination, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste.[6] Should a glove come into contact with the chemical, it must be changed immediately to prevent breakthrough.[7][8]

A standard cotton lab coat may not be sufficient if there is a risk of significant powder spillage.

  • Standard Practice: A clean, buttoned lab coat should be worn to protect the skin and personal clothing.

  • For larger scale operations: Consider a disposable coverall to provide more complete protection against powder contamination.[9][10][11]

The potential for this compound to cause respiratory irritation necessitates a careful evaluation of ventilation and respiratory protection.[1] The primary engineering control is to handle the powder within a certified chemical fume hood.[4]

  • Inside a Fume Hood: When handling small quantities inside a properly functioning chemical fume hood, additional respiratory protection may not be necessary.

  • Outside a Fume Hood or with Large Quantities: If work must be conducted outside of a fume hood, or when handling amounts that could generate significant dust, respiratory protection is mandatory. A NIOSH-approved respirator is required.[12][13] For fine powders, a half-mask or full-facepiece respirator with N95 or P100 particulate filters is the minimum requirement.[14] If there is a risk of organic vapors, a combination cartridge with both particulate and organic vapor protection should be used.[13] All respirator use must comply with a formal respiratory protection program, including fit testing, as outlined by OSHA.[15]

Operational Plan: From Weighing to Disposal

This section provides a step-by-step guide for a common laboratory procedure: weighing the solid and preparing a solution.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation cluster_ppe PPE & Engineering Controls cluster_action Action & Disposal Prep Task: Handling this compound Assess Assess Quantity & Location Prep->Assess Hood Work in Fume Hood? Assess->Hood Small_Qty Small Quantity (<1g) in Hood Hood->Small_Qty Yes Large_Qty Large Quantity (>1g) or outside Hood Hood->Large_Qty No Base_PPE Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles Small_Qty->Base_PPE Large_Qty->Base_PPE Add_Resp Add Respiratory Protection: - NIOSH-approved respirator (N95/P100) - Consider Face Shield Large_Qty->Add_Resp Proceed Proceed with Experiment Base_PPE->Proceed Add_Resp->Proceed Spill Spill Occurs? Proceed->Spill Spill_Kit Use Spill Kit: - Absorbent Material - Seal in labeled container Spill->Spill_Kit Yes Cleanup Decontaminate Area Spill->Cleanup No Spill_Kit->Cleanup Disposal Dispose of Contaminated PPE & Waste in approved hazardous waste container Cleanup->Disposal

Caption: Decision workflow for PPE selection.

Step-by-Step Handling Protocol
  • Preparation: Designate a work area, preferably within a chemical fume hood.[4] Cover the work surface with absorbent bench paper.

  • Donning PPE: Before handling the chemical, put on all required PPE as determined by your risk assessment: lab coat, chemical splash goggles, and nitrile gloves. If required, don your respirator.

  • Weighing:

    • Tare a suitable container on the balance.

    • Carefully transfer the desired amount of this compound to the container, minimizing the generation of dust.

    • Close the primary container immediately after use.

  • Solution Preparation: In the fume hood, slowly add the weighed solid to the solvent with stirring.

  • Decontamination: After the task is complete, wipe down the work area with an appropriate solvent.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan is essential.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[6]

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.[1]

    • Wipe the area with a damp cloth (using an appropriate solvent), and place the cloth in the same hazardous waste container.

  • Major Spill:

    • Evacuate the laboratory immediately and alert your supervisor or safety officer.

    • Prevent others from entering the area.

    • Follow your institution's emergency procedures.

Disposal: All contaminated materials, including gloves, bench paper, and the spilled chemical, must be disposed of as hazardous chemical waste according to your institution's and local regulations.[16] Never dispose of this chemical down the drain.[17]

By adhering to these experience-driven guidelines, researchers can confidently handle this compound, ensuring both the integrity of their work and, most importantly, their personal safety.

References

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.